Flecainide Acetate

Catalog No.
S528059
CAS No.
54143-56-5
M.F
C19H24F6N2O5
M. Wt
474.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flecainide Acetate

CAS Number

54143-56-5

Product Name

Flecainide Acetate

IUPAC Name

acetic acid;N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Molecular Formula

C19H24F6N2O5

Molecular Weight

474.4 g/mol

InChI

InChI=1S/C17H20F6N2O3.C2H4O2/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;1-2(3)4/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H3,(H,3,4)

InChI Key

RKXNZRPQSOPPRN-UHFFFAOYSA-N

SMILES

Array

solubility

>71.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Apocard, Flécaïne, Flecadura, Flecainid Isis, Flecainid-Isis, Flecainide, Flecainide Acetate, Flecainide Monoacetate, Flecainide Monoacetate, (+-)-Isomer, Flecainide Monoacetate, (R)-Isomer, Flecainide Monoacetate, (S)-Isomer, Flecainide, (R)-Isomer, Flecainide, (S)-Isomer, Flecainide, 5-HO-N-(6-oxo)-Derivative, Flecainide, 5-HO-N-(6-oxo)-Derivative, (+-)-Isomer, Flecatab, R818, Tambocor

Canonical SMILES

CC(=O)O.C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F

The exact mass of the compound Flecainide acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines. It belongs to the ontological category of acetate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

sodium channel Nav1.5 blockade mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Structural Mechanisms of Nav1.5 Blockade

Nav1.5 blockade occurs through distinct but complementary mechanisms, primarily involving direct pore obstruction and allosteric modulation of channel gating.

  • Pore Blockade and Inner Cavity Binding: Antiarrhythmic drugs like quinidine bind within the central cavity of the pore domain, situated beneath the selectivity filter [1]. This binding physically obstructs the ion permeation pathway. The interaction involves residues from repeats I, III, and IV of the channel, and also induces rotation of an invariant tyrosine residue, which tightens the intracellular gate and further stabilizes the blocked state [1]. Similarly, the antiseizure drug cenobamate has been located via molecular docking to bind in the central cavity of the open-state channel, achieving blockade through this mechanism [2].

  • Lateral Fenestration Access: An emerging strategy involves molecules designed to access their binding sites via the lateral fenestrations in the pore domain [3]. These fenestrations, located between transmembrane domains, provide a lipophilic pathway for small molecules to reach the central cavity without requiring the channel to be open. Novel compounds like the ARumenamide class exploit this pathway, which can allow for modulation of channel function with potentially greater selectivity [3].

  • Gating Modification: Beyond simple obstruction, drug binding can allosterically influence channel gating. For instance, some ARumenamides not only block the pore but also decelerate the onset of fast inactivation, affecting the channel's kinetic properties [3].

State-Dependent Blockade and Modulated Receptor Hypothesis

Nav1.5 blockers exhibit state-dependent affinity, meaning their binding strength and blocking efficacy depend on the channel's conformational state (resting, open, or inactivated).

Table 1: Factors Influencing State-Dependent Blockade of Nav1.5

Factor Mechanistic Impact Experimental / Therapeutic Implication
Use/ Frequency-Dependence Block is enhanced at faster activation rates; drug binds preferentially to open/inactivated states [3]. Key for antiarrhythmic efficacy in tachycardias; reduces effect on normal heart rate [3].
Voltage-Dependence Affinity for inactivated states is higher; membrane depolarization stabilizes drug binding [4]. Can be assessed via steady-state inactivation (V1/2) shifts [4].
Environmental pH Binding affinity can increase significantly under acidic conditions (e.g., pH 6.0) [4]. May enable selective targeting of pathological tissues like tumors or ischemic myocardium [4].

The Modulated Receptor Hypothesis (MRH) explains state-dependent block by proposing that the binding site's configuration, and thus its affinity for a drug, is modulated by the channel's conformation [2]. Inactivated states typically have the highest drug affinity, followed by open states, with resting states having the lowest affinity [2]. An alternative concept, the Guarded Receptor Hypothesis (GRH), posits that the affinity is constant, but access to the binding site is only granted when the channel is in specific states (e.g., the inner gate is open) [2].

The following diagram illustrates the pathway of state-dependent blockade described in the MRH and GRH theories.

G Compound Drug Compound Resting Resting (Closed) State Low Affinity Compound->Resting  Tonic Block Open Open State Moderate Affinity Resting->Open Depolarization Inactivated Inactivated State High Affinity Open->Inactivated Fast Inactivation Blocked Stably Blocked Channel Open->Blocked Open State Block Inactivated->Blocked Inactivated State Block Blocked->Resting Drug Unbinding upon Repolarization

Pathways for state-dependent Nav1.5 blockade. Drug affinity increases with channel activation and inactivation.

Experimental Protocols for Nav1.5 Blockade Study

Standardized electrophysiology protocols are critical for reliable assessment of Nav1.5 blockers.

  • Voltage Protocols: The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative recommends a "step-ramp" protocol designed to mimic the cardiac action potential waveform for assessing effects on peak current (INaP) [5]. A "double-step" protocol is widely used to investigate use-dependent effects, where the inhibitory effect on the current response to a second pulse is assessed after a conditioning train of pulses [5].

  • Key Experimental Conditions:

    • Temperature: Experiments should be conducted at physiological temperature (~35-37°C), as results at room temperature may not accurately predict clinical effects [5].
    • Cell System: Both cultured cell lines (e.g., HEK-293, tsA201) heterologously expressing Nav1.5 and more physiologically relevant cells like human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used [4] [5].
    • Compound Handling: To ensure accurate concentration-response relationships, use glass-coated plates for compound storage and verify the final concentration at the measurement site due to potential compound loss or adsorption to plastics [5].

Table 2: Experimentally Determined Blocking Parameters for Selected Compounds on Nav1.5

Compound / Class Reported IC₅₀ (Peak INa) Key Characteristics & Binding Site Primary Source / Model
Quinidine (Class Ia) N/A (cryo-EM structure) Pore blockade beneath selectivity filter; coordinates with residues from repeats I, III, IV [1]. Human Nav1.5 cryo-EM [1]
Cenobamate (ASM) 87.6 µM (peak), 46.5 µM (late) Binds in the central cavity; maximal plasma concentration ~170 µM [2]. hNav1.5 model, AlphaFold2 [2]
Tamoxifen 0.16 - 2.13 µM (state-dependent) High affinity for slow-inactivated/open states at acidic pH (6.0); potential for cancer therapy [4]. hNav1.5 heterologous expression [4]
Fluoxetine (Metabolite) ~29 µM (Norfluoxetine) Mechanism analogous to class I antiarrhythmics; frequency-dependent block [3]. hNav1.5 heterologous expression [3]
ARumenamide-674 N/A (functional block shown) Targets lateral fenestrations; aliphatic group enhances use-dependence [3]. Docking & hNav1.5 patch-clamp [3]

Emerging Trends and Novel Blocker Development

The field of Nav1.5 blockade is evolving with new strategies aimed at improving selectivity and therapeutic windows.

  • Selective Late Current (INaL) Inhibition: There is a strong focus on developing drugs that preferentially inhibit the persistent (late) sodium current (e.g., ranolazine, novel dihydropyridine derivatives) [3]. This pathological current contributes to calcium overload and arrhythmogenesis in conditions like ischemia. Selective INaL blockers can provide antiarrhythmic benefits and myocardial protection without significantly impairing normal cardiac conduction, which relies on the peak sodium current [3].

  • Computational and Machine Learning-Driven Discovery: Structure-based in silico screening is being used to identify novel chemotypes that target specific channel sites, such as the fenestrations [3]. Furthermore, machine learning models trained on large chemical databases (e.g., ChEMBL) are being employed to predict new Nav1.5 blockers based on privileged substructures, accelerating the hit identification process [3].

References

Electrophysiological Effects on the His-Purkinje System: A Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Core Concepts

The His-Purkinje System (HPS) is a specialized network of conduction tissue responsible for the rapid and coordinated distribution of electrical impulses across the ventricles, ensuring synchronous contraction. Comprising the His bundle, bundle branches, and Purkinje fibers, this system features cells with distinct electrophysiological properties, including high conduction velocity (3-4 m/s) facilitated by abundant gap junctions, particularly Connexin 40 (Cx40) [1] [2]. The HPS is not merely a passive conduction pathway but an active arrhythmogenic substrate in various pathological conditions. Its unique electrophysiology, including longer action potential durations (APDs) in certain regions creating functional "gates," makes it susceptible to both triggered activity and reentrant arrhythmias, particularly under conditions of electrical remodeling, ischemia, or structural heart disease [1]. Understanding these mechanisms is crucial for developing targeted antiarrhythmic therapies and ablation strategies.

Key Arrhythmia Mechanisms and Quantitative Findings

The HPS contributes to arrhythmogenesis through specific, well-defined mechanisms. The table below summarizes the primary arrhythmia mechanisms associated with the HPS, their electrophysiological bases, and clinical correlates.

Table 1: Key Arrhythmia Mechanisms Involving the His-Purkinje System

Mechanism Electrophysiological Basis Clinical Arrhythmia Manifestations
Focal Non-Reentrant Activity (Automaticity/Triggered Activity) [3] [1] Enhanced automaticity or delayed afterdepolarizations in Purkinje cells. Preceding Purkinje potential recorded during VA. Focal Purkinje Ventricular Arrhythmias (VAs): Premature Ventricular Contractions (PVCs), non-sustained and sustained VT [3].
Macro-Reentry [1] Circus movement using bundle branches as limbs of a large circuit. Dependent on conduction delays (e.g., prolonged HV interval). Bundle Branch Reentrant VT (BBRVT): Typical form with LBBB morphology (antegrade RB, retrograde LB); Atypical form with RBBB morphology [1].
Micro-Reentry [1] Small reentry circuits confined to the fascicles or Purkinje network. Fascicular VT, Interfascicular & Intrafascicular Reentrant VT [1].
PMJ-Mediated Reentry [4] [1] Functional changes at Purkinje-Myocardial Junctions (PMJs), including source-sink mismatch and gap junction uncoupling, facilitating transmural reentry. Ventricular Fibrillation (VF) triggers, polymorphic VT/VF in ischemic states [4].

Recent clinical and computational studies have provided quantitative insights into HPS-related arrhythmias. The following table compiles key electrophysiological and electrocardiographic parameters that distinguish different types of HPS arrhythmias.

Table 2: Quantitative Electrophysiological and ECG Parameters in HPS-related Arrhythmias

Parameter / Finding Quantitative Data / Distinguishing Feature Clinical/Research Utility
Focal Proximal Purkinje VA QRS Duration [3] 111.2 ± 19.8 ms (vs. 135.7 ± 17.7 ms for non-proximal VAs; p = 0.003). Shorter QRS indicates origin nearer the proximal conduction system.
Absolute Axis Difference (Sinus vs. VA) [3] ≤134° useful for distinguishing proximal origin (80.4 ± 46.1° vs. 138.8 ± 59.6° for non-proximal; p = 0.014). ECG criterion to predict a proximal site of origin for focal Purkinje VAs.
Multiple QRS Morphologies [3] 4 out of 7 patients with proximal VAs had multiple clinical QRS morphologies (vs. 1 out of 11 with non-proximal; p = 0.047). Suggests a proximal origin with impulses exiting at different fascicular points.
Rmax-QRSend Interval [5] Preserved during para-Hisian pacing; significantly widened during apical or mid-septal pacing. An electrophysiological parameter to confirm successful capture of the conduction system during pacing.
Computational Reentry Duration [6] >20 seconds with distal PF reconnections vs. 8.2 seconds without them in simulation models. Highlights the critical role of Purkinje network structural connectivity in sustaining arrhythmias.

Experimental Models and Methodologies

Investigating HPS electrophysiology requires sophisticated experimental models that preserve the structural and functional integrity of the conduction network.

Whole-Heart Optical Mapping with Intact Purkinje System

This methodology allows for direct, high-resolution interrogation of impulse propagation across the Purkinje network and PMJs.

G cluster_C Setup & Mapping Start Heart Explant & Cannulation A Langendorff Perfusion (O2/CO2 Tyrode's Solution) Start->A B Dye Loading & Uncoupling (Di-4-ANEPPS, Blebbistatin) A->B C Experimental Setup B->C D High-Resolution Optical Mapping (CMOS Camera, 1000 fps) C->D E Protocol Execution D->E F Data Analysis (Activation Maps, APD, CV) E->F E1 Atrial/Pacing Protocol (Control, Ischemia, Drug) E->E1 E2 Global Ischemia-Reperfusion (40 min no-flow, 30 min reperfusion) E->E2 E3 Gap Junction Modulator (e.g., Rotigaptide 50 nM) E->E3 Experimental Experimental Interventions Interventions ;        fontcolor= ;        fontcolor=

Experimental workflow for whole-heart optical mapping of the HPS, integrating Langendorff perfusion, fluorescence mapping, and specific interventions to study conduction and arrhythmogenesis [4].

Key Technical Steps [4] [7]:

  • Heart Preparation: Isolate hearts from experimental animals (e.g., rabbit, sheep) and cannulate the aorta for retrograde perfusion in a Langendorff apparatus with oxygenated (95% O₂/5% CO₂) Tyrode's solution at 37°C and constant pressure.
  • Dye and Drug Loading: Perfuse the heart with a potentiometric dye (e.g., di-4-ANEPPS, 20–40 µL of 1.25 mg/mL) to visualize transmembrane voltage. Include an excitation-contraction uncoupler (e.g., Blebbistatin 10 µM) to suppress motion artifact.
  • Pacing and Intervention: Pace the heart via the atrium or ventricle using a bipolar electrode to maintain a physiological rhythm. Apply specific interventions such as global no-flow ischemia, reperfusion, or pharmacologic agents like the gap junction enhancer rotigaptide.
  • Data Acquisition: Use a high-speed camera (e.g., MiCAM Ultima-L CMOS) to record optical signals at ~1000 frames per second. Analyze data with custom software to construct activation maps, measure conduction velocity (CV), action potential duration (APD), and identify breakthrough sites (active PMJs).
Computational Modeling of the Purkinje Network

Computational models are invaluable for isolating the contribution of specific HPS properties to arrhythmogenesis.

Methodology Overview [6]:

  • Model Construction: Create a human biventricular anatomical model. Generate the Purkinje network using rule-based algorithms, with a key variable being the inclusion or exclusion of distal Purkinje fiber reconnections, which reflect the natural "fractal" interconnection of the network.
  • Simulation Protocols:
    • Anterograde Activation: Simulate normal sinus rhythm by pacing the His bundle.
    • Retrograde Activation: Apply an S1S2 pacing protocol from the right ventricular apex to assess retrograde conduction.
    • Arrhythmia Vulnerability: Determine the coupling intervals that induce sustained reentry. Perform rapid pacing to test arrhythmia maintenance.
  • Output Analysis: Compare activation times in the HPS and myocardium for different network structures. Quantify the vulnerability window and duration of reentrant arrhythmias.
Clinical Electrophysiology (EP) Study and Ablation

Invasive EP studies provide direct human data and therapeutic intervention.

Methodology for Mapping Focal Purkinje VAs [3]:

  • Patient Preparation: Insert multipolar electrode catheters into the right atrium, His-bundle region, and right ventricular apex under sedation.
  • Arrhythmia Induction: If VAs are not spontaneous, use isoproterenol infusion, atrial pacing, or programmed ventricular stimulation to induce the clinical arrhythmia.
  • Activation Mapping: Use a mapping/ablation catheter guided by an electroanatomical mapping system to identify the site of the earliest preceding Purkinje potential during the target VA. A preceding Purkinje potential is a hallmark of HPS origin.
  • Pace Mapping: If activation mapping is not possible, pace at candidate sites to replicate the clinical VA's 12-lead ECG morphology.
  • Ablation: Apply radiofrequency energy (e.g., 30 W, 60–120 s) at the successful mapping site. The endpoint is the elimination and non-inducibility of the clinical VA.

Molecular and Pathophysiological Insights

Molecular Signature and Regeneration

Single-cell RNA sequencing (scRNA-seq) of the VCS from regenerative (postnatal day 1, P1) and non-regenerative (P7) mouse hearts after myocardial infarction (MI) has revealed critical molecular differences. The regenerating VCS in P1 hearts shows a distinct transcriptional signature, including upregulation of fast-conducting connexins like Cx40 (Gja5). In contrast, the non-regenerating VCS in P7 hearts exhibits downregulation of Cx40 and other key ion channels, leading to pathological electrical remodeling and conduction delay. This molecular shift from a regenerative to a fibrotic repair phenotype post-MI is a key determinant of the propensity for heart block and arrhythmias [8].

Ischemia and Gap Junction Modulation

Acute ischemia, a potent trigger for lethal arrhythmias, acts partly through its effects on the HPS. Ischemia causes gap junction uncoupling, which paradoxically can activate normally quiescent PMJs by improving the source-sink match. This leads to increased complexity of ventricular activation with more breakthrough sites, creating a substrate for reentry and fibrillation. Pharmacological enhancement of gap junction conductance with drugs like rotigaptide can abolish this ischemic pattern, suggesting a potential therapeutic strategy for Purkinje-related arrhythmias [4].

Implications for Drug Development and Therapy

The elucidated mechanisms provide clear avenues for therapeutic innovation.

  • Ablation Therapy: Catheter ablation targeting sites of earliest Purkinje potential is highly effective for treating focal and reentrant HPS arrhythmias. For VF triggers originating from the RVOT, understanding the presence of a functional Purkinje network in this region (as confirmed in sheep models) refines ablation strategies [7].
  • Conduction System Pacing: To avoid the deleterious effects of traditional right ventricular pacing, His Bundle Pacing (HBP) and Left Bundle Branch Area Pacing (LBBAP) are emerging as physiological alternatives that directly capture the native conduction system, preserving ventricular synchrony [9] [5].
  • Antiarrhythmic Drug Development: Targeting specific ionic currents (e.g., late sodium or calcium currents) that are remodeled in Purkinje cells post-MI could normalize APD and suppress triggered activity. Furthermore, modulating gap junction conductance represents a novel mechanism to stabilize conduction, particularly during ischemia, and prevent the initiation of PMJ-mediated arrhythmias [4] [1].

References

pharmacokinetics and metabolism CYP2D6 pathway

Author: Smolecule Technical Support Team. Date: February 2026

CYP2D6 Fundamentals and Genetic Architecture

The CYP2D6 gene, located on chromosome 22q13.2, encodes the Cytochrome P450 2D6 enzyme [1]. Despite comprising only 2-4% of total hepatic CYP content, it is responsible for the metabolism of approximately 20-25% of all clinically used drugs across various therapeutic areas, including psychiatry, cardiology, and pain management [2] [3] [1].

  • Protein Structure and Function: CYP2D6 is a membrane-bound hemoprotein located in the endoplasmic reticulum. Its three-dimensional structure is highly conserved, featuring 12-13 α-helices that form the substrate recognition and access channel [1]. The enzyme primarily functions as a monooxygenase, catalyzing reactions such as hydroxylation and dealkylation [1].
  • Genetic Complexity: The CYP2D6 locus is one of the most polymorphic regions in the human genome. Genetic variability includes Single Nucleotide Polymorphisms (SNPs), small insertions/deletions, and complex Structural Variants (SVs) and Copy Number Variants (CNVs) such as gene deletions, duplications, multiplications, and the formation of hybrid genes with the homologous CYP2D7 pseudogene [4] [1]. These SVs/CNVs can lead to a complete loss of function, reduced function, or, in the case of gene multiplications, increased enzyme activity [4].

Core Principles of CYP2D6 Pharmacogenomics

The combination of an individual's two inherited alleles (the genotype) determines their metabolic capacity (the phenotype). The established system for predicting phenotype from genotype is the Activity Score (AS) system [5].

Table 1: Standard CYP2D6 Metabolizer Phenotype Classification

Phenotype Activity Score (AS) Enzyme Function Clinical Implication
Poor Metabolizer (PM) AS = 0 None High risk of toxicity from active drugs; lack of efficacy from prodrugs
Intermediate Metabolizer (IM) 0 < AS < 1.25 Reduced Increased risk of toxicity; reduced prodrug activation
Normal Metabolizer (NM) AS = 1.25 - 2.25 Normal Standard dose response
Ultrarapid Metabolizer (UM) AS > 2.25 Increased Lack of efficacy from active drugs; toxicity from prodrugs
  • Key Alleles and Population Variability: The frequency of key alleles varies significantly across populations, leading to distinct metabolic profile distributions [2]. For example, the CYP2D6*10 allele (decreased function) is very common in Asian populations (∼51%), explaining the overall observed right-shift in metabolic ratios compared to Caucasians [2]. The CYP2D6*17 allele (decreased function) is prevalent in African populations, while the CYP2D6*4 allele (no function) is the primary cause of the PM phenotype in Caucasians [2].

Experimental Methods for CYP2D6 Phenotyping

Directly measuring enzyme activity (phenotyping) is crucial for validating genotypes and understanding environmental influences. This is typically done using a probe drug and calculating a Metabolic Ratio (MR).

Table 2: Comparison of CYP2D6 Phenotyping Methodologies

Method Sample Type & Timing Key Findings & Performance Advantages & Limitations
Single-Point Plasma MR Plasma at 3 hours post-dose [5] Reference method; highly correlated with AUC [5] Gold standard but requires invasive venous puncture [5]
Single-Point Saliva MR Saliva at 3 hours post-dose [5] Spearman correlation with plasma MR: 0.876; effectively separates all 4 metabolizer phenotypes [5] Non-invasive, strong correlation with plasma, suitable for clinical practice [5]
Urine MR Cumulative urine collection (0-3 hours) [5] Spearman correlation with plasma MR: 0.746; poorly separates phenotypes (only 2 groups) [5] Non-invasive but inconvenient; influenced by urinary pH and renal function [5]
  • Probe Drugs and Analytics: Common probe drugs include dextromethorphan (MR = DM/DX) [5], metoprolol (MR = metoprolol/α-hydroxymetoprolol) [6], and debrisoquine. Concentrations of parent drug and metabolite are typically determined using highly sensitive and specific methods like High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) or HPLC with fluorescence detection [5] [6].

Clinical Relevance and Drug Development Applications

CYP2D6 variability has profound clinical consequences, impacting drugs with narrow therapeutic indices.

Table 3: Clinical Implications for Select CYP2D6 Substrate Drugs

Drug Therapeutic Class Key Clinical Consequences of Polymorphism
Codeine Analgesic (Prodrug) PMs: Lack of analgesic effect [7]. UMs: Potential for respiratory depression due to rapid conversion to morphine (218% higher exposure in UMs vs. NMs) [8].
Tamoxifen Anticancer (Prodrug) PMs and IMs: Lower plasma levels of active metabolite (endoxifen), associated with increased risk of breast cancer recurrence [9].
Tamoxifen Anticancer (Prodrug) PMs and IMs: Lower plasma levels of active metabolite (endoxifen), associated with increased risk of breast cancer recurrence [9].
Tricyclic Antidepressants (e.g., Amitriptyline) Antidepressant PMs: Higher parent drug concentrations, increased risk of cardiotoxicity and other adverse drug reactions (ADRs) [2] [1].
Metoprolol β-blocker PMs: Significantly higher drug exposure (AUC increased 2-3 times in IMs), leading to exaggerated bradycardia and hypotension [6].
  • Drug-Drug-Gene Interactions (DDGIs): A critical consideration is phenoconversion, where a patient's genetically-predicted CYP2D6 phenotype is altered by concomitant administration of a strong CYP2D6 inhibitor (e.g., paroxetine, bupropion) [10]. This creates a complex DDGI scenario. Physiologically-Based Pharmacokinetic (PBPK) modeling has emerged as a powerful tool to simulate and predict outcomes in these clinically untested, complex scenarios, helping to inform dose adjustments [10].

Visualizing the CYP2D6 Pathway and Experimental Workflow

The following diagram illustrates the core workflow from genetic variation to clinical outcome, integrating key concepts of phenotyping and phenoconversion.

CYP2D6_Pathway Genotype CYP2D6 Genotype AS Activity Score (AS) Genotype->AS Phenotype_G Predicted Phenotype (PM, IM, NM, UM) AS->Phenotype_G Clinical_Outcome Clinical Outcome (Efficacy / Toxicity) Phenotype_G->Clinical_Outcome Direct Prediction Probe Probe Drug Administration (e.g., Dextromethorphan) MR Metabolic Ratio (MR) Measurement in Plasma/Saliva Probe->MR Phenotype_P Measured Phenotype MR->Phenotype_P Phenotype_P->Clinical_Outcome Inhibitor Enzyme Inhibitor Phenoconversion Phenoconversion Inhibitor->Phenoconversion Causes Phenoconversion->Phenotype_G Disconnects Phenoconversion->Phenotype_P Alters

The CYP2D6 Pathway: From genotype and phenotype to clinical outcome, including the disruptive effect of phenoconversion.

References

Comprehensive Analysis of Ontogeny's Impact on Flecainide Disposition in Pediatric Populations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Flecainide Pharmacology and Clinical Significance

Flecainide acetate is a Class 1c anti-arrhythmic agent with potent sodium voltage-gated channel blockade properties, making it an important therapeutic option for the management of pediatric tachyarrhythmias. As a derivative of procainamide (class 1a antiarrhythmic) originally developed in 1972 as a fluorinated local anesthetic, flecainide was subsequently discovered to possess significant anti-arrhythmic properties during animal model evaluations in the late 1970s. [1] Flecainide's primary mechanism of action involves blocking sodium channels in cardiac myocytes, which prolongs the initial phase of the action potential and results in slowed atrial and ventricular conduction along with a lengthened ventricular refractory period at therapeutic plasma levels. [1] This electrophysiological effect translates clinically to suppression of tachyarrhythmias, particularly in conditions such as supraventricular tachycardia (SVT), which represents the most common childhood tachyarrhythmia with an estimated incidence of 1 in 250-1000 children. [1]

The narrow therapeutic index of flecainide makes individualization of drug therapy particularly crucial in pediatric patients, where rapid developmental changes significantly impact drug disposition and response pathways. [1] [2] Flecainide exhibits additional binding affinity to the delayed rectifying potassium channel (IKr) and cardiac ryanodine receptor 2 (RyR2), which contributes to its effectiveness in treating catecholaminergic polymorphic ventricular tachycardia (CPVT) through direct antagonism of RyR2 and subsequent reduction of calcium efflux from the sarcoplasmic reticulum. [1] Despite its clinical efficacy, flecainide's use requires careful consideration of age-dependent pharmacokinetic variations, ontogenic changes in metabolic capacity, and potential drug-gene interactions that collectively influence dosing requirements and safety profiles across the developmental continuum from birth through adolescence. [1] [3]

Age-Dependent Pharmacokinetic Parameters of Flecainide

The impact of ontogeny on flecainide disposition is profound and must be carefully considered for safe and effective dosing in pediatric patients. Flecainide exhibits complex pharmacokinetic behavior that evolves significantly throughout childhood, with particularly notable changes occurring during infancy. Understanding these developmental trajectories is essential for clinicians seeking to optimize therapy while minimizing the risk of toxicity in this vulnerable population. [1] [4]

Table 1: Age-Dependent Pharmacokinetic Parameters of Flecainide in Pediatric Populations

Age Group Elimination Half-Life (Hours) Clearance Characteristics Dosing Considerations Primary Metabolic Route
Newborns ~29 hours Significantly prolonged Higher mg/m² dosing may be required Hepatic (CYP2D6 immature)
Infants (3 months) 11-12 hours Increasing clearance Dose adjustment during weaning Hepatic maturation ongoing
Infants (1 year) ~6 hours Rapid clearance More frequent dosing may be needed CYP2D6 activity increasing
Children (1-12 years) ~8 hours Faster than adults BSA-based dosing preferred CYP2D6 activity variable
Adolescents (12-15 years) 11-12 hours Approaching adult patterns Similar to adult regimens Mature CYP2D6 activity
Adults 12-27 hours (mean ~20) Stable clearance Standard dosing Full CYP2D6 expression

The developmental changes in flecainide pharmacokinetics illustrated in Table 1 demonstrate particularly rapid elimination in children aged 1-12 years, who exhibit a mean half-life of approximately 8 hours compared to 11-12 hours in adolescents and 12-27 hours in adults. [4] [5] [6] This abbreviated half-life in younger children suggests that more frequent dosing may be necessary to maintain therapeutic concentrations, though studies have demonstrated that every 12-hour dosing can provide adequate arrhythmia control in approximately 80% of children aged 1-12 years despite lower trough levels than typically observed in adults. [5] [6] Dosing schedules based on milligrams per square meter of body surface area have been shown to correlate better with plasma flecainide levels than dosing based on milligrams per kilogram body weight, highlighting the importance of appropriate size-based dosing metrics in pediatric patients. [5] [6]

For neonates and young infants, several additional considerations warrant attention. The elimination half-life at birth may be as long as 29 hours, decreasing to 11-12 hours by three months of age and approximately 6 hours by one year. [4] Importantly, milk intake may significantly inhibit flecainide absorption in infants, necessitating dose reduction when milk is removed from the diet (e.g., during gastroenteritis or weaning). [4] [2] This dietary interaction presents a particularly challenging aspect of flecainide management in infants, requiring careful therapeutic drug monitoring during periods of dietary transition to prevent either toxicity or treatment failure. [4] Additionally, in hydropic infants, case reports suggest prolonged elimination, though pharmacokinetic studies in this population are limited. [4]

Flecainide Elimination Pathways and Ontogenic Considerations

The disposition of flecainide involves multiple elimination pathways that undergo significant maturational changes throughout childhood. Flecainide undergoes complex biotransformation characterized by both hepatic metabolism and renal excretion, with the relative contribution of each pathway shifting as children develop. Understanding these ontogenetic patterns is essential for predicting drug exposure and individualizing dosing regimens across pediatric age groups. [1] [4] [7]

G cluster_hepatic Hepatic Metabolism (≈70%) cluster_renal Renal Excretion (≈30%) cluster_impact Ontogenetic Impact Factors Flecainide Flecainide CYP2D6 CYP2D6 Flecainide->CYP2D6 Unchanged Unchanged Flecainide->Unchanged Metabolites Metabolites CYP2D6->Metabolites Enzyme CYP2D6 Ontogeny Enzyme->CYP2D6 RenalFunc Renal Function Maturation RenalFunc->Unchanged ProteinBind Protein Binding Changes ProteinBind->Flecainide

Diagram 1: Flecainide Elimination Pathways and Impact of Ontogenetic Factors. Flecainide is eliminated through hepatic metabolism (approximately 70%) primarily via CYP2D6 and renal excretion of unchanged drug (approximately 30%). Key developmental factors influencing these pathways include CYP2D6 enzyme maturation, renal function development, and age-related changes in protein binding.

The hepatic metabolism of flecainide is primarily mediated by the cytochrome P450 enzyme CYP2D6, which converts the parent drug to meta-O-dealkylated flecainide (an active metabolite with approximately one-fifth the potency of the parent compound) and the meta-O-dealkylated lactam of flecainide (a non-active metabolite). [4] These two major metabolites account for most of the metabolized portion of the dose, with several minor metabolites accounting for 3% or less of the administered dose. [4] The ontogeny of CYP2D6 follows a predictable pattern, with minimal activity at birth, gradual increases during infancy, and attainment of adult-like activity by approximately 1-2 years of age, though significant interindividual variability exists. [1] [3] This developmental trajectory explains the prolonged elimination half-life observed in neonates and the increasingly rapid clearance observed throughout infancy and early childhood.

The renal elimination of unchanged flecainide accounts for approximately 30% of an administered dose in adults and older children, but this contribution varies significantly in younger pediatric patients due to developmental changes in renal function. [4] [7] Neonates have substantially lower glomerular filtration rates and tubular secretion capacity compared to older children and adults, which can reduce the renal clearance of unchanged flecainide and prolong its elimination half-life in this population. [4] This is particularly relevant in preterm infants, whose renal function may be even more immature. The combined impact of developing metabolic and excretory systems creates a complex pharmacokinetic profile that evolves throughout childhood, necessitating age-specific dosing considerations and careful therapeutic drug monitoring, especially in patients with renal impairment where flecainide elimination can be significantly prolonged. [7]

Pharmacogenomic Influences on Flecainide Disposition

The metabolic clearance of flecainide is significantly influenced by genetic polymorphisms in the CYP2D6 gene, which encodes the primary enzyme responsible for its hepatic metabolism. These pharmacogenetic variations interact with developmental factors to create a complex pattern of drug disposition that evolves throughout childhood. Understanding these gene-dependent and age-related changes is essential for predicting flecainide exposure and individualizing therapy across pediatric age groups. [1] [8] [3]

Table 2: Impact of CYP2D6 Genotype and Age on Flecainide Clearance

CYP2D6 Phenotype Genetic Characteristics Impact on Flecainide Clearance Age-Related Decline Patterns
Homozygous Extensive Metabolizers (hom-EM) Two functional CYP2D6 alleles Normal metabolic clearance Minimal age-related decline
Heterozygous Extensive Metabolizers (het-EM) One functional CYP2D6 allele Moderate reduction in clearance Significant decline after age 60 (22.1% reduction)
Intermediate Metabolizers (IM) Two reduced-function alleles Substantial reduction in clearance Significant decline after age 55
Poor Metabolizers (PM) Non-functional CYP2D6 alleles Markedly reduced clearance Similar decline pattern to IMs

Population pharmacokinetic analysis has demonstrated that CYP2D6 genotype is a determinant factor in age-related decline in flecainide clearance, with distinct patterns emerging across different metabolizer phenotypes. [8] The metabolic clearance decreases in a curvilinear fashion with advancing age, where significantly lower clearance is observed after approximately 60 years in heterozygous extensive metabolizers and after approximately 55 years in intermediate and poor metabolizers. [8] Interestingly, homozygous extensive metabolizers exhibit no significant change in metabolic clearance with advancing age, highlighting the protective effect of having two fully functional CYP2D6 alleles throughout the lifespan. [8] The overall age-related decline in flecainide clearance has been quantified at 6.1% in hom-EMs, 16.3% in het-EMs, and 28.9% in IMs/PMs, demonstrating the profound interaction between genetics and aging on drug disposition. [8]

In pediatric populations, the impact of CYP2D6 genotype may be particularly pronounced during developmental stages when enzyme expression is still maturing. A case report of flecainide toxicity immediately post-partum highlighted the potential utility of pharmacogenomic testing in neonates exposed to flecainide through placental transfer, suggesting that genetic variations in drug metabolism may contribute to toxicity risk in this vulnerable population. [3] The interplay between ontogenic patterns of CYP2D6 expression and genetic polymorphisms creates a complex pharmacokinetic profile that necessitates careful consideration in pediatric drug dosing. While pharmacogenetic testing shows promise as a means to individualize flecainide dosing decisions, it must be interpreted with caution in neonates less than 2 weeks of age, during which CYP2D6 activity may be particularly variable due to ongoing maturational processes. [3]

Clinical Implications and Toxicity Management

Dosing Recommendations and Therapeutic Drug Monitoring

The narrow therapeutic index of flecainide necessitates careful dose individualization and monitoring across all pediatric age groups, with particular attention to developmental changes in drug disposition. Therapeutic trough plasma concentrations typically range from 0.2 to 1.0 mcg/mL, with levels above 0.7-1.0 mcg/mL associated with an increased risk of adverse cardiac effects such as conduction defects or bradycardia. [4] For patients with renal impairment (creatinine clearance ≤35 mL/min/1.73 m²), a reduced starting dose of 100 mg daily or 50 mg twice daily is recommended, though therapeutic drug monitoring is preferable whenever feasible. [4] [7] In pediatric patients, dosing based on body surface area has demonstrated better correlation with plasma concentrations compared to weight-based dosing, making it the preferred approach for dose calculation. [5] [6]

Several age-specific considerations must be addressed in clinical practice. For infants, special attention must be paid to dietary interactions, as milk inhibits flecainide absorption, potentially requiring dose adjustment during weaning or periods of reduced milk intake. [4] [2] In neonates, the combination of immature metabolic capacity and variable CYP2D6 activity creates particular vulnerability to both subtherapeutic and toxic concentrations. [3] For children aged 1-12 years, the shorter elimination half-life (approximately 8 hours) might suggest more frequent dosing, though studies have demonstrated that every 12-hour dosing provides adequate arrhythmia control in most patients. [5] [6] Throughout childhood, regular assessment of clinical response, electrocardiographic parameters (PR interval, QRS duration, and QT interval), and plasma drug concentrations are essential components of safe therapy.

Toxicity Recognition and Management

Flecainide toxicity represents a potentially life-threatening condition that requires prompt recognition and intervention. Toxicity manifests on electrocardiogram with characteristic findings including PR interval prolongation, QRS complex widening (often >50% increase from baseline), and in severe cases, progression to various degrees of atrioventricular block. [7] [2] A prominent R wave (amplitude ≥3 mm) and an R wave to S wave ratio ≥0.7 in lead aVR are sensitive predictors of toxicity, similar to findings in tricyclic antidepressant overdose. [7] Clinical presentation may include altered mental status, hemodynamic instability, severe bradycardia, and ventricular tachyarrhythmias, which can progress to cardiac arrest if unrecognized. [2]

The management of flecainide toxicity follows principles similar to those for tricyclic antidepressant overdose. Sodium bicarbonate administration represents the cornerstone of therapy, administered either as a continuous infusion or intermittent boluses to maintain blood pH between 7.5 and 7.55. [7] [2] This alkalinization strategy works through two primary mechanisms: providing an increased sodium load to overcome sodium channel blockade, and decreasing the fraction of ionized flecainide available for channel inhibition. [7] In severe cases refractory to sodium bicarbonate, intravenous fat emulsion therapy has been successfully utilized, acting as a "lipid sink" that sequesters the drug away from cardiac tissues. [7] Additionally, discontinuation of flecainide and supportive care are essential components of management, with particular attention to potential prolonged elimination in patients with renal impairment or specific CYP2D6 polymorphisms. [7] [8]

Knowledge Gaps and Future Research Directions

Despite decades of clinical use, significant knowledge gaps remain regarding the optimal use of flecainide in pediatric populations, particularly concerning the interplay between ontogeny, genetics, and drug disposition. The impact of development on the expression and activity of proteins responsible for flecainide's transport, metabolism, and pharmacodynamic effects remains incompletely characterized, especially during key transitional periods such as the neonatal stage and puberty. [1] Additionally, the functional consequences of genetic polymorphisms in flecainide's target receptors and ion channels across developmental stages have not been systematically investigated, creating uncertainty about how pharmacogenetic findings from adult populations can be extrapolated to children. [1] [3]

Several priority areas for future research emerge from this analysis. First, prospective studies characterizing the developmental trajectory of CYP2D6 activity and its relationship to flecainide clearance throughout infancy and childhood are needed to establish evidence-based dosing guidelines. Second, research exploring the combined influence of ontogeny and pharmacogenomics on both flecainide disposition and response would facilitate true precision dosing in pediatric patients. Third, standardized protocols for therapeutic drug monitoring and toxicity management specific to pediatric populations require development and validation. Finally, the impact of comorbid conditions common in pediatric cardiology (such as congenital heart disease and heart failure) on flecainide pharmacokinetics and pharmacodynamics deserves systematic investigation. Addressing these knowledge gaps through carefully designed prospective studies would significantly enhance the safe and effective use of this important antiarrhythmic medication in children.

Conclusion

References

potassium channel IKr blockade effects

Author: Smolecule Technical Support Team. Date: February 2026

The Dual Effects of IKr Blockade

The cardiac rapid delayed rectifier potassium current (IKr), conducted by channels encoded by the human ether-a-go-go-related gene (hERG), is the most important current for terminating the plateau phase and initiating the final repolarization (phase 3) of the cardiac action potential [1] [2] [3]. Blocking this channel has dual, opposing clinical outcomes:

Effect Mechanism Clinical Outcome
Class III Antiarrhythmic Prolongs action potential duration (APD) and effective refractory period [4]. Suppresses premature ventricular contractions and treats ventricular tachyarrhythmias [4].
Proarrhythmic (Long QT Syndrome, LQTS) Excessively prolongs APD and QT interval on ECG, promoting Early Afterdepolarizations (EADs) [1] [4] [5]. Triggers life-threatening ventricular arrhythmias (e.g., Torsade de Pointes) [1] [4] [5].

This proarrhythmic risk is a common side effect of many non-antiarrhythmic drugs and has led to market withdrawals [1] [6]. The following diagram illustrates the core arrhythmogenic mechanism.

G Start IKr Blockade A1 Delayed Cardiac Repolarization Start->A1 A2 Prolonged Action Potential and QT Interval A1->A2 A3 Increased Risk of Early Afterdepolarizations (EADs) A2->A3 A4 Trigger of Torsade de Pointes (TdP) A3->A4 Outcome Sudden Cardiac Death A4->Outcome

Proarrhythmic pathway of IKr blockade.

Experimental Protocols for Assessing IKr Block

The core methodology for evaluating IKr/hERG channel function and drug effects involves voltage-clamp electrophysiology on various cell systems.

Cell Preparations
  • Heterologous Expression Systems:
    • Xenopus laevis Oocytes: Injected with hERG cRNA and incubated for 4-7 days. Currents are recorded using the two-electrode voltage-clamp (TEVC) technique at room temperature [4].
    • HEK 293 Cells: Stably transfected with the hERG gene. Studied using the patch-clamp technique in a whole-cell configuration [4].
  • Native Cardiac Myocytes:
    • Ventricular Myocytes: Isolated from animal hearts (e.g., guinea pig, rabbit) via enzymatic perfusion (e.g., Langendorff system). These cells provide the native IKr current within its physiological context [4] [3].
Key Voltage-Clamp Protocols

The following protocol is fundamental for characterizing hERG/IKr current and its blockade.

G Protocol Step 1: Holding Voltage -40 mV Step 2: Test Pulse -40 mV to +40 mV (200 ms duration) Step 3: Return to -40 mV (to record tail current) Label1 Activates IKr channels Protocol:1->Label1 Label2 Measures fully-activated current (outward) Protocol:2->Label2 Label3 Measures deactivating tail current (inward) Protocol:3->Label3

Standard voltage protocol for IKr measurement.

To assess the proarrhythmic risk of a compound, action potential (AP) recordings are crucial.

  • Method: Ventricular myocytes are stimulated in whole-cell current clamp mode. The Action Potential Duration at 90% repolarization (APD90) is measured [4].
  • EAD Detection: The occurrence of abnormal transient depolarizations during phases 2 or 3 of the AP is monitored [4].
  • Facilitation Test: AP prolongation induced by a test drug is compared against a drug known to be proarrhythmic (e.g., dofetilide) and one that is safer and known to cause facilitation (e.g., nifekalant) [4].

A Key Mechanism Differentiating Safe from Dangerous Blockers

A critical insight is that not all IKr blockers carry the same proarrhythmic risk [4]. Some clinically safe drugs (e.g., nifekalant) exhibit a second effect known as "facilitation"—they increase the hERG current in response to low-voltage depolarizations [4]. This provides a "repolarization reserve" at a critical voltage and time during the action potential, which helps prevent EADs [4].

The table below quantifies the contrasting effects of different types of IKr blockers.

Parameter Pure Blocker (e.g., Dofetilide) Blocker with Facilitation (e.g., Nifekalant)
IKr Block Yes Yes
Facilitation No Yes (increased current at low voltages) [4]
APD Prolongation Yes Yes
EAD Induction High risk at high concentrations [4] Suppressed or prevented [4]
Proarrhythmic Risk High Lower (clinically safer) [4]

The following diagram contrasts the cellular outcomes of these two types of blockers.

G A IKr Blocker with Facilitation (e.g., Nifekalant) B Increased IKr during repolarization phase A->B C Enhanced repolarization reserve B->C D Prevention of Early Afterdepolarizations (EADs) C->D Safe Lower Proarrhythmic Risk D->Safe X Pure IKr Blocker (e.g., Dofetilide) Y Excessive action potential prolongation X->Y Z High risk of Early Afterdepolarizations (EADs) Y->Z Danger High Proarrhythmic Risk Z->Danger

Facilitation mechanism prevents dangerous arrhythmias.

Conclusion and Key Takeaways

  • IKr blockade is a double-edged sword, offering therapeutic antiarrhythmic effects but carrying a significant risk of lethal arrhythmias.
  • Standardized voltage-clamp protocols on expression systems and native myocytes are essential for identifying IKr blockers.
  • The facilitation phenomenon is a key differentiator for cardiac safety. Evaluating a compound for this property, in addition to its blocking potency, provides a more refined risk assessment.
  • Action potential recordings and the detection of EADs in cardiac myocytes remain a critical final step for proarrhythmic risk evaluation.

References

flecainide acetate chemical synthesis and stability

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Synthesis of Flecainide Acetate

The synthesis of Flecainide involves a multi-step process to construct the active pharmaceutical ingredient (API), which is then typically converted to the acetate salt.

Key Synthetic Pathways

The table below outlines two primary synthetic routes as described in patent literature.

Patent/Route Key Starting Material Core Reaction Steps Final Intermediate before Hydrogenation

| Original Route [1] [2]: WO2002066413A1 & Sciencedirect | 2,5-dihydroxybenzoic acid [1] | 1. Double alkylation with 2,2,2-trifluoroethyl trifluoromethanesulfonate. 2. Esterification to form benzoate ester. 3. Aminolysis with 2-aminomethylpyridine. [1] | N-(2-pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide [1] | | Simplified Route [1] [2]: WO2007003982A1 & Sciencedirect | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid [2] | 1. Conversion of acid to acyl chloride (e.g., with oxalyl chloride). 2. Amide condensation with 2-(aminomethyl)piperidine. [2] | The product of the amide condensation is Flecainide free base, which can be converted to the acetate salt. [2] |

A generalized workflow for the synthesis is illustrated in the following diagram:

synthesis Start 2,5-Dihydroxybenzoic Acid A Double Alkylation with 2,2,2-Trifluoroethyl Triflate Start->A B Esterification A->B C Ester Derivative B->C D Aminolysis with 2-Aminomethylpyridine C->D E N-(2-pyridylmethyl) Intermediate D->E F Catalytic Hydrogenation E->F End Flecainide Free Base F->End AltStart 2,5-Bis(2,2,2-trifluoroethoxy) Benzoic Acid (Advanced Intermediate) G Activation (e.g., Acyl Chloride Formation with Oxalyl Chloride) AltStart->G H Amide Condensation with 2-(Aminomethyl)piperidine G->H AltEnd Flecainide Free Base H->AltEnd

Generalized Flecainide Synthesis Workflow

Final Salt Formation: The flecainide free base produced from either route is subsequently treated with acetic acid to form the final This compound salt (CAS 54143-56-5) [3] [4]. The acetate salt can also form specific crystalline solvates with acetic acid, which are not stable under ambient conditions and decompose back to the acetate salt [5].

Stability and Analytical Profiling

This compound is susceptible to degradation under various stress conditions, necessitating robust analytical methods and careful formulation.

Stability Data and Conditions

The table below summarizes key stability findings from experimental studies.

Aspect Study Model / Condition Key Findings & Stability
Forced Degradation [6] Acid, alkali, oxidative, photolytic, and thermal stress. Degradation Products: Confirmed formation of specified impurities, including Flecainide Impurity B and Impurity D.

| Extemporaneous Oral Suspension (5 mg/mL) [7] | 45-day study at 5°C and 25°C. | Chemical Stability: Concentration remained >90% of initial for 45 days under all conditions (shaken/not shaken). Physical Stability: Sediment formation observed (0.53 - 1.18 mg/g). | | Pediatric Solution (10 & 20 mg/mL) [8] | 8-week study at 4°C, 25°C, and 40°C. Vehicle: 40% sucrose solution. | Chemical & Physical Stability: Stable for 8 weeks (within 90-110% of label claim). Critical Incompatibility: Citrate buffer and methylparaben caused non-resuspendable crystal formation. | | Solubility Profile [3] [4] | Pure drug substance. | Water: 48.4 mg/mL at 37°C [3]. DMSO: 100 mM (47.44 mg/mL) [4]. |

Stability-Indicating Analytical Methods

Two chromatographic methods have been validated for determining this compound in the presence of its degradation products [6]:

  • TLC-Densitometry: Stationary phase: Silica gel GF254; Mobile phase: Methanol-ethyl acetate-33% ammonia (3:7:0.3, v/v/v); Detection: 290 nm.
  • HPLC-UV: Column: RP-C18; Mobile phase: Phosphate buffer pH 3.3 - acetonitrile - triethylamine (53:47:0.03, v/v/v); Flow rate: 1.0 mL/min; Detection: 292 nm.

Key Considerations for Research and Development

  • Polymorphism and Solvate Formation: Be aware that this compound can form solvates with acetic acid, which are unstable at ambient conditions and decompose upon heating, releasing acetic acid [5]. This can impact the solid-form selection and processing conditions.
  • Narrow Therapeutic Index: Flecainide is considered a drug with a narrow therapeutic window [1]. This underscores the critical need for high purity, precise dosing in formulations, and rigorous control over degradation products to ensure patient safety.
  • Vehicle Compatibility for Liquid Formulations: The stability of this compound in solution is highly dependent on the vehicle composition. The use of citrate buffers and methylparaben together should be avoided, as it leads to precipitation. Simple vehicles like 40% sucrose have proven effective for short-term stability [8].

References

Application Note: RP-HPLC Method for Flecainide Acetate Quantification

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of flecainide acetate in bulk active pharmaceutical ingredient (API) and its immediate solid dosage form (tablets). The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines [1].

Analytical Principle

This method utilizes isocratic reverse-phase chromatography with a C18 column for the separation and a UV detector for the quantification of this compound. The method is stability-indicating, meaning it can accurately quantify the drug even in the presence of its degradation products, making it suitable for stability studies [1] [2].

Materials and Methods

2.1. Chemicals and Reagents

  • API: this compound reference standard.
  • Solvents: Acetonitrile and Methanol (HPLC grade).
  • Water: Deionized water, purified using a Milli-Q system or equivalent.
  • Buffer Salts: Ammonium di-hydrogen phosphate (Analytical Grade) [1]. Alternatively, potassium di-hydrogen phosphate or sodium acetate can be used, with pH adjustments as needed [2] [3].

2.2. Instrumentation and Equipment

  • HPLC System: Shimadzu or equivalent, equipped with a binary or quaternary pump, a degasser, an auto-sampler or manual injection valve, and a Photo-Diode Array (PDA) detector or UV-Vis detector.
  • Column: ODS C18 column (250 mm x 4.6 mm, 5 µm particle size) [1]. A phenyl reversed-phase column is also reported as an alternative [3].
  • Supporting Equipment: pH meter, analytical balance, ultrasonic bath, and vacuum filtration setup.

2.3. Chromatographic Conditions The optimized conditions for the assay are summarized in the table below.

Parameter Optimized Condition
Mobile Phase Buffer (0.01M Ammonium di-hydrogen phosphate, pH 3.0) : Acetonitrile (40:60, v/v) [1]
Column ODS C18 (250 mm x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Detection Wavelength 299 nm [1]
Injection Volume 20 µL
Column Temperature Ambient
Run Time ~5-10 minutes (Retention time of Flecainide ~2.8 min)

2.4. Preparation of Solutions

  • Buffer Preparation: Dissolve 1.15 g of ammonium di-hydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 using dilute ortho-phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 40:60 (v/v) ratio.
  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with the mobile phase.
  • Working Standard Solutions: Dilute the stock solution appropriately with the mobile phase to obtain concentrations within the linearity range (e.g., 5-25 µg/mL) for calibration curve construction [1].

2.5. Sample Preparation (Tablets)

  • Weigh and finely powder not less than 20 tablets.
  • Transfer an accurately weighed portion of the powder equivalent to about 25 mg of this compound into a 25 mL volumetric flask.
  • Add about 15-20 mL of mobile phase, sonicate for 15-30 minutes to ensure complete dissolution of the drug.
  • Dilute to volume with the mobile phase and mix well.
  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate [1].
Method Validation

The method was validated as per ICH guidelines for the following parameters [1].

3.1. System Suitability The method should meet typical system suitability criteria before analysis: a tailing factor of <2.0 and a theoretical plate count of >2000.

3.2. Validation Results Summary The results of the validation study are consolidated in the table below.

Validation Parameter Results Methodology / Acceptance Criteria
Linearity Range 5 - 25 µg/mL Five concentration levels were used.
Correlation Coefficient (r²) > 0.999 Calculated from the calibration curve.
Limit of Detection (LOD) 0.5 µg/mL Signal-to-Noise ratio ~3:1.
Accuracy (% Recovery) 99.70 - 100.26% Studied at 80%, 100%, and 120% of the target concentration.
Precision (Repeatability) < 0.69% RSD Six replicate injections of a 100% standard solution.
Intermediate Precision (Inter-day) < 0.69% RSD Analysis over three different days.
Specificity No interference from excipients or degradation products Confirmed by stress studies [2].

3.3. Experimental Protocols for Key Validation Parameters

  • Forced Degradation (Specificity): To prove the stability-indicating nature, subject the drug product to stress conditions: acid (e.g., 0.1M HCl), base (e.g., 0.1M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 105°C), and photolytic (as per ICH) [2]. Analyze the samples and demonstrate that the peak of flecainide is pure, well-resolved, and free from co-eluting peaks from its degradation products.
  • Robustness: Deliberately introduce small variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, pH of buffer ±0.1 units, and detection wavelength ±1 nm). The method is considered robust if the %RSD of the assay results under these varied conditions is not significantly affected (e.g., remains below 2.0%) [1].

The following workflow diagram summarizes the key stages of the method development and validation process:

FlecainideHPLCWorkflow Start Start Method Development MP Mobile Phase Optimization Start->MP Col Column Selection (C18 Stationary Phase) Start->Col Det Detector Wavelength Selection (299 nm) Start->Det Val Method Validation MP->Val Col->Val Det->Val Lin Linearity Study Val->Lin Acc Accuracy Study Val->Acc Prec Precision Study Val->Prec Spec Specificity Study Val->Spec App Final Method Application Lin->App Acc->App Prec->App Spec->App

Diagram 1: HPLC Method Development and Validation Workflow.

System Suitability and Assay Procedure
  • Equilibration: Stabilize the HPLC system with the mobile phase flowing at 1.0 mL/min for at least 30 minutes until a stable baseline is achieved.
  • System Suitability Test: Inject six replicates of the standard solution (e.g., 10 µg/mL). The %RSD for the peak area of this compound should be NMT 2.0%. The tailing factor should be NMT 2.0 and the theoretical plates should be more than 2000.
  • Sample Analysis: Separately inject the standard and sample solutions. Record the chromatograms and measure the peak areas.
  • Calculation: Calculate the amount of this compound in the sample using the following formula:
    • Assay (%) = (A_{sample} / A_{standard}) × (W_{standard} / W_{sample}) × (Dilution Factor) × P × 100
    • Where: A = Peak Area, W = Weight, P = Potency of the reference standard (as is basis).

The relationship between the key steps in the analytical procedure and their outcomes is illustrated below:

AssayProcedure Sample Sample Prep Solution Preparation Sample->Prep Std Std Std->Prep Inj HPLC Injection Prep->Inj Data Data Acquisition (Peak Area) Inj->Data Calc Assay Calculation Data->Calc Result Result Calc->Result

Diagram 2: this compound Assay Procedure Flow.

Conclusion

The described RP-HPLC method is linear, precise, accurate, robust, and stability-indicating. It is fully validated and suitable for the routine quality control and quantitative analysis of this compound in bulk drug substances and commercial tablet formulations, ensuring product quality and efficacy throughout its shelf life [1].

References

pediatric flecainide dosing guidelines based on body surface area

Author: Smolecule Technical Support Team. Date: February 2026

Pediatric Flecainide Dosing Guidelines

The following table summarizes the standard BSA-based dosing recommendations for flecainide in pediatric patients, primarily for the treatment of supraventricular tachycardias [1] [2] [3].

Patient Population Initial Dose Maintenance/Maximum Dose Dosing Frequency Notes

| General Pediatric (≥1 mo) | 50-100 mg/m²/day [2] | Usual: 100-150 mg/m²/day Maximum: 200 mg/m²/day [1] [2] [3] | Divided every 8-12 hours [2] | Doses up to 200 mg/m²/day may be used if serum levels are subtherapeutic and arrhythmia is uncontrolled [1]. | | Neonates (<1 mo) | 25 mg/m²/dose [3] | Maximum: 200 mg/m²/day [3] | Every 12 hours [3] | Limited data available. Initial dose of 2 mg/kg/day has also been reported [1]. | | Case Report (Non-Cardiac) | 100 mg/m²/day [4] | Up to 250 mg/m²/day [4] | Divided every 8 hours [4] | For paramyotonia congenita; required careful cardiac monitoring. This exceeds standard cardiac maximums. |

Detailed Experimental & Clinical Protocols

For research and clinical trial design, the following detailed methodologies are critical.

Dose Initiation and Titration Protocol
  • Dosing Schedule: The total daily dose is typically divided into two or three administrations per day [2]. For patients intolerant of a 12-hour interval, an 8-hour dosing schedule can be used [1] [2].
  • Titration and Steady-State: Dosage may be increased in increments of no less than every 4 days, as it takes 3-5 days for flecainide to reach a new steady-state plasma concentration following a dosage change [1] [2].
  • Dose Reduction: Once arrhythmia control is achieved, reducing the dose to the lowest effective level should be evaluated to minimize side effects [1].
Essential Safety Monitoring Protocol

Flecainide has a narrow therapeutic index and requires rigorous monitoring [5] [6].

  • Cardiac Monitoring: Obtain a 12-lead ECG after 5 doses (at steady-state) following initiation or any dose change [2]. Key parameters to monitor include:
    • QRS complex: A prolongation of more than 25% is indicative of toxicity [6].
    • PR and QTc intervals: Prolongation can occur [6].
  • Plasma Level Monitoring: Monitor trough plasma flecainide levels approximately 1 hour before the next dose [2].
    • Therapeutic Range: 0.2–1.0 mcg/mL (or 200–1000 ng/mL) [2] [6].
    • Levels above 1.0 mcg/mL are associated with increased risk of adverse cardiac events [7].
  • Inpatient Initiation: Consider hospitalization with continuous ECG monitoring for 48–72 hours after initiation, especially for patients under 1 year of age [6].

Critical Safety Considerations and Pharmacogenomics

  • Proarrhythmic Effects: Flecainide carries a risk of proarrhythmic events, including life-threatening ventricular tachycardia, even at therapeutic doses [1] [6]. It is contraindicated in patients with structural heart disease or chronic atrial fibrillation [1] [7].
  • Drug and Food Interactions:
    • Dairy Products: Milk may inhibit the absorption of flecainide in infants. Doses should be administered apart from milk feeds, and a dose reduction may be necessary when milk is removed from the diet [6] [7].
    • Drug Interactions: When co-administered with amiodarone, the flecainide dose should be reduced by approximately 50% [2]. Flecainide can also increase serum digoxin levels [3].
  • Pharmacogenomic Considerations: Emerging research highlights the impact of ontogeny and genetic variation on flecainide's disposition and response in the developing child [5]. Flecainide is metabolized in part by cytochrome P450 2D6 (CYP2D6), and its pharmacodynamic effects are mediated through sodium channels (Nav1.5) and ryanodine receptors (RyR2) [5] [7]. Genetic polymorphisms in these pathways may influence efficacy and safety, representing a key area for further pediatric investigation [5].

Flecainide Pharmacodynamic Pathways

The diagram below illustrates flecainide's primary and secondary molecular mechanisms of action.

Flecainide_Pathways cluster_primary Primary Pathway cluster_secondary Secondary Pathways Flecainide Flecainide Nav15 Voltage-Gated Sodium Channel (Nav1.5) Flecainide->Nav15 Potent Blockade RyR2 Ryanodine Receptor 2 (RyR2) Flecainide->RyR2 Direct Antagonism IKr Delayed Rectifying Potassium Channel (IKr) Flecainide->IKr Lower Affinity Blockade Effect1 Slowed Atrial & Ventricular Conduction Nav15->Effect1 Effect2 Reduced Calcium Release from Sarcoplasmic Reticulum RyR2->Effect2 Effect3 Prolonged Repolarization IKr->Effect3

Summary and Research Implications

These application notes provide a framework for the use of flecainide in pediatric populations within research and development contexts. Key takeaways include:

  • BSA is the preferred metric for calculating pediatric doses to account for metabolic mass and reduce variability [5] [8].
  • Safety monitoring is non-negotiable due to the drug's narrow therapeutic index and potential for life-threatening proarrhythmias [1] [6].
  • Significant knowledge gaps remain, particularly concerning the interplay between developmental ontogeny and genetic variation (pharmacogenomics) on flecainide's dose-exposure-response relationship [5]. Future prospective pediatric studies are essential to build a more precise dosing model.

References

pill-in-the-pocket approach for paroxysmal atrial fibrillation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

The PIP strategy uses class IC antiarrhythmic drugs for the rapid conversion of AF to sinus rhythm. These drugs act primarily by blocking cardiac fast sodium channels [1].

  • Primary Mechanism: Strong, use-dependent blockade of cardiac sodium channels, leading to a slowing of phase 0 depolarization in the cardiac action potential. This effect is more pronounced at faster heart rates [1].
  • Electrophysiological Effect: The sodium channel blockade prolongs the refractoriness of the atrial myocardium, thereby disrupting the multiple re-entrant wavelets that sustain AF and facilitating conversion to sinus rhythm [1].
  • Additional Activity: Propafenone also possesses weak beta-blocking properties, which may contribute to its clinical efficacy by providing mild rate-control effects [1].

The diagram below illustrates the cellular and tissue-level effects of these drugs.

G Mechanism of Class IC Antiarrhythmic Drugs Oral Drug Administration Oral Drug Administration Systemic Absorption Systemic Absorption Oral Drug Administration->Systemic Absorption Blockade of Fast Sodium Channels Blockade of Fast Sodium Channels Systemic Absorption->Blockade of Fast Sodium Channels Propafenone: Beta-blocking Activity Propafenone: Beta-blocking Activity Systemic Absorption->Propafenone: Beta-blocking Activity Slowed Phase 0 Depolarization Slowed Phase 0 Depolarization Blockade of Fast Sodium Channels->Slowed Phase 0 Depolarization Prolonged Atrial Refractoriness Prolonged Atrial Refractoriness Slowed Phase 0 Depolarization->Prolonged Atrial Refractoriness Disruption of Re-entrant Wavelets Disruption of Re-entrant Wavelets Prolonged Atrial Refractoriness->Disruption of Re-entrant Wavelets Termination of AF / Sinus Rhythm Termination of AF / Sinus Rhythm Disruption of Re-entrant Wavelets->Termination of AF / Sinus Rhythm Propafenone: Beta-blocking Activity->Disruption of Re-entrant Wavelets

Clinical Evidence and Efficacy Data

Clinical studies demonstrate that the PIP approach effectively terminates AF and reduces healthcare utilization, though it carries a risk of adverse events.

Table 1: Clinical Outcomes of the Pill-in-the-Pocket Strategy

Study Design & Reference Key Efficacy Findings Key Safety Findings & Failure Reasons

| Prospective Cohort (n=80) [2] | Initial in-hospital success: 30/43 patients (70%). Out-of-hospital use: 159 treatments over follow-up. Reduced ED visits: 2.6 vs. 0.4 visits/patient/year. Reduced cardioversion: 2.3 vs. 0.0 treatments/patient/year. | Initial failure: 13/43 patients (30%). Reasons: Drug inefficacy (6), hypotension (4), flutter with 1:1 conduction (2), syncopal pause (1). Out-of-hospital events: Presyncope (3), syncope requiring pacemaker (1), flutter (1). | | Retrospective Cohort (n=273) [3] | Overall success rate: Not quantified, but strategy was widely used. Electrical cardioversion required: In 11% of patients due to drug failure. | Significant adverse events: 7 patients (3%). Events included: Symptomatic bradycardia/hypotension (4), 1:1 atrial flutter (2), unexplained syncope (1). All serious events occurred with high doses (Flecainide 300 mg or Propafenone 600 mg). |

Survey data indicates that PIP is considered by clinicians for approximately 19-24% of their AF patients, with its use being highest (42%) in patients with paroxysmal AF and minimal or no structural heart disease [4].

Patient Selection Protocol

The success and safety of the PIP strategy are critically dependent on appropriate patient selection. The following workflow outlines the screening and initiation process.

G Patient Selection and Initiation Protocol cluster_0 Criteria Details Patient with Symptomatic PAF Patient with Symptomatic PAF Initial Comprehensive Evaluation Initial Comprehensive Evaluation Patient with Symptomatic PAF->Initial Comprehensive Evaluation Inclusion Criteria Met? Inclusion Criteria Met? Initial Comprehensive Evaluation->Inclusion Criteria Met? Exclusion Criteria Absent? Exclusion Criteria Absent? Inclusion Criteria Met?->Exclusion Criteria Absent? Yes Seek Alternative Therapy Seek Alternative Therapy Inclusion Criteria Met?->Seek Alternative Therapy No Incl_1 ∙ Paroxysmal AF (terminates spontaneously or  via intervention within 7 days) In-Hospital First Dose Test In-Hospital First Dose Test Exclusion Criteria Absent?->In-Hospital First Dose Test Yes Exclusion Criteria Absent?->Seek Alternative Therapy No Excl_1 ∙ Structural/Valvular Heart Disease Successful & Tolerated Successful & Tolerated In-Hospital First Dose Test->Successful & Tolerated Prescribe PIP for Home Use Prescribe PIP for Home Use Successful & Tolerated->Prescribe PIP for Home Use Yes Successful & Tolerated->Seek Alternative Therapy No Educate & Provide Action Plan Educate & Provide Action Plan Prescribe PIP for Home Use->Educate & Provide Action Plan Incl_2 ∙ Infrequent, symptomatic episodes Incl_3 ∙ No or minimal structural heart disease  (Normal LV function, no CAD, no hypertrophy) Incl_4 ∙ Age typically 18-75 years Excl_2 ∙ History of CAD, MI, or CHF Excl_3 ∙ ECG abnormalities: Bundle Branch Block,  Brugada pattern, QT prolongation, Pre-excitation Excl_4 ∙ Contraindications to AADs

Dosing and Administration Protocol

The following table provides the specific dosing regimens for the PIP approach. The first dose must be administered under medical supervision (e.g., in an emergency department or monitored unit) [2] [3].

Table 2: Pill-in-the-Pocket Dosing and Co-Administration Protocol

Parameter Specification Notes
Eligible Drugs Propafenone or Flecainide [5] [2] [1] Class IC antiarrhythmics are the drugs of choice.

| Typical Single Dose | Propafenone: 600 mg (immediate-release). Flecainide: 300 mg [2] [3]. | Doses studied in clinical trials. All significant adverse events in one study occurred with these high doses [3]. | | Prerequisite AV Nodal Blocker | A beta-blocker (e.g., metoprolol) or non-dihydropyridine calcium channel blocker (e.g., diltiazem) must be administered at least 30 minutes prior to the Class IC drug [2] [1]. | Critical safety step. Prevents rapid 1:1 AV conduction in the event of AF organizing to atrial flutter [1]. | | Anticoagulation Strategy | For episodes < 24/48 hours: OAC may not be required per standard guidelines. For unknown/longer duration or high stroke risk: Continuous OAC is recommended. A novel "PIP OAC" strategy (taking a DOAC only during AF episodes) is investigational [1] [6]. | The PIP OAC strategy is not yet standard of care. Decisions must be based on individual stroke risk (CHA₂DS₂-VASc score) and guideline recommendations [6]. | | Onset of Action | 4 to 6 hours [1]. | Patients presenting to the ED soon after a dose may still convert spontaneously. |

Safety Monitoring and Management Protocol

Vigilant monitoring and clear patient instructions are mandatory due to the risk of serious adverse events.

  • In-Hospital First Dose: The first dose should be administered under continuous ECG and blood pressure monitoring for at least 4-6 hours, or until conversion, to assess efficacy and tolerability [3].
  • Patient Action Plan: Provide patients with clear, written instructions on when to take the medication, when to seek emergency care (e.g., if symptoms worsen, no conversion after 6-8 hours, or signs of hypotension/proarrhythmia occur), and the importance of taking their AV nodal blocker first [2] [1].
  • Long-Term Follow-up: Patients should be regularly re-evaluated. An increasing frequency of AF episodes requiring PIP treatment may indicate disease progression and the need for a transition to daily maintenance antiarrhythmic therapy or catheter ablation [1].

Discussion and Future Directions

The PIP strategy is a powerful tool for selected patients, offering rapid symptom relief, improved quality of life, and a reduction in emergency department visits and healthcare costs [5] [2]. However, its application is limited by a clinically relevant rate of adverse events, including significant hypotension, bradycardia, and proarrhythmia (e.g., 1:1 atrial flutter) [2] [3]. Survey data also reveals that it is sometimes inappropriately prescribed for persistent AF or in patients with structural heart disease, highlighting a need for better physician education [4].

Future research should explore whether lower doses of propafenone or flecainide can maintain efficacy while improving safety [3]. Furthermore, the concept of "PIP" is expanding to other areas, such as on-demand oral anticoagulation guided by continuous rhythm monitoring. While early data is promising, this approach is not yet standard practice and requires further validation [6].

References

Analytical Techniques for Flecainide Acetate Analysis: Advanced Methodologies for Biological and Pharmaceutical Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction and Clinical Relevance

Flecainide acetate is a class Ic antiarrhythmic agent used for the suppression and treatment of various cardiac arrhythmias, including paroxysmal atrial fibrillation, paroxysmal supraventricular tachycardia, and ventricular tachycardia. As a sodium channel blocker, flecainide works by regulating sodium flow in the heart, resulting in prolongation of the cardiac action potential [1]. The chemical structure of this compound, identified as benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)-mono-acetate, contributes to its pharmacological activity and analytical properties [1]. The molecular formula is C₁₇H₂₀F₆N₂O₃ with a molecular weight of 414.343 g/mol [1].

Flecainide exhibits a narrow therapeutic index with a well-established therapeutic range of 0.2 to 1.0 μg/mL (200-1000 ng/mL) in serum [2] [3]. Concentrations exceeding this range are associated with serious side effects, including proarrhythmic events, necessitating careful therapeutic drug monitoring (TDM) in clinical practice [2]. The narrow therapeutic window, combined with significant interpatient variability in pharmacokinetics, underscores the critical importance of accurate and reliable analytical methods for quantifying flecainide concentrations in biological samples.

The pharmacokinetic profile of flecainide further supports the need for therapeutic monitoring. After oral administration, flecainide absorption is prompt (average peak levels at 3-4 hours) and nearly complete (at least 90%), without consequential presystemic biotransformation [3]. The mean elimination half-life is approximately 13 hours after single doses and 16 hours after multiple dosages in healthy subjects, but extends to about 20 hours in patients with ventricular premature complexes [3]. Flecainide elimination occurs through both renal excretion of unchanged drug (mean 27%) and hepatic metabolism, with only two major and two or three minor metabolites identified in human urine [3]. These metabolites possess little or no antiarrhythmic activity and do not contribute meaningfully to flecainide's pharmacological effects.

Evolution of Analytical Techniques

The analysis of flecainide in biological matrices has evolved significantly over the past decades, driven by advances in analytical technology and increasing regulatory requirements. Initially, fluorescence polarization immunoassay (FPIA) was widely used for therapeutic drug monitoring of flecainide due to its high analytical throughput, low sample volume requirements, and minimal need for sample pretreatment [2]. This automated immunoassay system provided a practical solution for clinical laboratories performing routine monitoring. However, the production of FPIA reagents was discontinued due to calibration problems and lacking reproducibility for quality control samples, with the last reagent batch expiring in May 1999 [2]. This discontinuation forced laboratories to implement alternative chromatographic methods.

Before the widespread adoption of liquid chromatography-mass spectrometry (LC-MS), various chromatographic methods were developed for flecainide quantification. Gas chromatography (GC) with electron-capture detection was used for the quantitation of this compound in biological fluids, requiring a sequence of solvent extractions and derivatization steps to form pentafluorobenzamide derivatives [4]. This method offered sensitivity to 12.5 ng/mL in 1-mL samples of plasma, saliva, or urine, but the complex sample preparation limited its practical utility in high-volume clinical settings [4]. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection emerged as more practical alternatives, providing adequate sensitivity and selectivity with simpler sample preparation [5].

The need for stereoselective analysis prompted the development of chiral methods capable of separating and quantifying flecainide enantiomers. A stereospecific HPLC method for determining (R,S)-flecainide acetate in human plasma and urine was described, requiring derivatization with 1-[(4-nitrophenyl)sulfonyl]-L-propyl chloride to form diastereomeric derivatives separable on a C18 reversed-phase column [5]. Such methods revealed significant differences between (R)- and (S)-flecainide concentrations at steady state, highlighting the importance of enantioselective monitoring for complete pharmacokinetic characterization [5].

The contemporary landscape of flecainide analysis is dominated by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), which offers superior sensitivity, specificity, and throughput compared to earlier techniques. The transition to LC-MS/MS represents a paradigm shift in antiarrhythmic drug monitoring, enabling simultaneous quantification of multiple drugs and metabolites with minimal sample volume and simplified preparation [6].

Table 1: Evolution of Analytical Techniques for Flecainide Quantification

Analytical Technique Era of Use Limit of Quantification Key Advantages Principal Limitations
GC with ECD 1980s 12.5 ng/mL High sensitivity for its time Complex derivatization; lengthy sample preparation
HPLC with UV/Fluorescence 1980s-2000s 50-100 ng/mL Simpler sample preparation; adequate sensitivity Limited specificity; longer run times
FPIA 1980s-1990s Not specified High throughput; minimal sample preparation Calibration issues; discontinued reagents
Chiral HPLC 1990s 50 ng/mL per enantiomer Enantioselective quantification Complex derivatization; specialized expertise
LC-MS/MS 2000s-present 0.05-2.5 ng/mL Superior sensitivity and specificity; high throughput Instrument cost; technical expertise required

Contemporary Methodologies for Biological Sample Analysis

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

The UPLC-MS/MS methodology represents the current gold standard for flecainide quantification in biological matrices, offering exceptional sensitivity, specificity, and efficiency. A validated UPLC-MS/MS method for determining flecainide in human plasma demonstrates linearity from 2.5 to 1000 ng/mL using only 0.1 mL of plasma, making it particularly suitable for pediatric monitoring and pharmacokinetic studies with limited sample volumes [6]. The method employs a stable isotope-labeled internal standard (deuterated flecainide), which corrects for variability in sample preparation and ionization efficiency, thereby enhancing accuracy and precision.

The chromatographic separation utilizes an Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm) with isocratic elution consisting of 45% methanol containing 0.1% formic acid at a flow rate of 0.25 mL/min [6]. This optimized mobile phase composition provides excellent peak symmetry and resolution while minimizing ionization suppression in the mass spectrometer source. Detection is performed using positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM) of the transitions m/z 415.4→301.1 for flecainide and m/z 419.4→305.1 for the internal standard [6]. These specific transitions provide high selectivity by monitoring characteristic fragment ions resulting from collision-induced dissociation of the protonated molecular ions.

Sample preparation follows a straightforward protein precipitation protocol, which effectively removes interfering matrix components while maintaining high recovery of the analyte [6]. The simplicity of this approach significantly reduces sample processing time compared to liquid-liquid or solid-phase extraction methods, making it ideal for high-throughput clinical laboratories. Method validation confirms excellent performance characteristics, with accuracy and precision within acceptance criteria, no significant matrix effects or hemolysis interference, and successful application to clinical studies [6].

High-Performance Liquid Chromatography with Electrospray Mass Spectrometry

An earlier but robust LC-MS method with atmospheric pressure electrospray ionization was developed for therapeutic drug monitoring of flecainide in serum [2]. This method demonstrated excellent analytical performance with a limit of detection (LOD) of 0.025 μg/mL (25 ng/mL) and a limit of quantitation (LOQ) of 0.05 μg/mL (50 ng/mL), well below the therapeutic range [2]. The method exhibited excellent reproducibility, with intra- and inter-assay precision and accuracy meeting validation criteria, and absolute recoveries of flecainide between 93% and 102% [2].

The calibration curve showed linearity from 0.05 to 2.0 μg/mL (50-2000 ng/mL) with correlation coefficients (r²) of 0.999 or better, described by the equation y = 0.92x + 0.11 [2]. This wide dynamic range encompasses both subtherapeutic and toxic concentrations, allowing for accurate quantification across clinically relevant levels. The method utilized solid-phase extraction for sample clean-up, providing exceptionally clean chromatograms and minimizing matrix effects [2].

Table 2: Performance Characteristics of Modern Chromatographic Methods for Flecainide

Parameter UPLC-MS/MS Method [6] LC-MS Method [2] Chiral HPLC Method [5]
Matrix Human plasma Serum Plasma and urine
Linear Range 2.5-1000 ng/mL 50-2000 ng/mL ≥50 ng/mL per enantiomer
LOD Not specified 25 ng/mL ~few ng/mL
LOQ 2.5 ng/mL 50 ng/mL 50 ng/mL per enantiomer
Precision (CV%) <15% (intra- and inter-assay) Excellent intra- and inter-assay <9.8% (intra- and inter-day)
Sample Volume 0.1 mL Not specified Not specified
Sample Preparation Protein precipitation Solid-phase extraction Liquid-liquid extraction
Run Time Not specified Not specified Not specified
Experimental Protocol: UPLC-MS/MS Analysis of Flecainide in Human Plasma
3.3.1 Materials and Reagents
  • Analytical standard: this compound (certified reference material)
  • Internal standard: Deuterated flecainide (flecainide-d4)
  • Mobile phase: HPLC-grade methanol and formic acid
  • Blank matrix: Drug-free human plasma
  • Precipitation solvent: Acetonitrile or methanol
3.3.2 Equipment and Instrumentation
  • UPLC system with binary pump, autosampler, and column oven
  • Tandem mass spectrometer with electrospray ionization source
  • Analytical column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)
  • Centrifuge capable of ≥13,000 × g
  • Vortex mixer and precision pipettes
3.3.3 Sample Preparation Procedure
  • Aliquot 100 µL of plasma sample, calibrators, or quality control samples into microcentrifuge tubes.
  • Add 25 µL of internal standard working solution (typically 1 µg/mL flecainide-d4 in methanol) to all tubes except blanks.
  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile, then vortex mix vigorously for 60 seconds.
  • Centrifuge at 13,000 × g for 10 minutes at 4°C to sediment precipitated proteins.
  • Transfer 100 µL of the clear supernatant to autosampler vials containing 100 µL of water to reduce solvent strength.
  • Inject 5-10 µL into the UPLC-MS/MS system for analysis.
3.3.4 UPLC-MS/MS Conditions
  • Column temperature: 40°C
  • Autosampler temperature: 10°C
  • Mobile phase: Methanol:water with 0.1% formic acid (45:55, v/v)
  • Flow rate: 0.25 mL/min
  • Isocratic elution: Total run time < 3 minutes
  • Ionization mode: Positive electrospray ionization (ESI+)
  • MRM transitions: 415.4→301.1 (flecainide) and 419.4→305.1 (internal standard)
  • Source parameters (optimized for specific instrument): Desolvation temperature: 500°C, cone gas flow: 50 L/hr, desolvation gas flow: 800 L/hr

G SamplePrep Sample Preparation PlasmaAliquot Aliquot 100 µL plasma AddIS Add 25 µL internal standard PlasmaAliquot->AddIS ProteinPrecip Add 300 µL cold ACN Vortex 60 sec AddIS->ProteinPrecip Centrifuge Centrifuge 13,000 × g, 10 min, 4°C ProteinPrecip->Centrifuge Transfer Transfer supernatant Centrifuge->Transfer Dilute Dilute with water Transfer->Dilute Inject Inject 5-10 µL Dilute->Inject UPLCMSMS UPLC-MS/MS Analysis Chromatography UPLC Separation C18 column, 45% MeOH 0.25 mL/min, 3 min Inject->Chromatography Detection MS/MS Detection ESI+, MRM: 415.4→301.1 Chromatography->Detection Quantitation Data Analysis Peak area ratio calibration Detection->Quantitation

Figure 1: Workflow for UPLC-MS/MS Analysis of Flecainide in Human Plasma

Pharmaceutical Formulation Analysis

RP-HPLC Method for Bulk and Tablet Dosage Forms

The quantitative estimation of this compound in pharmaceutical formulations utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. A novel stability-indicating LC assay method has been developed and validated according to ICH guidelines for the analysis of flecainide in tablet formulations [1]. This method employs an isocratic separation using a C18 ODS column (250 cm × 4 mm, 5 µm particle size) and a mobile phase comprising buffer and acetonitrile in the ratio 40:60, with pH adjusted to 3.0 with ammonium dihydrogen phosphate [1]. The detector wavelength is set at 299 nm with a flow rate of 1.0 mL/min, producing a retention time of approximately 2.773 minutes for flecainide [1].

The method demonstrates linearity between 5-25 µg/mL with a limit of detection (LOD) of 0.5 µg/mL [1]. Accuracy, expressed as percent recovery, ranges from 99.70% to 100.26%, with inter- and intra-day precision (relative standard deviation) less than 0.69% [1]. These validation parameters confirm the method's reliability for quality control applications in pharmaceutical manufacturing and compounding settings.

Sample Preparation for Pharmaceutical Formulations

For tablet analysis, twenty tablets are weighed and finely powdered, followed by accurate weighing of a portion equivalent to 100 mg of flecainide [1]. This powder is transferred to a 100 mL volumetric flask containing 10 mL of buffer solution and sonicated for 15 minutes to ensure complete drug dissolution [1]. The mixture is then diluted to volume with mobile phase, mixed thoroughly, and filtered through a vacuum filter before analysis [1]. This preparation approach ensures complete extraction of the active ingredient while effectively removing insoluble excipients that might interfere with chromatographic analysis.

Alternative Spectrophotometric Methods

In addition to chromatographic techniques, spectrophotometric methods provide economical alternatives for flecainide quantification in bulk drug and pharmaceutical formulations. Two area-under-curve (AUC) spectrophotometric methods have been developed and validated [7]. Method A measures the AUC of the zero-order spectrum between 277.00 and 310.00 nm, while Method B utilizes first-order derivative spectra with AUC measurement between 280.00 and 310.20 nm [7]. Both methods demonstrate linearity in the concentration range of 20-120 μg/mL and comply with ICH validation guidelines [7].

These spectrophotometric approaches offer advantages of simplicity, cost-effectiveness, and rapid analysis, making them suitable for routine quality control in resource-limited settings. However, they lack the specificity of chromatographic methods and may be susceptible to interference from formulation excipients or degradation products.

Method Validation and Regulatory Considerations

Validation Parameters

Analytical methods for flecainide quantification, whether for biological or pharmaceutical analysis, must undergo comprehensive validation to ensure reliability, accuracy, and reproducibility. The International Council for Harmonisation (ICH) guidelines provide a framework for method validation, encompassing several key parameters [1] [7].

Specificity demonstrates the method's ability to unequivocally assess the analyte in the presence of potential interferents, such as metabolites, degradation products, or matrix components. For biological methods, this involves testing blank plasma samples from at least six different sources [6]. Pharmaceutical methods must demonstrate separation from excipients and degradation impurities [1].

Linearity is established by analyzing a series of standard solutions at different concentrations, typically using least-squares regression. The correlation coefficient (r²) should exceed 0.99, with visual inspection of the residual plot confirming homoscedasticity [6] [1].

Accuracy and precision are evaluated through replicate analysis of quality control samples at multiple concentrations. Accuracy, expressed as percent relative error, should be within ±15% for biological methods and ±2% for pharmaceutical methods [6] [1]. Precision, expressed as relative standard deviation (RSD), should not exceed 15% for biological methods and 2% for pharmaceutical methods [6] [1].

Additional Validation Elements

Recovery studies compare the analytical response of extracted samples with unextracted standards to assess process efficiency. For flecainide UPLC-MS/MS methods, recovery should be consistent and reproducible [6].

Matrix effects evaluation is crucial for LC-MS methods to identify potential ionization suppression or enhancement. This is typically assessed by comparing the response of standards in mobile phase with standards prepared in extracted blank matrix from different sources [6].

Stability experiments investigate analyte behavior under various storage and processing conditions, including benchtop stability, freeze-thaw stability, processed sample stability, and long-term frozen stability [6]. For pharmaceutical formulations, forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions demonstrate method stability-indicating capabilities [1].

Table 3: Method Validation Criteria for Flecainide Analytical Methods

Validation Parameter Acceptance Criteria (Biological Samples) Acceptance Criteria (Pharmaceutical Analysis)
Accuracy ±15% of nominal value 99-101% of nominal value
Precision (RSD%) ≤15% ≤2%
Linearity (r²) ≥0.99 ≥0.999
Lower Limit of Quantification Signal-to-noise ≥10 with precision ≤20% and accuracy ±20% Not applicable
Specificity No interference at retention time Baseline separation from impurities and degradation products
Range At least 3-4 orders of magnitude 80-120% of target concentration
Robustness Retention time and peak area consistent with deliberate variations System suitability parameters within limits with deliberate variations

Conclusion

The analytical techniques for this compound quantification have evolved significantly from early GC and HPLC methods to contemporary UPLC-MS/MS approaches, providing enhanced sensitivity, specificity, and efficiency. The therapeutic drug monitoring of flecainide is critically important due to its narrow therapeutic index and potential for serious adverse effects at supratherapeutic concentrations. Modern UPLC-MS/MS methods enable rapid and accurate quantification of flecainide in small sample volumes, supporting optimal dosing in diverse patient populations.

For pharmaceutical analysis, validated RP-HPLC and spectrophotometric methods provide reliable tools for quality control of flecainide in bulk drug and formulated products. These methods demonstrate appropriate accuracy, precision, and specificity for their intended applications, with compliance to regulatory guidelines.

The continuous advancement in analytical technologies promises further improvements in flecainide monitoring, including potentially point-of-care testing devices that could provide real-time concentration data for immediate dose adjustment. Additionally, the development of high-throughput methods capable of simultaneously quantifying flecainide along with other antiarrhythmic drugs and metabolites would enhance comprehensive therapeutic drug monitoring services. As analytical capabilities progress, the relationship between flecainide concentrations, clinical efficacy, and toxicity will be further refined, ultimately optimizing therapy for patients with cardiac arrhythmias.

References

Comprehensive Application Notes and Protocols: Flecainide for Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Catecholaminergic polymorphic ventricular tachycardia (CPVT) is a rare inherited arrhythmia syndrome characterized by adrenergically-mediated bidirectional or polymorphic ventricular tachycardia in individuals with structurally normal hearts. With an estimated prevalence of 1 in 10,000, CPVT represents a significant cause of sudden cardiac death in young individuals, with mortality rates as high as 30-50% by age 35 if untreated. [1] The condition is primarily caused by pathogenic variants in genes encoding proteins critical for intracellular calcium regulation, most commonly the ryanodine receptor (RYR2, accounting for 55-65% of cases) and calsequestrin (CASQ2, accounting for approximately 5% of cases). [1] These genetic defects result in abnormal calcium handling within cardiac myocytes, leading to delayed afterdepolarizations (DADs) and triggered activity under conditions of sympathetic stimulation. [2]

Flecainide acetate, a Class Ic antiarrhythmic agent, has emerged as a promising therapeutic option for CPVT beyond conventional β-blocker therapy. While initially developed for its sodium channel blocking properties, flecainide demonstrates a unique dual mechanism of action in CPVT by also directly targeting the ryanodine receptor (RyR2) channel. [3] [4] This dual inhibition makes it particularly effective for treating the underlying molecular pathophysiology of CPVT. Unlike traditional antiarrhythmic agents whose efficacy is primarily dose-dependent on sodium channel blockade, flecainide's therapeutic effect in CPVT appears correlated with its direct action on the calcium-release channel complex, reducing diastolic calcium leakage from the sarcoplasmic reticulum that triggers lethal arrhythmias. [5] [3]

The following application notes provide comprehensive protocols for implementing flecainide in both basic research and clinical investigation settings for CPVT, with detailed methodologies, evidence-based dosing guidelines, and safety monitoring parameters to ensure optimal research outcomes and patient safety.

Mechanism of Action: Cellular Pathways

Flecainide exerts its antiarrhythmic effects in CPVT through two distinct but complementary molecular mechanisms, targeting both surface membrane excitability and intracellular calcium homeostasis. The drug's primary recognized mechanism has been use-dependent blockade of cardiac voltage-gated sodium channels (Nav1.5), which depresses the maximum rate of depolarization (phase 0) of the cardiac action potential, slowing conduction throughout the myocardium with particular effect on the His-Purkinje system. [5] [4] However, research over the past decade has revealed that flecainide also directly inhibits ryanodine receptor type 2 (RyR2) channels in the sarcoplasmic reticulum (SR), thereby reducing diastolic calcium release in cardiomyocytes. [3] [6] This latter mechanism is particularly relevant for CPVT, where defective RyR2 channels or deficient CASQ2 regulation results in excessive calcium leakage during sympathetic stimulation, leading to delayed afterdepolarizations (DADs) and triggered arrhythmias. [1] [2]

The diagram below illustrates the coordinated cellular pathways through which flecainide exerts its therapeutic effects in CPVT:

G cluster_0 Sarcolemma cluster_1 Intracellular Flecainide Flecainide Nav15 Nav1.5 Sodium Channel Flecainide->Nav15 Blocks RyR2 RyR2 Calcium Release Channel Flecainide->RyR2 Inhibits MembraneDepol Membrane Depolarization Nav15->MembraneDepol Slows conduction CalciumLeak Diastolic Calcium Leak RyR2->CalciumLeak Reduces SR Sarcoplasmic Reticulum (SR) SR->RyR2 Ca2+ storage DAD Delayed Afterdepolarizations (DADs) VT Ventricular Tachycardia (CPVT) DAD->VT Prevents NCX Na+/Ca2+ Exchanger (NCX) CalciumLeak->NCX Decreases Ca2+ load NCX->MembraneDepol Reduces forward mode MembraneDepol->DAD Inhibits triggering

Figure 1: Cellular Mechanism of Flecainide in CPVT. This diagram illustrates flecainide's dual mechanism of action, involving both sodium channel blockade at the sarcolemma and direct inhibition of RyR2 channels on the sarcoplasmic reticulum, ultimately preventing the calcium-mediated triggered arrhythmias characteristic of CPVT. [5] [3] [2]

Clinical Evidence Summary

The therapeutic efficacy of flecainide for CPVT management has been evaluated in multiple clinical studies, including a comprehensive 2019 meta-analysis that synthesized evidence from 7 retrospective cohort studies and 1 randomized controlled trial encompassing 333 CPVT patients. [6] The analysis demonstrated significant advantages for both flecainide monotherapy and combination therapy with β-blockers across multiple efficacy endpoints. The tables below summarize the key quantitative findings from this meta-analysis:

Table 1: Efficacy Outcomes of Flecainide Therapy in CPVT Based on Meta-Analysis [6]

Therapeutic Regimen Comparison Outcome Measure Effect Size Statistical Significance
Flecainide Monotherapy vs. Standard Therapy Arrhythmic Events RR = 0.46, CI [0.38, 0.56] P < 0.00001
Flecainide Monotherapy vs. Standard Therapy Exercise-Induced Arrhythmia Score MD = -0.39, CI [-0.74, -0.05] P = 0.03
Combination Therapy (Flecainide + β-blocker) vs. β-blocker Monotherapy Arrhythmic Events RR = 0.29, CI [0.13, 0.69] P = 0.005
Combination Therapy (Flecainide + β-blocker) vs. β-blocker Monotherapy Symptomatic Events RR = 0.36, CI [0.20, 0.62] P = 0.0003
Combination Therapy (Flecainide + β-blocker) vs. β-blocker Monotherapy Peak Heart Rate During Exercise MD = -16.81 bpm, CI [-28.21, -5.41] P = 0.004
Combination Therapy (Flecainide + β-blocker) vs. β-blocker Monotherapy Exercise-Induced Arrhythmia Score MD = -1.87, CI [-2.71, -1.04] P < 0.0001

Table 2: Safety Profile of Flecainide in CPVT Patients [6]

Safety Parameter Flecainide-Exposed Patients Control Patients Risk Ratio Statistical Significance
All Side Effects 18/152 (11.8%) 25/181 (13.8%) RR = 0.76, CI [0.42, 1.40] P = 0.38
Death Events 0/152 (0%) Not reported - Not significant

The meta-analysis established that flecainide did not increase the overall risk of adverse effects compared to β-blocker therapy alone, with no reported deaths among the 152 flecainide-treated patients. [6] Importantly, the arrhythmia scoring system used in these studies employed the qualitative scoring system proposed by Van der Werf et al., where: 0 = no ventricular ectopy; 1 = isolated premature ventricular contractions (<10 per minute); 2 = bigeminal and/or frequent premature ventricular contractions (>10 per minute); 3 = a single couplet or couplets; 4 = nonsustained bidirectional and/or polymorphic ventricular tachycardia. [6]

Experimental Protocols

Human Subject Protocol: Flecainide Administration and Efficacy Assessment

4.1.1 Patient Selection Criteria

  • Inclusion Criteria: Genetically confirmed CPVT (RYR2, CASQ2, or other pathogenic variants with definitive evidence for CPVT causation) or clinically diagnosed CPVT based on exercise-induced bidirectional/polymorphic VT in patients aged <40 years with structurally normal hearts. [1] Patients with breakthrough arrhythmias despite maximal tolerated β-blocker therapy are particularly suitable candidates. [6]

  • Exclusion Criteria: Structural heart disease (including coronary artery disease, cardiomyopathy, significant valvular disease), history of myocardial infarction, left ventricular systolic dysfunction (EF <50%), second or third-degree AV block without pacemaker, sick sinus syndrome, bundle branch block, cardiogenic shock, significant QT prolongation, or hypersensitivity to flecainide. [5] [4]

4.1.2 Drug Administration Protocol

  • Initial Dosing: For patients stabilized on β-blocker therapy, begin flecainide at 50 mg orally twice daily. For flecainide monotherapy in β-blocker intolerant patients, initiate at the same dose. [4]

  • Dose Titration: Increase dosage in increments of 50 mg twice daily every 4 days based on therapeutic response and tolerability. The maximum recommended dose is 150 mg twice daily (300 mg/day). [4]

  • Therapeutic Drug Monitoring: Assess trough plasma concentrations with therapeutic range between 0.2-1.0 μg/mL. Higher concentrations within this range may be necessary for adequate RyR2 channel blockade in CPVT compared to sodium channel blockade for other arrhythmias. [3]

4.1.3 Efficacy Assessment via Exercise Stress Testing

  • Baseline Evaluation: Perform a baseline symptom-limited exercise test (Bruce or modified Bruce protocol) after appropriate β-blocker washout if clinically safe, or on stable β-blocker therapy for combination therapy assessment. [1]

  • Follow-up Testing: Repeat exercise testing 5-7 days after reaching target flecainide dose to assess therapeutic response. [6]

  • Endpoint Monitoring: Continuous 12-lead ECG monitoring throughout exercise and recovery phases with specific attention to:

    • Arrhythmia threshold: Heart rate at onset of complex ventricular arrhythmias
    • Arrhythmia score: Quantification using Van der Werf scoring system
    • Peak heart rate: Maximum achieved heart rate during exercise
    • Exercise duration: Total time until termination criteria met [6]
  • Termination Criteria: Sustained VT (>30 seconds), complex ventricular arrhythmia with symptoms, significant ST-segment depression >2mm, excessive blood pressure response (systolic >250 mmHg or diastolic >115 mmHg), or patient exhaustion. [1]

4.1.4 Combination Therapy Considerations

When using flecainide concomitantly with β-blockers (the standard clinical approach), non-dihydropyridine calcium channel blockers may be added as a third agent in refractory cases based on evidence from murine models of CASQ2-associated CPVT. [7] The combination of verapamil with propranolol has demonstrated enhanced antiarrhythmic efficacy in preclinical models and may be considered in cases where flecainide and β-blocker combination remains suboptimal. [7]

Murine CPVT Model Protocol for Preclinical Evaluation

4.2.1 Animal Model Selection

  • Utilize genetically modified mice with CPVT-associated mutations, such as CASQ2 knockout (CASQ2Δ/Δ) or CASQ2D307H knock-in models, which faithfully recapitulate the human CPVT phenotype with exercise-induced and catecholamine-induced bidirectional and polymorphic VT. [7]

  • Include age-matched wild-type controls (typically 8-10 months old for CASQ2 models) to establish baseline rhythm characteristics and confirm arrhythmia phenotype in mutants. [7]

4.2.2 Surgical Instrumentation and Telemetry

  • Implant miniature ECG telemetry transmitters (e.g., DSI PhysioTel) subcutaneously under general anesthesia (ketamine 75-90 mg/kg and xylazine 5-8 mg/kg intraperitoneally). [7]

  • Allow minimum 48-hour postoperative recovery with continuous monitoring before initiating experimental protocols. [7]

4.2.3 Arrhythmia Provocation and Drug Testing

  • Baseline Recording: Obtain 30-minute resting ECG in home cage environment without external stimuli. [7]

  • Exercise Stress: Subject mice to controlled treadmill exercise with progressive protocol: gradual increase from 5 to 8 m/min at 15° incline, then sprint at 15 m/min with ECG recording during final 10 seconds of sprint and 60 seconds recovery. [7]

  • Pharmacological Challenge: Administer epinephrine (0.5 mg/kg intraperitoneally) with continuous ECG monitoring for 5 minutes post-injection. [7]

  • Drug Intervention: Test flecainide efficacy by administering the drug intraperitoneally (dose range 10-20 mg/kg based on preliminary dose-response studies) 15 minutes prior to repeating exercise and epinephrine challenge protocols. [7]

4.2.4 Arrhythmia Quantification and Endpoints

  • Manual ECG Analysis: Review all recordings for ventricular arrhythmias using standardized definitions:

    • Nonsustained VT (NSVT): ≥4 consecutive ventricular complexes
    • Sustained VT (SVT): VT lasting >15 seconds
    • Bidirectional VT (biVT): Ventricular rhythm with two alternating morphologies
    • Polymorphic VT (pVT): Ventricular rhythm with ≥3 alternating morphologies [7]
  • Primary Efficacy Endpoint: Proportion of animals developing VT (NSVT or SVT) during any phase of the protocol. Secondary endpoints include prevalence of specific VT morphologies and arrhythmia burden (number of PVCs per minute). [7]

The following diagram illustrates the integrated workflow for evaluating flecainide efficacy in CPVT from preclinical models to human application:

G cluster_0 Preclinical Murine Protocol Start CPVT Model Selection (Genetically Modified Mice) Implant Telemetry Transmitter Implantation Start->Implant Baseline Baseline ECG Recording (Rest, Exercise, Epinephrine) Implant->Baseline 48-hour recovery DrugAdmin Flecainide Administration (10-20 mg/kg IP) Baseline->DrugAdmin PostTest Post-Treatment ECG Recording (Identical Protocol) DrugAdmin->PostTest 15-minute interval Analysis Arrhythmia Quantification: VT Prevalence, Morphology, Burden PostTest->Analysis HumanTrial Human Translation: Dosing Optimization, Efficacy Assessment Analysis->HumanTrial Preclinical Validation

Figure 2: Integrated Workflow for Flecainide Evaluation in CPVT. This diagram outlines the sequential steps for preclinical assessment of flecainide efficacy in murine CPVT models and its translation to human therapeutic applications. [7] [6]

Safety and Monitoring Considerations

Proarrhythmic Potential and Risk Mitigation

Despite its efficacy in CPVT, flecainide carries a proarrhythmic risk that requires careful patient selection and monitoring. The Cardiac Arrhythmia Suppression Trial (CAST) demonstrated increased mortality with flecainide in post-myocardial infarction patients with structural heart disease, leading to a black box warning for use in this population. [5] [4] This proarrhythmia may manifest as:

  • Atrial flutter with 1:1 AV conduction: Occurring in 3.5-5% of patients, this risk can be mitigated by concomitant administration of AV nodal blocking agents (β-blockers or non-dihydropyridine calcium channel blockers). [3]

  • Ventricular tachyarrhythmias: Including monomorphic or polymorphic VT, particularly in patients with structural heart disease, ischemic heart disease, or left ventricular dysfunction. [4]

Essential Safety Monitoring Protocol
  • Electrocardiographic Monitoring: Obtain baseline ECG before initiation and repeat after dose stabilization. Monitor for QRS widening (>25% increase from baseline indicates toxicity), PR prolongation, and QT interval (though effect is minimal relative to QRS widening). [4]

  • Serum Electrolyte Monitoring: Assess potassium and magnesium levels before and during treatment, as hypokalemia may exacerbate proarrhythmic potential. [3]

  • Periodic Exercise Testing: Perform repeat exercise stress testing 5-7 days after initiation or dose change, and annually during maintenance therapy to ensure ongoing arrhythmia suppression. [6]

  • Therapeutic Drug Monitoring: Measure plasma trough concentrations (target 0.2-1.0 μg/mL) in patients with renal impairment (CrCl <35 mL/min), hepatic dysfunction, or suspected toxicity. [4]

Conclusion

Flecainide represents a significant advancement in the therapeutic arsenal for CPVT, addressing the fundamental molecular defect of abnormal calcium handling through its dual mechanism of sodium channel and RyR2 receptor blockade. The documented efficacy in reducing arrhythmic events and improving exercise tolerance, combined with a favorable safety profile in appropriately selected patients, supports its use as either monotherapy or combination therapy with β-blockers in CPVT management. The protocols outlined herein provide a framework for systematic evaluation of flecainide in both research and clinical settings, with appropriate safety measures to mitigate potential proarrhythmic risks. Future research directions should focus on optimizing dosing strategies for specific genetic subtypes of CPVT, exploring combination therapies with novel antiarrhythmic agents, and establishing long-term outcomes in flecainide-treated CPVT populations.

References

Comprehensive Application Notes and Protocols for Flecainide Therapy: Dosing Guidelines, Safety Profiling, and Clinical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Flecainide and Its Therapeutic Role

Flecainide acetate is a Class Ic antiarrhythmic agent with potent sodium channel-blocking properties that received initial FDA approval in 1984 for the management of cardiac arrhythmias. As a membrane-stabilizing agent, flecainide exhibits particular efficacy in suppressing a wide spectrum of supraventricular and ventricular tachyarrhythmias through its pronounced effect on cardiac conduction velocity. The drug's electrophysiological profile includes dose-dependent inhibition of the fast inward sodium current, resulting in slowed conduction throughout the His-Purkinje system with less pronounced effects on atrial and atrioventricular nodal tissues [1]. Flecainide additionally exhibits inhibitory activity at ryanodine receptors, reducing calcium release from the sarcoplasmic reticulum—a mechanism particularly relevant to its application in catecholaminergic polymorphic ventricular tachycardia (CPVT) [1].

Flecainide is categorized as a narrow therapeutic index (NTI) drug, characterized by steep dose-response relationships and minimal separation between therapeutic and toxic concentrations [2]. This NTI designation necessitates careful dose titration and systematic therapeutic drug monitoring, particularly during treatment initiation and dosage adjustments. The standard pharmaceutical formulation is available as oral tablets in 50 mg, 100 mg, and 150 mg strengths, with bioavailability approaching 100% under fasting conditions [3]. Current FDA-approved indications include: paroxysmal supraventricular tachycardia (PSVT), paroxysmal atrial fibrillation/flutter (PAF), and life-threatening ventricular arrhythmias such as sustained ventricular tachycardia, specifically in patients without structural heart disease [2] [1] [3].

Dosing Guidelines and Titration Protocols

Adult Dosing Recommendations by Indication

Table 1: Standard Adult Dosing Regimens for Flecainide

Indication Initial Dose Titration Protocol Maximum Recommended Dose Dosing Interval
Paroxysmal Atrial Fibrillation/Flutter 50 mg Increase by 50 mg twice daily every 4 days 300 mg/day Every 12 hours
Paroxysmal Supraventricular Tachycardia (PSVT) 50 mg Increase by 50 mg twice daily every 4 days 300 mg/day Every 12 hours
Sustained Ventricular Tachycardia 100 mg Increase by 50 mg twice daily every 4 days 400 mg/day Every 12 hours
Wolff-Parkinson-White Syndrome 50 mg Increase by 50 mg twice daily every 4 days 300 mg/day Every 12 hours

Dosage escalation should follow a conservative titration schedule with minimum 4-day intervals between increments, as flecainide requires 3-5 days to reach steady-state plasma concentrations due to its extended elimination half-life of approximately 20 hours (range: 12-27 hours) [2] [3]. For patients who demonstrate inadequate arrhythmia control or develop intolerance at 12-hour dosing intervals, administration every 8 hours may be considered [2]. Once adequate arrhythmia suppression is achieved, dose reduction should be explored to the lowest effective maintenance dose that sustains therapeutic efficacy while minimizing adverse effects [2].

Special Population Dosing Considerations

Table 2: Dose Adjustment Guidelines for Special Populations

Population Recommended Adjustment Monitoring Parameters Additional Considerations
Renal Impairment (CrCl ≤35 mL/min) Initial dose: 100 mg once daily or 50 mg twice daily Extended monitoring prior to dose titration Longer intervals (≥4 days) needed to reach new steady state
Hepatic Impairment Avoid unless benefit outweighs risk; reduced initial dose Frequent plasma level monitoring Dose increases require extreme caution after levels plateau
Elderly Patients Consider lower initial doses Comprehensive renal function assessment Increased susceptibility to adverse effects
Pediatric Patients (<1 year) 2 mg/kg/day divided every 12 hours Serum concentration monitoring Dose requirements: 3.35 ± 1.35 mg/kg/day (neonates)
Pediatric Patients (≥1 year) 1-3 mg/kg/day in 3 divided doses Clinical response and serum levels Usual maintenance: 3-6 mg/kg/day, not to exceed 8 mg/kg/day
Concurrent Amiodarone Therapy Reduce flecainide dose by 50% Enhanced ECG and plasma level monitoring High interaction potential requiring close supervision

Flecainide exhibits complex pharmacokinetics in pediatric populations, with elimination half-life varying significantly by age: approximately 29 hours at birth, decreasing to 11-12 hours by 3 months, and reaching approximately 6 hours by 12 months of age [2] [3]. For infants consuming substantial milk volumes, clinicians should note that concomitant milk administration may inhibit drug absorption, potentially necessitating dosage adjustments during weaning or episodes of gastroenteritis [3]. In geriatric populations, age-related declines in renal function mandate thorough renal capacity assessment before initiating therapy, with consideration given to extended dosing intervals or conservative initial dosing [2] [4].

Safety Profiling and Risk Mitigation Protocols

Black Box Warnings and Contraindications

Flecainide carries a FDA Black Box Warning regarding increased mortality risk in specific patient populations. The Cardiac Arrhythmia Suppression Trial (CAST) demonstrated significantly higher mortality or non-fatal cardiac arrest rates (5.1% vs. 2.3% in placebo) in post-myocardial infarction patients with asymptomatic, non-life-threatening ventricular arrhythmias [2] [1]. This established proarrhythmic potential necessitates careful patient selection, with use restricted to individuals with truly life-threatening arrhythmias. A second Black Box Warning highlights the risk of proarrhythmic effects in atrial fibrillation/flutter, including potential conversion to ventricular tachycardia or fibrillation, and paradoxical increases in ventricular rate [2] [3].

Absolute contraindications for flecainide therapy include: structural heart disease (coronary artery disease, cardiomyopathy, significant valvular pathology), recent myocardial infarction (within 2 years), chronic atrial fibrillation, second- or third-degree AV block (without functional pacemaker), sinus node dysfunction (sick sinus syndrome), bundle branch block, cardiogenic shock, known hypersensitivity to flecainide, and significant electrolyte imbalances [2] [1] [4]. Additionally, concomitant administration with ritonavir, cisapride, dronedarone, quinidine, saquinavir, or tipranavir is contraindicated due to potentially serious interactions [4].

Proarrhythmic Mechanisms and Electrophysiological Considerations

The proarrhythmic potential of flecainide stems primarily from its potent sodium channel blockade, which can promote reentrant arrhythmias through several mechanisms. Flecainide produces rate-dependent conduction slowing, with progressively greater sodium channel blockade at faster heart rates—a phenomenon known as "use-dependence" [1]. This effect can facilitate the development of reentrant circuits in susceptible myocardium, particularly in the presence of structural abnormalities or ischemic substrate. Additionally, flecainide can produce QRS widening (typically ≤ 25% from baseline), with excessive prolongation indicating increased toxicity risk [5].

In patients with atrial flutter, flecainide can paradoxically slow atrial conduction without significantly affecting AV nodal refractoriness, potentially resulting in 1:1 AV conduction and dangerously rapid ventricular rates [2] [1]. Consequently, concomitant AV nodal blockade with beta-blockers or non-dihydropyridine calcium channel blockers is strongly recommended when administering flecainide for atrial arrhythmias [1]. The drug also exhibits a negative inotropic effect that may precipitate or exacerbate heart failure in susceptible individuals, warranting careful hemodynamic monitoring, particularly during therapy initiation [1] [3].

Therapeutic Drug Monitoring and Clinical Assessment Protocols

Plasma Concentration Monitoring and Therapeutic Range

Flecainide exhibits a well-defined exposure-response relationship, with therapeutic efficacy and toxicity correlating with plasma concentrations. The established therapeutic range for trough plasma concentrations is 0.2-1.0 mcg/mL, with levels above 0.7-1.0 mcg/mL associated with increased incidence of conduction abnormalities and other adverse cardiac effects [2] [3]. Monitoring is particularly crucial in patients with renal or hepatic impairment, during concomitant therapy with interacting medications, and when clinical response is suboptimal or toxicity is suspected.

Routine therapeutic drug monitoring should include:

  • Trough concentrations drawn immediately before the next scheduled dose after steady-state is achieved (typically 3-5 days after initiation or dosage adjustment)
  • Comprehensive metabolic panel to assess renal function and electrolyte status
  • Electrocardiographic assessment for QRS duration, PR interval, and QT interval
  • Clinical evaluation for efficacy endpoints (arrhythmia suppression) and adverse effects

For patients with significant renal impairment (CrCl ≤35 mL/min) or known hepatic dysfunction, more frequent monitoring is warranted, as drug accumulation may occur unpredictably. In these populations, dosage adjustments should be implemented cautiously only after plasma concentrations have stabilized at the new steady state [2].

Clinical and Electrocardiographic Monitoring Parameters

Table 3: Essential Monitoring Parameters During Flecainide Therapy

Assessment Domain Specific Parameters Frequency Clinical Response Guidelines
Electrocardiographic QRS duration, PR interval, QT interval, heart rate Baseline, after dose changes, every 3-6 months stable Reduce dose if QRS increases >25% or PR >300ms
Cardiac Function Symptoms of heart failure, ejection fraction (if indicated) At each clinical encounter Discontinue if new significant systolic dysfunction develops
Plasma Drug Levels Trough concentrations (therapeutic range: 0.2-1.0 mcg/mL) After steady state, with dose changes, clinically indicated Adjust dose if levels >1.0 mcg/mL or subtherapeutic with ongoing arrhythmias
Renal/Hepatic Function Serum creatinine, liver enzymes Baseline and every 6-12 months Dose adjustment required for significant renal impairment
Electrolyte Status Potassium, magnesium Baseline and periodically in high-risk patients Correct deficiencies before initiation and maintain normal levels
Clinical Efficacy Arrhythmia symptom diary, Holter monitoring if indicated At each clinical encounter Consider dose adjustment if inadequate response or breakthrough arrhythmias

Routine 12-lead electrocardiography represents the cornerstone of flecainide therapy monitoring, with particular attention to evidence of conduction system disease. The QRS complex duration serves as a readily available surrogate for sodium channel blockade intensity, with increases beyond 25% of baseline values indicating excessive pharmacologic effect and necessitating dosage reduction [2] [5]. Patients with preexisting sinus node dysfunction may experience exaggerated bradycardia requiring dose adjustment or discontinuation. Additionally, clinicians should remain alert to the potential development of bundle branch blocks or higher-degree AV conduction abnormalities during treatment [1] [4].

Emerging Applications and Evolving Safety Perspectives

Reevaluating Structural Heart Disease Contraindications

Recent evidence has prompted reconsideration of the traditional contraindication in structural heart disease (SHD), which originated from the CAST trial findings in post-myocardial infarction patients with reduced left ventricular function [5]. Contemporary analyses suggest that the proarrhythmic risk observed in CAST may have been specific to the high-risk post-infarction population with active ischemia rather than representing a class effect applicable to all forms of structural heart disease [5] [6]. Modern imaging techniques and improved risk stratification now enable more precise identification of SHD patients who might safely benefit from flecainide therapy [5].

Several recent observational studies have demonstrated favorable safety profiles for flecainide in selected SHD populations. A 2025 multicenter study of 191 patients with arrhythmogenic right ventricular cardiomyopathy (ARVC) receiving flecainide reported no arrhythmic sudden cardiac deaths during a median follow-up of 4.2 years, with significant reductions in PVC burden and sustained ventricular arrhythmia rates [7]. Similarly, a 2025 retrospective cohort study of 336 flecainide-treated patients (including 47 with structural heart disease) found no mortality attributable to ventricular arrhythmia and no statistically significant increase in ventricular tachycardia/fibrillation incidence in SHD patients compared to those without structural disease [6].

Evidence from Contemporary Clinical Studies

The EAST-AFNET 4 trial provided important insights regarding flecainide safety in broader patient populations, demonstrating that early rhythm control therapy including flecainide significantly reduced cardiovascular mortality, stroke, and hospitalization for heart failure or acute coronary syndrome compared to usual care [5]. Notably, a post-hoc analysis revealed that among patients with specific forms of structural heart disease (including stable coronary artery disease, stable heart failure, and left ventricular hypertrophy) receiving flecainide or propafenone, no increased risk was observed compared to those not receiving Class Ic antiarrhythmics [5].

Additional support comes from the Flecainide in ARVC study, which documented a sustained ventricular arrhythmia event rate of 29.4% over median 4.2-year follow-up—a reduction from pre-treatment arrhythmia burden—without any arrhythmic deaths, suggesting acceptable efficacy and safety in this specific structural heart disease population [7]. The Burnham observational study (2025) further reported lower mortality (9.1% vs. 19.3%) and major adverse cardiovascular events (22.9% vs. 36.6%) over three years in atrial fibrillation patients with stable coronary artery disease treated with flecainide compared to Class III antiarrhythmics [5]. These collective findings underscore the evolving understanding of flecainide's risk-benefit profile in carefully selected SHD patients.

Experimental Protocols and Research Methodologies

Clinical Trial Design Considerations for Flecainide Studies

Patient selection criteria for contemporary flecainide research should include comprehensive cardiovascular characterization beyond standard echocardiography. Recommended baseline assessments include: cardiac MRI with tissue characterization, exercise stress testing to exclude inducible ischemia, 24-hour Holter monitoring for arrhythmia burden quantification, and genetic testing in heritable arrhythmia syndromes. For studies involving structural heart disease populations, careful phenotyping using established criteria (e.g., Padua criteria for ARVC, echocardiographic standards for hypertrophic cardiomyopathy) is essential [7] [6].

Efficacy endpoints should encompass both clinical and objective measures:

  • Primary efficacy endpoints: Arrhythmia-free survival (documented by periodic monitoring), reduction in arrhythmia burden (quantified by Holter monitoring), and quality of life metrics
  • Safety endpoints: All-cause mortality, cardiovascular hospitalization, proarrhythmic events (new sustained VT/VF, torsades de pointes, arrhythmic storm), and significant conduction abnormalities
  • Exploratory endpoints: Plasma concentration-efficacy relationships, pharmacogenetic correlates (CYP2D6 metabolizer status), and electrocardiographic evolution parameters

Dose titration protocols in clinical trials should incorporate both fixed-dose and therapeutic drug monitoring approaches, with predefined criteria for dose reduction (QRS prolongation >25%, development of conduction abnormalities, significant plasma level elevations >1.0 mcg/mL) [2] [3].

Proposed Pharmacodynamic Assessment Algorithm

G Start Patient Screening and Enrollment Baseline Baseline Assessment: ECG, Echo, Cardiac MRI, Exercise Test, Labs Start->Baseline Initiation Flecainide Initiation (Per Guidelines) Baseline->Initiation ECG1 ECG Monitoring (48-72 hours) Initiation->ECG1 Titration Dose Titration (4-day intervals) ECG1->Titration No conduction abnormalities DoseAdjust Dose Reduction or Discontinuation ECG1->DoseAdjust QRS >25% PR >300ms SteadyState Steady-State Assessment Titration->SteadyState SteadyState->Titration Subtherapeutic level Maintenance Maintenance Phase SteadyState->Maintenance Therapeutic level achieved End Study Endpoint Assessment Maintenance->End DoseAdjust->Titration

Flowchart Title: Flecainide Therapy Initiation and Monitoring Protocol

This optimized assessment algorithm emphasizes early detection of conduction abnormalities and systematic dose titration to maximize safety while maintaining therapeutic efficacy. The protocol mandates intensive ECG monitoring during initiation and titration phases, with particular vigilance for excessive QRS widening or development of AV conduction blocks that might necessitate dosage adjustment [2] [1]. The incorporation of therapeutic drug monitoring at steady-state ensures exposure within the target concentration range, while scheduled follow-up assessments evaluate both continued efficacy and potential late-emerging adverse effects [3].

Conclusion and Future Directions

Flecainide remains a highly effective antiarrhythmic agent for selected patients with paroxysmal supraventricular tachycardias and life-threatening ventricular arrhythmias in the absence of structural heart disease. The established dosing protocols, with conservative initiation at 50-100 mg twice daily and gradual titration at 4-day intervals, balance therapeutic efficacy against proarrhythmic potential. The drug's narrow therapeutic index necessitates careful therapeutic drug monitoring and systematic electrocardiographic surveillance, particularly during treatment initiation and dosage adjustments.

Emerging evidence suggests potential expansion of flecainide's therapeutic role to include selected patients with structural heart disease, including those with arrhythmogenic right ventricular cardiomyopathy and stable coronary artery disease, though these applications remain investigational pending prospective randomized trial validation [5] [7] [6]. Future research directions should include: pharmacogenetic studies exploring CYP2D6 metabolizer status and clinical outcomes, novel combination therapies with complementary antiarrhythmic mechanisms, and refined risk stratification tools to identify SHD patients most likely to benefit from flecainide therapy. As the therapeutic landscape evolves, these application notes and protocols provide a framework for the safe and effective use of flecainide in both current clinical practice and investigative settings.

References

Comprehensive Application Notes and Protocols: Management of Flecainide Drug Interactions with Amiodarone and Digoxin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Class IC antiarrhythmic drug, flecainide acetate represents an important therapeutic option for managing supraventricular and ventricular arrhythmias in patients without structural heart disease. First approved by the FDA in 1985, flecainide exerts its antiarrhythmic effects primarily through potent inhibition of cardiac Na+ channels (Nav1.5), which slows conduction velocity throughout the myocardium. [1] [2] [3] While flecainide demonstrates favorable efficacy profiles for conditions such as paroxysmal atrial fibrillation, atrioventricular nodal re-entrant tachycardia, and atrioventricular re-entrant tachycardia, its therapeutic utility is significantly complicated by potentially serious drug interactions when co-administered with other cardiovascular agents, particularly amiodarone and digoxin. [4] [5] These interactions primarily manifest through pharmacokinetic alterations that increase systemic exposure to the affected drugs, potentially leading to toxic effects that may outweigh the therapeutic benefits.

The management of cardiac arrhythmias frequently necessitates combination therapy to achieve adequate rhythm control, making understanding these interactions essential for clinicians and drug development professionals. The concomitant use of flecainide with amiodarone presents a particularly complex scenario due to amiodarone's multifactorial inhibition of key metabolic enzymes and transport proteins, while the flecainide-digoxin interaction exemplifies how competition for renal excretion pathways can alter drug disposition. [4] [5] [6] This document provides comprehensive application notes and experimental protocols to guide researchers and clinicians in understanding, evaluating, and managing these critical drug interactions through systematic assessment and evidence-based management strategies.

Pharmacokinetic Interactions

Flecainide-AmiOdarone Interaction

The pharmacokinetic interaction between flecainide and amiodarone represents a clinically significant drug interaction that necessitates careful management. Amiodarone administration produces a substantial increase in flecainide plasma concentrations, with one seminal study demonstrating a 48% rise in mean dose-adjusted flecainide plasma levels (from 2.3 ± 0.8 to 3.4 ± 0.9 (ng/ml)/(mg/day)) when the drugs are co-administered. [6] This interaction primarily occurs because amiodarone inhibits the hepatic metabolism of flecainide, which is primarily dependent on the cytochrome P450 enzyme CYP2D6, with additional contribution from CYP1A2. [3] The metabolic inhibition results in reduced systemic clearance of flecainide, thereby increasing its bioavailability and extending its elimination half-life, which normally ranges from 12 to 27 hours in adults. [2] [3]

The clinical implications of this interaction are profound, as flecainide has a narrow therapeutic index, with therapeutic trough concentrations typically maintained between 0.2 to 1.0 mcg/mL. [2] Elevated flecainide levels significantly increase the risk of proarrhythmic effects, including the potential for fatal ventricular arrhythmias, which was a key finding in the Cardiac Arrhythmia Suppression Trial (CAST). [2] Additionally, excessive flecainide concentrations can cause conduction abnormalities such as PR interval prolongation and various degrees of heart block, as well as non-cardiac adverse effects including dizziness, visual disturbances, and gastrointestinal symptoms. [4] [2] The management of this interaction requires dose reduction of flecainide by approximately 30-50% when initiating amiodarone therapy, along with careful therapeutic drug monitoring and clinical assessment for signs of toxicity. [4] [6]

Flecainide-Digoxin Interaction

The concomitant administration of flecainide and digoxin results in a clinically relevant though generally modest interaction characterized by increased digoxin exposure. Flecainide has been demonstrated to reduce the renal clearance of digoxin, leading to a 15-25% increase in steady-state digoxin plasma concentrations. [5] This interaction manifests within 1-2 weeks of initiating combination therapy and occurs primarily through competition at the P-glycoprotein transport system in the kidneys, which is responsible for digoxin elimination. [5] While some sources classify this interaction as minor, [7] the narrow therapeutic index of digoxin means that even modest increases in plasma concentrations can precipitate clinical toxicity, particularly in vulnerable populations such as the elderly and patients with renal impairment. [5]

The management of this interaction requires proactive measures, including consideration of digoxin dose reduction by 15-25% when initiating flecainide therapy. [5] Obtaining baseline digoxin levels before starting flecainide and repeating measurements 1-2 weeks after initiation is essential for therapeutic monitoring. [5] Clinicians should maintain heightened awareness for signs and symptoms of digoxin toxicity, which may manifest as nausea, vomiting, visual disturbances (including yellow-green halos), confusion, and cardiac arrhythmias such as heart block, ventricular tachycardia, or bradycardia. [5] Additional risk factors that may exacerbate this interaction include electrolyte abnormalities (particularly hypokalemia and hypomagnesemia) and renal impairment, both of which should be corrected and monitored throughout therapy. [4] [7]

Amiodarone-Digoxin Interaction

The interaction between amiodarone and digoxin represents one of the most well-established and potentially significant drug interactions in cardiovascular therapy. Recent physiologically based pharmacokinetic (PBPK) modeling studies indicate that amiodarone co-administration increases the steady-state exposure of digoxin by 79% compared to digoxin monotherapy. [8] This substantial increase in digoxin exposure occurs through multiple mechanisms, primarily through amiodarone's potent inhibition of P-glycoprotein-mediated transport, which reduces the renal and biliary excretion of digoxin. [8] Additionally, amiodarone may reduce the non-renal clearance of digosin through inhibition of various metabolic pathways.

Table 1: Quantitative Pharmacokinetic Drug Interaction Data

Interaction Magnitude of Exposure Increase Primary Mechanism Time Course
Flecainide-Amiodarone 48% increase in dose-adjusted plasma levels [6] CYP2D6 inhibition [3] Develops within days to weeks
Flecainide-Digoxin 15-25% increase in plasma concentrations [5] P-glycoprotein inhibition [5] 1-2 weeks to steady-state
Amiodarone-Digoxin 79% increase in steady-state exposure [8] P-glycoprotein inhibition [8] Develops over weeks

Pharmacodynamic Interactions

QT Prolongation and Proarrhythmic Risk

The concomitant administration of flecainide with other arrhythmogenic drugs, including amiodarone, creates a pharmacodynamic interaction that significantly increases the risk of proarrhythmic events. While flecainide primarily exerts its effects on sodium channels, it also demonstrates mild inhibition of delayed rectifier potassium channels (IKr), which can prolong ventricular repolarization and subsequently the QT interval. [2] [3] When combined with amiodarone, which itself has QT-prolonging properties, the cumulative effect on cardiac repolarization can be substantial, potentially leading to the development of torsades de pointes and other malignant ventricular arrhythmias. This risk is particularly pronounced in patients with pre-existing QT prolongation, electrolyte disturbances (hypokalemia, hypomagnesemia), or structural heart disease. [4] [2]

The proarrhythmic potential of flecainide is further evidenced by its ability to convert atrial fibrillation into atrial flutter with 1:1 atrioventricular conduction, a phenomenon that occurs due to the drug's differential effects on atrial versus AV nodal conduction. [2] This risk underscores the importance of concomitant administration of AV nodal blocking agents (beta-blockers or non-dihydropyridine calcium channel blockers) in patients with atrial fibrillation treated with flecainide. [1] The Black Box Warning for flecainide emphasizes its potential to cause fatal arrhythmias, particularly in patients with structural heart disease or chronic atrial fibrillation, and notes the increased mortality observed in post-myocardial infarction patients with asymptomatic ventricular arrhythmias. [2]

Combined Toxicity Profile

The additive adverse effects of flecainide, amiodarone, and digoxin when used in combination present substantial clinical challenges. All three agents exhibit negative inotropic effects that can precipitate or exacerbate heart failure, particularly in patients with pre-existing left ventricular dysfunction. [4] [7] [2] Additionally, each drug has the potential to cause conduction abnormalities, including various degrees of AV block and sinus node dysfunction, effects that are magnified when these agents are used concurrently. [4] [7] [2] The combination is especially problematic in patients with underlying conduction system disease, such as sick sinus syndrome or bundle branch block, in whom these medications are either contraindicated or require extreme caution with pacemaker backup. [4] [2]

The extracardiac toxicity profiles of these drugs also present management challenges when used in combination. Amiodarone is particularly notable for its potential to cause pulmonary toxicity (occurring in 10-17% of patients receiving 400 mg daily doses), thyroid dysfunction (both hyperthyroidism and hypothyroidism), hepatic enzyme elevations, and ocular complications. [4] Flecainide may cause central nervous system effects (dizziness, visual disturbances) and gastrointestinal complaints, while digoxin is renowned for its toxic manifestations including nausea, vomiting, confusion, and visual disturbances. [5] [2] The overlapping toxicities necessitate vigilant monitoring for both cardiac and non-cardiac adverse effects when these medications are used in combination.

Table 2: Pharmacodynamic Interactions and Clinical Consequences

Interaction Type Clinical Manifestations Risk Factors Monitoring Parameters
QT Prolongation Torsades de pointes, polymorphic VT [4] [2] Pre-existing QT prolongation, electrolyte deficiencies, structural heart disease [4] [2] ECG for QTc interval, electrolyte levels
Conduction Abnormalities AV block, sinus node dysfunction, bundle branch block [4] [7] [2] Pre-existing conduction disease, sick sinus syndrome [4] [2] PR interval, QRS duration, heart rate
Negative Inotropy Heart failure exacerbation, hypotension [4] [7] [2] Pre-existing LV dysfunction, cardiomyopathy [4] [7] [2] Symptoms of HF, blood pressure, echocardiography

Clinical Management Protocols

Dosing and Administration Guidelines

The safe administration of flecainide in combination with amiodarone and/or digoxin requires careful dose selection and adjustment strategies based on the specific drug combination. When initiating amiodarone in a patient stabilized on flecainide therapy, the flecainide dose should be preemptively reduced by approximately 30-50%, with subsequent titration based on therapeutic drug monitoring and clinical response. [4] [6] Similarly, when adding flecainide to a patient's regimen that includes digoxin, consideration should be given to reducing the digoxin dose by 15-25% to prevent potential toxicity. [5] For patients already receiving both amiodarone and digoxin who require the addition of flecainide, a conservative initial flecainide dose (e.g., 50 mg twice daily) with gradual upward titration is recommended, along with appropriate reduction of digoxin dosage. [4] [5]

The dosing interval modifications may also be necessary in specific patient populations. For patients with renal impairment (CrCl < 35 mL/min), caution is warranted when adjusting flecainide doses, and longer intervals between dose escalations (at least 4 days) are recommended to account for the drug's prolonged elimination. [2] While no specific dosage adjustments are recommended for hepatic impairment alone, patients with combined hepatic and renal dysfunction may require additional precautions. [2] The administration timing with respect to meals is generally not critical for flecainide, but consistency is advised—patients should take flecainide consistently either with food or on an empty stomach to maintain stable absorption profiles. [5] [3]

Monitoring Guidelines and Toxicity Management

A comprehensive monitoring plan is essential for patients receiving combination therapy with flecainide, amiodarone, and/or digoxin. Electrocardiographic monitoring should include assessment of PR interval, QRS duration, and QTc interval at baseline, after initiation or dose changes, and at regular intervals during maintenance therapy. [4] [2] Flecainide typically prolongs the PR interval and QRS duration, while its effect on QT interval is variable due to competing effects on depolarization and repolarization. [2] Therapeutic drug monitoring should include trough flecainide concentrations (therapeutic range 0.2-1.0 mcg/mL) and digoxin levels (therapeutic range 0.5-2.0 ng/mL), with particular attention to maintaining levels in the lower therapeutic range during combination therapy. [5] [2]

The management of suspected toxicity requires immediate intervention. For flecainide overdose, manifestations may include QRS widening (>25% from baseline), conduction abnormalities, hypotension, and potentially fatal arrhythmias. [2] [3] Management includes cardiac monitoring, administration of sodium bicarbonate for QRS widening, and supportive care, with consideration of lipid emulsion therapy in severe cases. [3] Digoxin toxicity management may require digoxin-specific antibody fragments (Digibind) for life-threatening arrhythmias, in addition to correction of electrolyte abnormalities and arrhythmia management. [5] For amiodarone toxicity, which may manifest as pulmonary infiltrates, hepatic enzyme elevation, or thyroid dysfunction, management primarily involves dose reduction or discontinuation and targeted therapy for specific organ toxicity. [4]

Experimental Protocols for Interaction Studies

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic modeling represents a state-of-the-art approach for predicting and quantifying drug-drug interactions during the drug development process. PBPK models integrate physiological parameters, drug-specific physicochemical properties, and enzymatic kinetic data to simulate drug disposition and interaction magnitude. [8] The development of a robust PBPK model for flecainide, amiodarone, and digoxin interactions requires several key components: (1) system data including organ weights, blood flows, and expression levels of relevant enzymes and transporters; (2) drug-specific parameters such as molecular weight, lipophilicity, protein binding, and blood-to-plasma ratio; and (3) enzyme/transporter kinetic parameters including Km, Vmax, and inhibition constants (Ki). [8]

The protocol implementation for PBPK modeling of these interactions involves sequential steps. First, develop and validate individual drug models using pharmacokinetic data from single-agent studies. Second, simulate the DDI by incorporating relevant inhibition constants (e.g., amiodarone's inhibition of CYP2D6 and P-glycoprotein). Third, validate the model by comparing simulated DDI magnitude with observed clinical data. [8] Recent research demonstrates that this approach successfully predicts the 79% increase in digoxin exposure with amiodarone coadministration, and can guide dose adjustments—specifically, reducing digoxin, rivaroxaban, and phenytoin doses by 40%, 25%, and 45%, respectively, when co-administered with amiodarone. [8] This methodology can be similarly applied to flecainide-amiodarone and flecainide-digoxin interactions to optimize dosing regimens.

PBPK_Workflow Start Start PBPK Modeling DataCollection Data Collection: Physiological Parameters Drug Properties Enzyme Kinetics Start->DataCollection ModelDevelopment Model Development: Individual Drug Models DataCollection->ModelDevelopment ModelValidation Model Validation: Compare with Clinical Data ModelDevelopment->ModelValidation DDISimulation DDI Simulation: Incorporate Inhibition Constants ModelValidation->DDISimulation DoseOptimization Dose Optimization: Adjust Regimens Based on Simulation DDISimulation->DoseOptimization End Model Application DoseOptimization->End

Clinical Drug Interaction Study Design

Clinical DDI studies provide essential validation of predicted interactions and are critical for informing clinical management guidelines. A comprehensive clinical DDI study protocol for investigating flecainide interactions with amiodarone and digoxin should incorporate a randomized, multiple-dose, crossover design in healthy volunteers or stable cardiac patients. The study population should include participants with varied CYP2D6 metabolizer status (extensive, intermediate, and poor metabolizers) to account for pharmacogenetic variability in flecainide metabolism. [3] Key exclusion criteria should include structural heart disease, conduction abnormalities, renal or hepatic impairment, and concomitant use of other interacting medications.

The study protocol should include the following elements: (1) a run-in period of at least 5 half-lives for each drug to achieve steady state; (2) serial blood sampling for determination of plasma concentrations over the dosing interval; (3) frequent ECG monitoring for pharmacodynamic assessment; (4) statistical analysis plan with appropriate sample size calculation to detect clinically relevant interactions. [6] The primary endpoints typically include changes in area under the concentration-time curve (AUC), maximum concentration (Cmax), and trough concentration (Cmin) for each drug when administered alone versus in combination. Secondary endpoints may include ECG parameters (PR, QRS, QT intervals), adverse event monitoring, and correlation of plasma concentrations with electrophysiological effects.

Regulatory and Risk Management Considerations

FDA Regulatory Requirements

Drug development programs involving flecainide or other antiarrhythmic agents with potential for significant interactions must address specific regulatory requirements for interaction studies. The U.S. Food and Drug Administration recommends a systematic approach to drug interaction studies, beginning with in vitro assessment of metabolic pathways and transport protein interactions, followed by targeted clinical studies based on the in vitro findings. For flecainide, which is primarily metabolized by CYP2D6, in vitro studies should characterize its metabolism and potential for inhibition or induction of this and other cytochrome P450 enzymes. [3] Additionally, given flecainide's narrow therapeutic index, more extensive clinical interaction studies are warranted compared to drugs with wider safety margins.

The labeling requirements for drugs with clinically significant interactions include detailed information in the prescribing information regarding the mechanism, magnitude, and management of the interaction. [4] [5] [2] For flecainide, the current Black Box Warning highlights the increased mortality risk in patients with structural heart disease and the potential for proarrhythmic effects, necessitating prominent warnings about appropriate patient selection. [2] The prescribing information also includes specific recommendations for dose adjustments and monitoring when flecainide is coadministered with amiodarone or digoxin, based on the available clinical evidence. [4] [5] Drug development professionals should note that regulatory agencies may require post-marketing studies to further characterize interactions identified during the development process.

Risk Management and Mitigation Strategies

Effective risk management for flecainide combination therapy requires a multifaceted approach encompassing appropriate patient selection, dose individualization, vigilant monitoring, and patient education. Patient selection criteria should strictly exclude those with structural heart disease, including coronary artery disease, significant left ventricular hypertrophy, cardiomyopathy, and heart failure, as these conditions markedly increase the risk of fatal proarrhythmic events. [1] [2] Additional contraindications include second- or third-degree AV block, bundle branch block, sick sinus syndrome, and cardiogenic shock. [4] [2] Special populations requiring particular caution include the elderly, patients with renal or hepatic impairment, and those with electrolyte disturbances, all of whom may be more susceptible to adverse drug reactions.

Healthcare provider education should emphasize the importance of therapeutic drug monitoring, ECG surveillance, and clinical assessment for signs of toxicity. A comprehensive monitoring plan should include baseline and periodic ECGs, serum electrolyte monitoring, assessment of renal and hepatic function, and drug level measurements when appropriate. [4] [5] [2] Patient education should address adherence to dosing regimens, awareness of potential adverse effects, and instructions to seek medical attention for symptoms such as dizziness, palpitations, visual disturbances, or signs of heart failure. Implementation of these risk mitigation strategies requires a collaborative healthcare approach involving physicians, pharmacists, nurses, and patients to ensure safe and effective use of these potentially hazardous but therapeutic valuable drug combinations.

Conclusion

The complex interactions between flecainide, amiodarone, and digoxin necessitate sophisticated management approaches in both clinical practice and drug development. These interactions, primarily mediated through metabolic inhibition and transport protein competition, can significantly alter the pharmacokinetic profiles of each drug, potentially leading to serious adverse events including life-threatening arrhythmias. A comprehensive understanding of the underlying mechanisms, magnitude of interactions, and appropriate management strategies is essential for optimizing therapeutic outcomes while minimizing risks.

The application of advanced methodologies such as PBPK modeling in drug development can provide valuable insights into these interactions and guide dose adjustment strategies before extensive clinical testing. [8] In clinical practice, implementation of systematic monitoring protocols and individualized dosing regimens based on therapeutic drug monitoring and patient-specific factors can significantly enhance the safe use of these combinations. [4] [5] [2] Future research directions should focus on pharmacogenetic influences on these interactions, particularly regarding CYP2D6 polymorphisms, and development of novel antiarrhythmic agents with more favorable interaction profiles. Through continued vigilance, appropriate monitoring, and application of evidence-based management strategies, the benefits of these medication combinations can be realized while minimizing the potential for harm.

References

managing flecainide proarrhythmic effects ventricular tachycardia

Author: Smolecule Technical Support Team. Date: February 2026

Flecainide Proarrhythmia: Core Mechanisms & Risk Factors

FAQ 1: What are the primary mechanisms behind flecainide-induced ventricular tachycardia? Flecainide's proarrhythmic potential is linked to two main mechanisms:

  • Sodium Channel Blockade: As a Class IC antiarrhythmic, flecainide potently blocks cardiac sodium channels [1] [2]. This slows the conduction of electrical impulses throughout the heart, which is reflected on the ECG as a widening of the QRS complex [1] [2]. In susceptible tissue, this can promote re-entrant ventricular circuits, a key mechanism for monomorphic VT [1].
  • Ryanodine Receptor (RyR2) Interaction: Research for treating Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) suggests flecainide directly targets the RyR2 channel on the sarcoplasmic reticulum, reducing spontaneous calcium leaks that trigger arrhythmias [2] [3]. However, this effect is concentration-dependent and remains a subject of ongoing research, with some studies indicating it may be more pronounced in pathological conditions like CPVT than in healthy wild-type myocytes [3].

The table below summarizes these mechanisms and their clinical consequences.

Mechanism of Action Electrophysiological Effect Clinical Manifestation & Risk
Na+ Channel Blockade [2] Slows conduction velocity (phase 0 depolarization) [1] [2] QRS widening; facilitates re-entry circuits, leading to monomorphic VT [1]
RyR2 Channel Modulation [2] [3] Reduces diastolic Ca2+ leak from Sarcoplasmic Reticulum [3] Suppresses triggered arrhythmias (e.g., in CPVT); effect is concentration-dependent and subject to debate [2] [3]
Negative Inotropic Effect [2] Reduces myocardial contractility Can exacerbate or precipitate heart failure in susceptible patients [2]

FAQ 2: Which patient factors significantly increase the risk of proarrhythmia? The presence of structural heart disease is the most critical risk factor. The table below outlines key patient-related risk factors.

Risk Factor Clinical & Research Context
Structural Heart Disease [2] Contraindication: Particularly coronary artery disease and reduced ejection fraction. Associated with a significant increase in mortality and arrhythmic death, per the Cardiac Arrhythmia Suppression Trial (CAST) [2].
History of MI / Reduced EF [2] Contraindication: High proarrhythmic risk in post-myocardial infarction patients, even when flecainide suppresses ventricular ectopy [2].
Sustained Ventricular Tachycardia [1] Flecainide has a recognized proarrhythmic effect in this patient group and is generally avoided [1].
Atrial Flutter [2] Flecainide can organize atrial fibrillation into atrial flutter with 1:1 atrioventricular conduction, leading to a very rapid ventricular rate [2].
Concomitant Conditions Hypertrophic cardiomyopathy has been associated with proarrhythmic events [4]. Electrolyte disturbances (e.g., hypokalemia) also increase risk [2].

Experimental & Clinical Monitoring Protocols

FAQ 3: What are key methodologies for studying flecainide's effects in experimental models? Research into flecainide's mechanisms often uses the following approaches, particularly focusing on calcium handling:

  • Intact vs. Permeabilized Myocyte Studies:

    • Intact Cell Models: Field-stimulated adult rat ventricular myocytes (ARVM) loaded with Ca2+ indicators (e.g., Fluo-4 AM) allow assessment of drug effects in a physiologically relevant system, including Nav1.5 sodium channel blockade and its impact on action potentials and Ca2+ transients [3].
    • Permeabilized Cell Models: Treating ARVMs with saponin creates pores in the sarcolemma, allowing direct control of the intracellular environment. This model is used to isolate and study flecainide's direct effects on RyR2 and sarcoplasmic reticulum Ca2+ release, independent of sodium channel effects [3]. Studies suggest higher concentrations (e.g., 25 µM) may be needed to observe consistent effects on Ca2+ sparks and waves in permeabilized wild-type cells [3].
  • Confocal Calcium Imaging: This technique is central to quantifying changes in intracellular Ca2+. Key parameters measured include:

    • Ca2+ Spark Frequency & Properties: Assessing spontaneous, localized Ca2+ release events [3].
    • Ca2+ Wave Incidence: Monitoring the propagation of spontaneous Ca2+ release across the cell, which can trigger afterdepolarizations [3].
    • SR Ca2+ Content: Measured by rapid application of caffeine [3].

The following diagram illustrates a generalized workflow for such an experimental study.

FAQ 4: How should patients on flecainide be monitored for proarrhythmia in a clinical setting? Vigilant monitoring is essential, especially at therapy initiation. The following table summarizes the recommended approaches.

Monitoring Method Protocol & Frequency Key Parameters & Actions
Standard ECG [1] At initiation and during follow-up visits. QRS Duration: A significant increase (e.g., >25%) indicates excessive sodium channel blockade and may require dose reduction [1] [2]. QTc Interval: Most QT prolongation is due to QRS widening; pure QTc prolongation is less common [1] [2].
24-hour Holter Monitor [1] A key tool for detecting proarrhythmia, ideally within the first month of therapy [1]. Asymptomatic Arrhythmias: Detect non-sustained ventricular tachycardia (NSVT) or ventricular salvos, even in asymptomatic patients [1]. Correlation with Symptoms.
Exercise Testing [4] Consider in able patients, especially if symptoms occur during exertion. VT/Flutter Induction: Unmasks use-dependent Na+ channel blockade and catecholamine-associated arrhythmias (e.g., conversion of AF to flutter with 1:1 conduction) [2] [4].
Clinical Follow-up Regular assessment for symptoms like palpitations, dizziness, or syncope. Concomitant Medication: Ensure continued use of AV nodal blocking agents (e.g., beta-blockers) in patients with AF to prevent rapid conduction of atrial flutter [2].

Risk Mitigation & Management Strategies

FAQ 5: What is the recommended response to suspected flecainide-induced proarrhythmia? The management flowchart below outlines the critical steps for responding to a proarrhythmic event.

G Start Suspected Flecainide Proarrhythmia A Is the patient hemodynamically unstable? Start->A B Immediate DC Cardioversion for VT/VF A->B Yes C Discontinue Flecainide A->C No B->C D Hospital Admission & Continuous Monitoring C->D E Manage Concomitant Risk Factors D->E F Re-evaluate Antiarrhythmic Strategy E->F End Long-term Management F->End

Upon discontinuing flecainide, manage the patient as follows [1] [2]:

  • Hospitalize the patient for continuous cardiac monitoring, as flecainide has a relatively long half-life (7-23 hours, longer in renal impairment) [2].
  • Correct electrolyte abnormalities, particularly hypokalemia and hypomagnesemia, which can lower the proarrhythmic threshold [2].
  • Consider alternative therapies. For atrial fibrillation, this may include switching to a different antiarrhythmic drug (e.g., amiodarone, sotalol) or pursuing non-pharmacological options like catheter ablation, which was successfully performed in the documented case study [1].

References

flecainide toxicity management sodium bicarbonate protocol

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the primary mechanism by which sodium bicarbonate works in flecainide toxicity? Sodium bicarbonate is believed to work through two main mechanisms: competitive inhibition and electrostatic repulsion. The high sodium load competitively antagonizes the sodium channel blockade caused by flecainide. Additionally, alkalinization increases extracellular pH, which may facilitate the dissociation of flecainide from the sodium channel receptors [1].

  • What are the key ECG markers to monitor for treatment efficacy? The QRS complex duration is the most critical parameter to monitor. A reduction in QRS width indicates a positive response to therapy. A QRS duration of greater than 200 msec is a particularly severe sign and has been predictive of the need for mechanical circulatory support [2]. Prolongation of the PR and QTc intervals are also commonly observed in toxicity [3] [4].

  • Are there any paradoxical effects of sodium bicarbonate treatment? Yes. While sodium bicarbonate is life-saving, it may also prolong the elimination of flecainide. Alkalinization of urine increases the reabsorption of non-ionized (lipophilic) flecainide in the kidneys, potentially extending the time the body needs to clear the drug and the duration of required treatment [2].

  • What are the common risk factors for developing flecainide toxicity? Key risk factors include chronic kidney disease (reducing drug clearance), hepatic cirrhosis, and drug interactions (particularly with inhibitors of CYP2D6 and CYP1A2 metabolic pathways). Preclinical markers like baseline sinus bradycardia and prolongation of the QRS/QT intervals during treatment are also associated with increased risk [5].

Management Protocol for Flecainide Toxicity

The following table summarizes the core components of the sodium bicarbonate protocol based on reviewed case studies. Dosing should be tailored to individual patient response and clinical status.

Protocol Component Details & Dosage Target Endpoints & Monitoring
Initial Bolus 50–150 mEq of 8.4% sodium bicarbonate via intravenous (IV) push [4] [1]. Some cases used an initial 100 mEq bolus [4]. Narrowing of the QRS complex on ECG. Hemodynamic stability.

| Continuous Infusion | Follow bolus with a continuous infusion. Common regimens include: • 150-200 mEq in 1L of D5W, infused at 150-250 mL/hr [1]. • 75 mEq in 0.45% sodium chloride, infused at 75 mL/hr [4]. | Maintain arterial blood pH > 7.5 and serum sodium > 150 mEq/L [1]. | | Adjunctive Therapies | • Intravenous Lipid Emulsion (ILE): 20% lipid emulsion, 1.5 mL/kg IV bolus, followed by 0.25 mL/kg/min infusion [3]. • Electrolyte Repletion: Aggressive correction of hypokalemia and hypomagnesemia [1]. | Sequesters lipophilic drug; provides supportive care to prevent arrhythmias. | | Rescue for Refractory Cases | Mechanical Circulatory Support: Venoarterial Extracorporeal Membrane Oxygenation (VA-ECMO) when medical therapy fails [1]. | Provides hemodynamic support and maintains organ perfusion to allow for natural drug clearance. |

Experimental & Mechanistic Data

For research and development purposes, the quantitative data from animal and human studies provides insight into the expected effects of sodium bicarbonate intervention.

Table 2: Experimental Data on Sodium Bicarbonate Efficacy

Study Model Flecainide Dose / Level Sodium Bicarbonate Intervention Observed Outcome
Rat Model [6] IV to achieve 76% QRS prolongation 1M solution (6 mEq/kg) IV 26.5% reduction in flecainide-induced QRS prolongation.
Human Overdose [2] 1000 mg single ingestion (peak serum level: 1.9 µg/mL) Standard clinical bolus and infusion QRS duration narrowed from 208 ms to 118 ms post-bolus.
Human Overdose [3] 1125 mg single ingestion 150 mEq bolus + 18.75 mEq/hr infusion Improved QRS and QTc intervals; used in conjunction with ILE.

Mechanism of Action & Treatment Pathway

The diagram below illustrates the proposed mechanism of flecainide toxicity and the counteracting effects of sodium bicarbonate.

G cluster_tox Toxic Effects cluster_tx Sodium Bicarbonate Action Flecainide Flecainide C1 Cardiac Sodium Channel Blockade Flecainide->C1 Toxicity Toxicity NaBicarb NaBicarb T1 1. High Sodium Load NaBicarb->T1 T3 2. Serum Alkalinization NaBicarb->T3 Reversal Reversal C1->Reversal Antagonizes C2 Slowed Phase 0 Depolarization C1->C2 C3 Prolonged QRS & Conduction Delay C2->C3 C4 Arrhythmias & Hemodynamic Instability C3->C4 T2 Competitive Inhibition at Channel T1->T2 T2->Reversal Reverses T4 Electrostatic Repulsion & Drug Dissociation T3->T4 T4->Reversal Reverses

Summary for Researchers

The management of flecainide toxicity with sodium bicarbonate is a well-established but nuanced protocol. Key takeaways for the laboratory and clinical research setting include:

  • Protocol Foundation: The treatment is dual-targeted, aiming for both a high serum sodium concentration and alkalinization (pH > 7.5) to achieve the desired electrophysiological effect [1].
  • Kinetic Consideration: Researchers should note the potential for sodium bicarbonate to alter flecainide's toxicokinetics by reducing renal clearance, which may prolong the required treatment duration in overdose scenarios [2].
  • Rescue Strategies: For cases refractory to sodium bicarbonate, evidence supports the sequential use of Intravenous Lipid Emulsion (ILE) and, ultimately, VA-ECMO, which serves both as a rescue therapy and a bridge to drug elimination [3] [1].

References

flecainide wide QRS complex toxicity ECG identification

Author: Smolecule Technical Support Team. Date: February 2026

ECG Identification of Flecainide Toxicity

Flecainide, a Class IC antiarrhythmic, exerts toxicity primarily through use-dependent blockade of cardiac sodium channels. This slows the depolarization phase (phase 0) of the cardiac action potential, manifesting on the ECG as QRS complex widening and various conduction abnormalities [1] [2]. Diagnosis relies heavily on clinical suspicion and ECG interpretation, as serum flecainide levels are often not available in a clinically relevant timeframe [1] [2].

The table below summarizes the key ECG patterns and their clinical significance based on QRS complex duration.

ECG Feature QRS ≤ 200 ms QRS > 200 ms Clinical & Prognostic Significance
QRS Duration >100 ms (prolonged) Often markedly prolonged (e.g., >180-200 ms) [3] QRS > 200 ms is strongly associated with higher risk of life-threatening events [1] [4].
Common Bundle Branch Block Morphology More likely Right Bundle Branch Block (RBBB) [4] More likely Left Bundle Branch Block (LBBB) or a bizarre, atypical morphology [1] [4] Atypical morphologies can be mistaken for ventricular tachycardia [1].
P Waves More likely to be visible [4] More likely to be lost or not discernible [4] Indicates significant atrial conduction disturbance.
Electrical Axis Variable High prevalence of "northwest axis" or extreme axis deviation [4] A northwest axis is a specific red flag for severe toxicity [4].
QT Interval Shorter QT and QTc intervals [4] Longer QT and QTc intervals [4] Prolongation contributes to the risk of polymorphic VT [3].
Other Key Patterns - Brugada-like pattern (coved-type ST elevation in V1-V2) [3] Flecainide can unmask Brugada syndrome or cause a Brugada phenocopy, triggering polymorphic VT/VF [3].

The following diagram illustrates the logical workflow for identifying flecainide toxicity based on ECG findings.

Start ECG with Wide QRS CheckFlecainide Check Patient Medication History for Flecainide Use Start->CheckFlecainide AssessQRS Assess QRS Duration and Morphology CheckFlecainide->AssessQRS QRSWide200 QRS > 200 ms? AssessQRS->QRSWide200 LBBB Common: LBBB Morphology Loss of P Waves Northwest Axis QRSWide200->LBBB Yes RBBB Common: RBBB Morphology Visible P Waves QRSWide200->RBBB No HighRisk High-Risk ECG Pattern Strongly suspect severe toxicity LBBB->HighRisk LowerRisk Toxicity Possible Correlate with symptoms and drug levels RBBB->LowerRisk

Flecainide Toxicity Identification Workflow

Management Protocols for Toxicity

Current management of flecainide toxicity is based on case reports and clinical series, as no formal guidelines exist. The cornerstone of treatment involves immediate discontinuation of the drug and aggressive supportive care [1] [2].

The table below details the specific management strategies and their proposed mechanisms of action.

Intervention Protocol / Dosing Mechanism of Action Evidence & Notes

| Sodium Bicarbonate | Initial Bolus: 50-100 mEq (1-2 ampules of 8.4%) [1] [2]. Continuous Infusion: 75 mEq in 0.45% NaCl at 75 mL/hr [1] [2]. Goal: Serum pH >7.5 and sodium >150 mEq/L [1]. | Sodium loading overcomes sodium channel blockade; alkalinization increases drug protein binding [1]. | First-line therapy. Use with caution in renal impairment [1]. | | Intravenous Lipid Emulsion (ILE) | Bolus: 1.5 mL/kg (e.g., Intralipid 20%) [1]. Infusion: 0.25 mL/kg/min [1]. | "Lipid sink" theory: sequesters lipophilic flecainide from target tissues [1]. | Second-line/adjunctive therapy, especially in unstable patients [1]. | | Management of Arrhythmias | Wide QRS Tachycardia (hemodynamically stable): Amiodarone or Lidocaine [1]. Polymorphic VT/VF: Standard ACLS; correct electrolytes; consider magnesium [3]. | Mechanism for amiodarone/lidocaine in this context is not fully understood [1]. | Avoid Class Ia and Ic antiarrhythmics. Defibrillate per protocol [3]. | | Extracorporeal Life Support (ECLS) | Institution-dependent for critical care. | Provides circulatory and respiratory support, maintaining organ perfusion while the drug is metabolized and cleared [1]. | Reserved for unstable patients with severe cardiac dysfunction refractory to other treatments [1]. |

The following workflow diagram outlines the step-by-step management protocol for a patient with suspected flecainide toxicity.

MStart Suspect Flecainide Toxicity MStep1 1. Immediate Actions - Discontinue flecainide - Secure airway/access - Correct electrolytes MStart->MStep1 MStep2 2. First-Line Medical Therapy - Administer Sodium Bicarbonate bolus & infusion MStep1->MStep2 MDecision 3. Patient Response Adequate improvement and hemodynamically stable? MStep2->MDecision MStep3 4. Adjunct & Escalation - Initiate Lipid Emulsion therapy - Consider Amiodarone/Lidocaine for arrhythmias MDecision->MStep3 No MMonitor 6. Continuous Monitoring - Monitor in ICU until resolved - Serial ECGs MDecision->MMonitor Yes MStep4 5. Refractory Instability - Escalate to ICU - Prepare for/initiate ECLS MStep3->MStep4 MStep4->MMonitor

Flecainide Toxicity Management Protocol

Frequently Asked Questions (FAQs)

What are the key risk factors for developing flecainide toxicity? The primary risk factors include renal impairment (reduces clearance), electrolyte disturbances like hyponatremia and hypokalemia, drug-drug interactions (especially with CYP2D6 and CYP1A2 inhibitors), and the presence of structural heart disease, which is a contraindication for flecainide use [1] [2].

Why is hemodialysis not effective for flecainide removal? Flecainide has a high volume of distribution, meaning it is widely distributed in body tissues rather than circulating in the blood. Hemialysis is ineffective for removing the drug itself, though it can remove its metabolites [1].

How can flecainide toxicity be distinguished from Brugada Syndrome on an ECG? Flecainide can unmask true Brugada Syndrome (BrS) or cause a reversible Brugada Phenocopy (BrP). The ECG patterns are indistinguishable. The key is the clinical context: the appearance of a Brugada pattern (especially type 1) after flecainide administration requires immediate cardiology consultation. Diagnosis of true BrS relies on factors like family history of sudden cardiac death, documented ventricular arrhythmias, and results of a sodium channel blocker provocation test [3].

References

flecainide toxicity in renal impairment management

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Toxicity and Pharmacokinetics

Understanding why renal impairment leads to toxicity is fundamental. The table below summarizes the key pharmacokinetic alterations.

Parameter Normal Renal Function Renal Impairment (Severe) Rationale & Clinical Impact
Elimination Half-life [1] [2] 7-23 hours Up to 58 hours Markedly prolonged due to reduced clearance, leading to drug accumulation.
Renal Excretion [2] [3] 30-40% (as unchanged drug) Significantly reduced Up to 90% of a dose is eliminated via urine; renal impairment causes direct accumulation.
Therapeutic Range [1] [3] 0.2 - 1.0 mcg/mL Unchanged, but target carefully Toxicity can occur at levels >0.7 mcg/mL; levels >1.5 mcg/mL are considered toxic.
Dosing Requirement [2] [4] Standard dose (e.g., 100 mg twice daily) Must be reduced (e.g., 50 mg twice daily or 100 mg once daily) Failure to adjust dose in CrCl ≤35 mL/min is a primary cause of toxicity.

Flecainide is a sodium channel blocker (Class IC antiarrhythmic) that slows phase 0 of the cardiac action potential, primarily affecting the His-Purkinje system and ventricular myocardium [1]. In renal failure, the decreased excretion of the drug leads to elevated plasma concentrations, exacerbating its effects on cardiac sodium channels and significantly increasing the risk of life-threatening arrhythmias and cardiogenic shock [1] [2] [3].

G Start Renal Impairment PK1 ↓ Renal Excretion of Flecainide Start->PK1 PK2 Flecainide Accumulation PK1->PK2 MoA1 Enhanced Sodium Channel Blockade PK2->MoA1 MoA2 Slowed Cardiac Depolarization (Phase 0) MoA1->MoA2 Effect1 Prolonged PR, QRS, QT Intervals MoA2->Effect1 Effect2 Conduction Slowing MoA2->Effect2 Toxicity Manifest Toxicity: - Wide QRS Tachycardia - Ventricular Arrhythmias - Bradyarrhythmias - Cardiogenic Shock Effect1->Toxicity Effect2->Toxicity

Risk Factors and Clinical Presentation

For researchers, recognizing the precipitating factors and clinical signs is crucial for modeling toxicity.

Key Risk Factors

The primary risk factor is renal dysfunction (CrCl ≤35 mL/min), especially if the flecainide dose is not appropriately adjusted [2] [4]. Other significant factors include:

  • Drug-Drug Interactions: Concomitant use of drugs metabolized by or inhibiting CYP2D6 and CYP1A2 hepatic enzymes can reduce flecainide metabolism [1] [5].
  • Electrolyte Imbalances: Hyponatremia can precipitate toxicity even at therapeutic doses. Hypokalemia and hypomagnesemia increase the risk of ventricular tachyarrhythmias [1] [6].
  • Structural Heart Disease: While a classic contraindication, a recent study found that metabolic retention factors (like renal disease) were more strongly associated with toxicity than structural heart disease alone [5].
Signs of Toxicity
  • Electrocardiographic (ECG) Findings: The most characteristic signs are QRS widening and conduction delays [1] [2] [3]. Toxicity should be suspected with:
    • QRS duration increased by >50% from baseline.
    • PR interval prolonged by >30%.
    • A prominent R wave (≥3 mm) with R/S ratio ≥0.7 in lead aVR.
  • Clinical Symptoms: Ranges from non-cardiac symptoms like nausea, dizziness, and epigastric pain to severe cardiac manifestations such as bradycardia, hypotension, wide-complex tachycardia, and cardiogenic shock [1] [3] [6].

Management and Treatment Protocols

The management of acute flecainide toxicity requires a multi-faceted approach. The following workflow outlines the core steps from diagnosis to advanced interventions.

G Suspect Suspect Flecainide Toxicity Step1 1. Immediate Actions - Discontinue Flecainide - Continuous ECG Monitoring - Correct Electrolytes Suspect->Step1 Step2 2. Sodium Bicarbonate Initial Bolus: 100-150 mEq (8.4%) Followed by continuous infusion Step1->Step2 Step3 3. Assess Stability Step2->Step3 Step4a 4a. Refractory Shock/VT - Consider IV Lipid Emulsion (ILE) - Mechanical Circulatory Support Step3->Step4a Unstable Step4b 4b. Enhanced Elimination - Continuous Venovenous Hemofiltration (CVVH) Step3->Step4b Renal Failure/Anuric Step5 5. Supportive Care - Vasopressors (e.g., Noradrenaline) - Inotropes (e.g., Dobutamine) - Ventilatory Support if needed Step4a->Step5 Step4b->Step5

Detailed Experimental and Clinical Protocols

1. Primary Antidote: Sodium Bicarbonate

  • Mechanism: Creates a alkalotic environment, which decreases the ionized fraction of flecainide available to bind to sodium channels. The sodium load also antagonizes the channel blockade [1] [2] [3].
  • Dosing Protocol:
    • Initial Bolus: 100-150 mEq of 8.4% sodium bicarbonate IV [1].
    • Continuous Infusion: Follow with an infusion (e.g., 75 mEq in 0.45% NaCl at 75 mL/hr). Titrate to maintain a blood pH between 7.50 and 7.55 until the clinical condition improves [1] [2] [3].
  • Monitoring: Continuous ECG for QRS narrowing and frequent arterial blood gas (ABG) analysis.

2. Adjunct Therapy: Intravenous Lipid Emulsion (ILE)

  • Mechanism: The "lipid sink" theory proposes that ILE creates a lipid phase in the blood that sequesters the lipophilic flecainide molecule, pulling it away from target tissues [3].
  • Indication: Consider in cases of refractory cardiogenic shock or life-threatening ventricular arrhythmias unresponsive to standard therapy [3].
  • Dosing: Administer 20% Intralipid at the maximum dosage as reported in case studies. One protocol described a gradual improvement after administration [3].

3. Enhanced Elimination: Renal Replacement Therapy

  • Utility: Standard hemodialysis is not effective because flecainide is highly protein-bound and has a large volume of distribution, making it non-dialyzable (0-5% clearance) [3] [4].
  • Exception: Continuous Venovenous Hemofiltration (CVVH) may be used in anuric patients, primarily for fluid and electrolyte management and potentially for supporting drug clearance in the context of multiple organ failure [3].

Key Takeaways for Researchers

  • Critical Interaction: The flecainide-renal impairment interaction is a classic example of how pharmacokinetic changes can lead to severe pharmacodynamic toxicity.
  • Biomarkers for Studies: ECG parameters (QRS width, aVR morphology) are more practical and immediate biomarkers of toxicity than serum drug levels, which are often delayed [1] [2].
  • Novel Treatments: ILE represents an emerging "lipid sink" therapy for lipophilic drug overdoses, with growing anecdotal evidence supporting its use in flecainide toxicity [3].

References

Comprehensive Technical Guide: Flecainide Drug Interactions with CYP2D6 Inhibitors and Risk Mitigation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Flecainide Pharmacology & CYP2D6 Interactions

Flecainide acetate is a Class Ic antiarrhythmic drug with a narrow therapeutic index, making understanding of its metabolic pathways critical for safe clinical use. Flecainide is extensively metabolized in the liver, primarily through the cytochrome P450 2D6 (CYP2D6) pathway, which converts it to inactive metabolites including meta-O-dealkylated flecainide (MODF) and its lactam derivative (MODLF). Approximately 30% of an orally administered dose escapes hepatic metabolism and is excreted unchanged in the urine. The complex pharmacogenomics of CYP2D6 significantly influences flecainide clearance, with genetic polymorphisms creating distinct patient populations categorized as ultrarapid (UMs), normal (NMs), intermediate (IMs), and poor metabolizers (PMs). This genetic variation can lead to up to 42% reduction in flecainide clearance in poor metabolizers compared to normal metabolizers, potentially resulting in dangerous drug accumulation and toxicity. [1] [2] [3]

The clinical importance of understanding flecainide-CYP2D6 interactions stems from flecainide's potent sodium channel blockade and moderate negative inotropic effects. At elevated concentrations, flecainide can cause significant QRS widening, PR prolongation, and potentially lethal proarrhythmic effects, including ventricular tachycardia and fibrillation. When CYP2D6 inhibitors are co-administered with flecainide, they can mimic the poor metabolizer phenotype, substantially reducing flecainide clearance and increasing the risk of adverse events. A 2024 study found that metabolic retention factors (including drug interactions) were significantly associated with flecainide toxicity, which carried an 18% mortality rate in affected patients. This technical guide provides comprehensive information for researchers and clinicians to identify, manage, and mitigate these potentially dangerous interactions. [1] [4] [5]

Table: Flecainide Pharmacokinetic Profile and Metabolic Pathways

Parameter Characteristics Clinical Relevance
Bioavailability 85-90% Nearly complete absorption; unaffected by food
Primary Metabolism CYP2D6 (and CYP1A2 as secondary pathway) Genetic polymorphisms significantly impact clearance
Active Metabolites meta-O-dealkylated flecainide (MODF) ~20% activity of parent drug Contributes to overall effect, especially with accumulation
Elimination Half-life 12-27 hours (extends to 70h with organ dysfunction) Dosing interval adjustments needed with interactions
Protein Binding 40% (mainly alpha-1-acid glycoprotein) Lower protein binding increases free drug availability
Renal Excretion 30% unchanged in urine Important clearance route when metabolism compromised

CYP2D6 Inhibitors: Classification & Interaction Mechanisms

Clinically Significant CYP2D6 Inhibitors

CYP2D6 inhibitors can be categorized by their potency and mechanism of inhibition, with the most clinically significant interactions occurring with strong inhibitors that profoundly reduce flecainide clearance. Among the most potent inhibitors are paroxetine and fluoxetine, which have been shown to increase flecainide exposure by up to 60% in normal metabolizers. The interaction between paroxetine and flecainide has been specifically studied in relation to the CYP2D6*10 allele, demonstrating that the extent of drug interaction is significantly influenced by CYP2D6 genetics. Other high-risk inhibitors include quinidine, a classic CYP2D6 inhibitor that is sometimes used therapeutically for arrhythmias but dangerously interacts with flecainide; amiodarone, which both inhibits CYP2D6 and has additive electrophysiological effects; and ritonavir, a potent antiviral that profoundly inhibits multiple CYP enzymes. These interactions are particularly dangerous because they can rapidly produce toxic flecainide concentrations even in patients with previously stable dosing. [6] [3] [1]

Moderate and weak inhibitors of CYP2D6 pose a lower but still clinically important risk, particularly in patients who are already intermediate or poor metabolizers due to genetic polymorphisms. This category includes duloxetine, terbinafine, cinacalcet, and cimetidine. The duration of inhibitor administration also influences interaction severity, with maximal inhibition typically occurring after 5-7 days of concurrent therapy for time-dependent inhibitors. The clinical manifestation of these interactions includes concentration-dependent QRS widening (>120 ms), PR prolongation, sinus bradycardia, and the development of life-threatening ventricular arrhythmias. A retrospective study of 300 patients receiving flecainide found that drug interactions were one of the significant risk factors for toxicity, emphasizing the need for systematic screening of concomitant medications in all patients prescribed flecainide. [3] [4] [1]

Table: Clinically Significant CYP2D6 Inhibitors and Interaction Risk with Flecainide

Inhibitor Potency Category Clinical Effect on Flecainide Risk Mitigation Recommendation
Paroxetine Strong 60% increase in AUC in NMs; higher in IMs Avoid combination; use alternative antidepressant
Fluoxetine Strong Significant increase in exposure Avoid combination; long half-life requires extended washout
Quinidine Strong Markedly reduced clearance Contraindicated due to additive cardiac effects
Amiodarone Moderate/Strong Reduced clearance + additive electrophysiologic effects Reduce flecainide dose by 50% with close monitoring
Ritonavir Strong Profound inhibition of multiple CYPs Avoid combination; high risk of toxicity
Cimetidine Moderate Moderate reduction in clearance Prefer alternative H2 antagonists; monitor levels
Duloxetine Moderate Moderate increase in exposure Consider dose reduction and ECG monitoring
Interaction Mechanisms & Metabolic Pathways

The primary interaction mechanism between CYP2D6 inhibitors and flecainide occurs through competitive enzyme inhibition, where the inhibitor drug competes with flecainide for binding to the CYP2D6 active site. This competition reduces the metabolic conversion of flecainide to its inactive metabolites, decreasing systemic clearance and increasing bioavailability. For time-dependent inhibitors like paroxetine, the interaction also involves metabolic intermediate complex formation that causes irreversible enzyme inactivation, requiring synthesis of new CYP2D6 protein for recovery. The clinical impact of these interactions is further modulated by CYP2D6 genetic polymorphisms, with the *10 allele (common in Asian populations) associated with reduced enzyme activity and potentially exaggerated effects when inhibitors are added. Research has demonstrated that the extent of drug interaction between flecainide and paroxetine varies significantly based on CYP2D6 genotype, with different magnitude effects observed in extensive versus intermediate metabolizers. [6] [2] [7]

When the primary CYP2D6 pathway is inhibited, flecainide metabolism increasingly depends on secondary pathways including CYP1A2 and renal excretion. CYP1A2 becomes particularly important in poor metabolizers and when CYP2D6 is inhibited, but this pathway has age-dependent activity that decreases in elderly patients. This explains why elderly patients with poor CYP2D6-mediated metabolism show more pronounced age-related reduction in flecainide clearance. The complex interplay between multiple metabolic pathways creates a nonlinear pharmacokinetic profile where inhibition of one pathway disproportionately increases flecainide exposure. Understanding these mechanisms is essential for predicting interaction severity and developing appropriate mitigation strategies, particularly in patients with additional risk factors such as renal impairment or advanced age. [2] [3]

G Flecainide Flecainide CYP2D6 CYP2D6 (Primary Pathway) Flecainide->CYP2D6  Primary Route CYP1A2 CYP1A2 (Secondary Pathway) Flecainide->CYP1A2  Backup Route Renal Renal Excretion (30% unchanged) Flecainide->Renal  Minor Route MODF meta-O-dealkylated flecainide (MODF) CYP2D6->MODF Toxicity Toxicity CYP2D6->Toxicity  Reduced clearance  leads to Inhibitors Inhibitors Inhibitors->CYP2D6  Inhibits MODLF MODF Lactam (MODLF) MODF->MODLF

Risk Mitigation & Clinical Management Strategies

Clinical Monitoring & Dose Adjustment

Therapeutic drug monitoring is essential when flecainide is co-administered with CYP2D6 inhibitors, with target trough concentrations between 0.2-1.0 mcg/mL providing optimal efficacy while minimizing toxicity risk. Regular electrocardiographic monitoring is equally crucial, with QRS duration serving as a sensitive pharmacodynamic marker of flecainide's effect. A QRS widening beyond 25% from baseline or absolute QRS duration >120 ms indicates excessive sodium channel blockade and increased toxicity risk. Additional monitoring parameters should include PR interval, QT interval (though flecainide primarily affects QRS), and clinical signs of toxicity such as dizziness, visual disturbances, and palpitations. The initial monitoring period should be most intensive, with ECG assessment within 5-7 days of adding a CYP2D6 inhibitor to established flecainide therapy, followed by repeat evaluation at 2-4 weeks, and subsequently every 3-6 months during chronic therapy. More frequent monitoring is required when strong CYP2D6 inhibitors are initiated, when inhibitor doses are increased, or when additional risk factors emerge such as worsening renal function. [1] [8] [3]

Dose reduction strategies must be implemented based on the potency of the CYP2D6 inhibitor and the patient's pharmacogenetic status. For patients with normal CYP2D6 function requiring concomitant strong inhibitors, initial flecainide dose reduction of 25-50% is recommended, followed by careful titration based on therapeutic drug monitoring and ECG parameters. The Dutch Pharmacogenetics Working Group provides specific guidelines for dose adjustments based on CYP2D6 phenotype: for intermediate metabolizers, reduce flecainide dose by 25% and closely monitor ECG and plasma concentrations; for poor metabolizers, reduce dose by 50% with the same intensive monitoring. Importantly, a 2025 cohort study challenged these recommendations, finding similar outcomes between normal and intermediate metabolizers at standard doses, but better outcomes in poor metabolizers, suggesting that current dosing may be subtherapeutic for all groups except poor metabolizers. This highlights the need for individualized therapy based on close monitoring rather than rigid adherence to general guidelines. [3] [7] [1]

Pharmacogenetic Testing & Personalized Dosing

Preemptive CYP2D6 genotyping before flecainide initiation provides valuable information for personalized dosing, especially in populations with known genetic variability. The clinical relevance of CYP2D6 pharmacogenetics stems from its significant impact on flecainide clearance, with poor metabolizers showing 42% reduced clearance compared to normal metabolizers. The CYP2D6*10 allele is particularly important in Asian populations, where it occurs with high frequency and is associated with reduced enzyme activity. Current evidence supports CYP2D6 phenotype-based dosing, with specific recommendations for each metabolic category. For ultrarapid metabolizers, standard dosing may be insufficient, and therapeutic drug monitoring is essential to guide potential dose increases. For normal metabolizers, standard dosing with appropriate therapeutic drug monitoring is recommended. The most significant adjustments are required for intermediate and poor metabolizers, with the latter group potentially requiring 50% dose reductions to achieve therapeutic concentrations without toxicity. [3] [7] [6]

The implementation of pharmacogenetic-guided therapy requires understanding of the standardized CYP2D6 phenotype classification system based on genotype and activity score. Recent research has revealed that using standardized classification, intermediate and normal metabolizers showed similar rates of toxicity and recurrence when treated with 100 mg flecainide every 12 hours, challenging previous recommendations for automatic dose reduction in intermediate metabolizers. This suggests that the clinical utility of genotyping may be most valuable for identifying poor metabolizers who require significant dose reductions and ultrarapid metabolizers who may need higher doses. The integration of pharmacogenetic testing with therapeutic drug monitoring and clinical response assessment represents the optimal approach to personalizing flecainide therapy, particularly when CYP2D6 inhibitors must be co-administered. [7] [3] [2]

Table: Pharmacogenetic-Based Dosing Recommendations for Flecainide

CYP2D6 Phenotype Expected Metabolic Capacity Dosing Recommendation Monitoring Parameters
Ultrarapid Metabolizer (UM) Enhanced metabolism May require higher doses; monitor levels ECG, plasma concentrations, clinical efficacy
Normal Metabolizer (NM) Standard metabolic capacity Standard initial dosing Routine ECG and clinical assessment
Intermediate Metabolizer (IM) Reduced metabolism Consider 25% reduction initially Close ECG monitoring, trough concentrations
Poor Metabolizer (PM) Severely impaired metabolism 50% dose reduction initially Intensive ECG and concentration monitoring

Experimental Protocols for Investigating Flecainide-CYP2D6 Interactions

In Vitro CYP Inhibition Studies

In vitro characterization of flecainide-CYP2D6 interactions provides fundamental data on inhibition potency and mechanism before advancing to clinical studies. The recommended protocol utilizes human liver microsomes (HLM) or recombinant CYP enzymes incubated with flecainide and potential inhibitors across a range of concentrations. The typical reaction mixture contains 0.1-1.0 mg/mL microsomal protein, 1-100 μM flecainide, and inhibitor concentrations spanning 0.1-100 × Ki in potassium phosphate buffer (pH 7.4). Reactions are initiated with NADPH (1 mM) and conducted at 37°C for 15-60 minutes before termination with acetonitrile. The formation of meta-O-dealkylated flecainide (MODF) is quantified using LC-MS/MS analysis with stable isotope-labeled internal standards. To determine inhibition mechanism and potency, experiments should assess both direct inhibition (co-incubation of substrate and inhibitor) and time-dependent inhibition (pre-incubation of inhibitor with NADPH-fortified microsomes before substrate addition). This comprehensive approach identifies not only competitive inhibitors but also mechanism-based inactivators that cause irreversible CYP2D6 inhibition. [2] [5]

Data analysis from these studies should determine IC50 values (concentration causing 50% inhibition) from direct inhibition studies and KI and kinact values (inactivation constant and maximal inactivation rate) from time-dependent inhibition studies. For reversible inhibition, results are typically reported as inhibition constants (Ki) derived from nonlinear regression of velocity versus substrate concentration data fitted to appropriate inhibition models. The FDA guidance recommends [I]/Ki ratio as a key parameter for predicting clinical interaction risk, with ratios >0.1 suggesting potential clinical relevance. For time-dependent inhibitors, the [I]/KI ratio combined with the kinact value helps predict the magnitude of clinical interactions. These in vitro data provide critical early warning of potential clinically significant interactions and help prioritize compounds for further investigation. [2] [3]

Clinical Drug Interaction Study Design

Clinical pharmacokinetic studies investigating flecainide-CYP2D6 interactions should follow a standardized design to generate comparable data across different inhibitors. The recommended approach is an open-label, fixed-sequence crossover study in healthy volunteers stratified by CYP2D6 genotype. A typical protocol involves: (1) single-dose flecainide administration (100-200 mg) with intensive blood sampling over 72 hours; (2) a washout period of 7-14 days; (3) administration of the investigational CYP2D6 inhibitor for sufficient duration to reach steady-state (e.g., 7 days for paroxetine); and (4) repeat flecainide administration with identical intensive sampling. The study population should include participants representing different CYP2D6 phenotypes (e.g., extensive, intermediate, and poor metabolizers) to evaluate genotype-dependent interaction effects. Blood samples should be collected pre-dose and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose, with plasma separated and stored at -70°C until analysis. [6] [2]

Primary endpoints for these studies include flecainide AUC0-∞ (area under the concentration-time curve from zero to infinity), Cmax (maximum concentration), and t1/2 (elimination half-life). Statistical analysis typically uses mixed-effects models with genotype, treatment, and their interaction as fixed effects. The sample size calculation should provide adequate power to detect clinically relevant changes (e.g., 30-40% increase in AUC), typically requiring 12-24 participants per genotype group. Additional assessments should include pharmacodynamic measures such as QRS duration, PR interval, and JTc interval to correlate pharmacokinetic changes with electrophysiological effects. For inhibitors intended for chronic use, multiple-dose studies assessing steady-state flecainide pharmacokinetics with and without the inhibitor provide the most clinically relevant data. These well-controlled clinical studies generate the evidence base for prescribing recommendations and dose adjustment guidelines. [6] [7] [3]

Frequently Asked Questions (FAQs)

  • What makes flecainide particularly vulnerable to CYP2D6-mediated drug interactions?

    Flecainide has a narrow therapeutic index, meaning small changes in plasma concentrations can lead to either loss of efficacy or serious toxicity. As a CYP2D6 substrate with 85-90% oral bioavailability, inhibition of this metabolic pathway significantly reduces clearance, leading to drug accumulation. Additionally, flecainide exhibits complex pharmacokinetics with both hepatic metabolism (primarily CYP2D6 with CYP1A2 backup) and renal excretion contributing to elimination. When CYP2D6 is inhibited, the backup CYP1A2 pathway has limited capacity, particularly in elderly patients where CYP1A2 activity declines. This combination of factors makes flecainide particularly vulnerable to clinically significant interactions with CYP2D6 inhibitors. [1] [2] [3]

  • Which CYP2D6 inhibitors pose the greatest risk for flecainide toxicity?

    Strong CYP2D6 inhibitors pose the greatest risk, with paroxetine, fluoxetine, quinidine, and ritonavir representing the highest concern. Among these, paroxetine has been most extensively studied, demonstrating a 60% increase in flecainide AUC in normal metabolizers. Quinidine is particularly dangerous due to its additive cardiac effects with flecainide. Amiodarone presents special concern as it both inhibits CYP2D6 and has an extremely long half-life, creating prolonged interaction risk even after discontinuation. The risk with any inhibitor is further amplified in patients with inherent reduced CYP2D6 activity (intermediate or poor metabolizers) and those with renal impairment where alternative elimination pathways are compromised. [6] [3] [1]

  • What ECG changes should prompt concern when flecainide is co-administered with CYP2D6 inhibitors?

    QRS widening >25% from baseline or absolute QRS duration >120 ms should raise immediate concern, as this indicates excessive sodium channel blockade. PR prolongation >200 ms may also suggest toxicity, though this is less specific. The development of sinus bradycardia or any degree of AV block warrants close evaluation. Particularly concerning is the conversion of atrial fibrillation to atrial flutter with 1:1 AV conduction, which can result in rapid ventricular rates due to slowed atrial conduction without proportional AV nodal blockade. Any new ventricular arrhythmias or significant QT prolongation should also prompt reassessment of therapy. These ECG changes typically occur at flecainide concentrations >1.0 mcg/mL, which can be reached rapidly when strong CYP2D6 inhibitors are initiated without appropriate dose reduction. [8] [3] [4]

  • How does CYP2D6 genotyping influence flecainide dosing decisions with concomitant inhibitors?

    CYP2D6 genotyping provides critical information for predicting interaction severity and guiding preemptive dose adjustments. For ultrarapid metabolizers, standard flecainide doses may be insufficient even without inhibitors, and adding inhibitors might actually improve efficacy in some cases. Normal metabolizers require standard precautions with CYP2D6 inhibitors, typically needing 25-50% dose reduction with strong inhibitors. Intermediate metabolizers already have reduced CYP2D6 activity, so adding inhibitors may push them toward a poor metabolizer phenotype, necessitating more substantial dose reductions (up to 50%). Poor metabolizers have minimal CYP2D6 activity, so further inhibition has little additional effect, but they require initiation at 50% of standard doses regardless of inhibitor use. Genotyping therefore allows truly personalized risk assessment and dose optimization. [3] [7] [2]

  • What is the recommended management when a strong CYP2D6 inhibitor must be co-administered with flecainide?

    When co-administration is unavoidable, implement preemptive risk reduction strategies: (1) reduce flecainide dose by 25-50% before initiating the inhibitor; (2) obtain baseline ECG and flecainide trough concentration; (3) monitor ECG and clinical status within 3-5 days of inhibitor initiation; (4) check flecainide concentration 5-7 days after inhibitor initiation; (5) consider alternative antiarrhythmic agents not metabolized by CYP2D6 (e.g., sotalol, disopyramide) if significant interaction occurs; and (6) educate patients about symptoms of toxicity (dizziness, visual disturbances, palpitations). When discontinuing the inhibitor, remember that flecainide doses may need to be increased after the inhibitor has been cleared, particularly for drugs with long half-lives like amiodarone. [3] [8] [1]

References

flecainide-induced Brugada syndrome pattern recognition

Author: Smolecule Technical Support Team. Date: February 2026

Diagnostic Protocol & Quantitative Data

The table below outlines the core methodology for the flecainide challenge test, based on a prospective human study [1].

Aspect Protocol Details
Purpose To unmask the diagnostic Type 1 Brugada ECG pattern in symptomatic patients (e.g., with syncope or family history of sudden death) with a suggestive but non-diagnostic baseline ECG [1].
Test Population 14 symptomatic patients (e.g., palpitations/syncope) with suggestive ECG or family history of sudden death; all with structurally normal hearts [1].
Flecainide Dose Single oral dose of 400 mg [1].
ECG Monitoring Resting 12-lead ECG with upper and standard right precordial leads (V1-V3) at 15, 30, 60, and 90 minutes post-dose, and hourly until normalization [1].
Positive Result Unmasking of a "coved-type" ST-segment elevation (Type 1 pattern) in the right precordial leads [1].
Key Safety Findings No atrial or ventricular tachyarrhythmias or AV block occurred. Expected increases in PR, QRS, and QTc intervals were observed [1].

The table below synthesizes quantitative ECG changes and experimental findings from human and murine studies.

Parameter Observed Change Context & Notes
Positive Test Yield 50% (7 out of 14 patients) Unmasking of Type 1 pattern after single 400 mg oral dose [1].
PR Interval +20 ms median increase Measured in human subjects post-flecainide [1].
QRS Duration +21 ms median increase Indicates slowed ventricular conduction in humans [1].
QTc Interval +20 ms median increase Corrected QT interval prolongation in humans [1].
ST Elevation (Mouse Model) Significantly increased In Scn5a+/- mice, flecainide significantly increased pre-existing ST elevation [2].
Ventricular Arrhythmia (Mouse Model) Provoked Flecainide induced VT in Scn5a+/- mice, but not in wild-type mice [2].

Mechanism of Action & Experimental Models

The following diagram illustrates the workflow and scientific rationale behind the flecainide challenge test.

cluster_0 Mechanism of Action Start Patient with Suspected BrS (Symptoms/Family History) Administer Administer Single Oral Dose of Flecainide (400 mg) Start->Administer Monitor Monitor ECG with Right Precordial Leads (V1-V3) at 15, 30, 60, 90 min Administer->Monitor Mechanism Underlying Mechanism Administer->Mechanism Assess Assess for Type 1 (Coved) ECG Pattern Monitor->Assess NaChannel Flecainide blocks cardiac sodium (Na+) channels Mechanism->NaChannel LossOfFunction Exacerbates inherent Na+ channel loss-of-function in BrS NaChannel->LossOfFunction AP Reduces cardiac action potential upstroke in epicardium LossOfFunction->AP Gradient Creates/amplifies transmural voltage gradient AP->Gradient ECG Manifests as Type 1 ST-segment elevation on ECG Gradient->ECG

This mechanism is robustly supported by preclinical models. Studies on Scn5a+/- mice (a BrS model with 50% reduced sodium channel function) show that flecainide provokes ventricular arrhythmias and significant ST elevation, effectively recapitulating the human condition [2]. This model demonstrates that the arrhythmogenic effect is due to a re-entrant substrate from delayed epicardial activation [3].

Critical Safety & Troubleshooting Guide

For researchers designing experiments, careful attention to the following points is crucial.

  • Safety Contraindications: The test is contraindicated in patients with a pre-existing spontaneous diagnostic Type 1 ECG, as flecainide can precipitate life-threatening arrhythmias in this group [4]. The test should be conducted in a controlled setting with resuscitation equipment available.
  • Model Selection (Preclinical): The Scn5a+/- murine model is a validated and widely used model for BrS. These mice recapitulate key features of the disease, including inducible VT and flecainide-induced ST elevation, making them suitable for pharmacodynamic and safety studies [2] [3].
  • Data Interpretation: An increase in PR and QRS intervals is an expected pharmacodynamic effect of flecainide's sodium channel blockade and confirms the drug's biological activity [1]. The diagnostic outcome is the emergence of the Type 1 (coved) pattern, not the presence of these interval changes.
  • Alternative & Rescue Agents: Quinidine, a potassium channel blocker, has shown an antiarrhythmic effect in BrS. In Scn5a+/- mice, it reduced flecainide-induced VT and normalized ST elevation [2]. In human studies, it is used therapeutically to prevent arrhythmia recurrences [5].

Key Takeaways for Your Research

  • The oral flecainide challenge (400 mg) is a standardized and effective clinical protocol for unmasking the Type 1 Brugada pattern in genetically susceptible individuals [1].
  • The Scn5a+/- mouse model is a key experimental tool, demonstrating high construct validity for studying flecainide's proarrhythmic effects and the underlying electrophysiological mechanisms [2] [3].
  • The core mechanism involves flecainide exacerbating a pre-existing sodium channel loss-of-function, leading to conduction abnormalities and the characteristic ECG phenotype.

References

flecainide toxicity hyponatremia electrolyte correction

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Insights & Experimental Models

Understanding the mechanism behind this interaction is crucial for troubleshooting experimental outcomes.

Proposed Pathophysiological Mechanism

Under normal conditions, cardiac conduction velocity (CV) is relatively insensitive to changes in extracellular sodium ([Na+]). However, sodium channel (SC) loss-of-function—induced by flecainide—sensitizes CV to hyponatremia. Recent research points to two key mechanisms [1] [2]:

  • Ephaptic Coupling: A non-gap junction conduction pathway where sodium channels in narrow extracellular clefts influence each other. Flecainide sensitizes this mechanism to low [Na+].
  • Outward K+ Currents: The inhibition of certain potassium currents (IKr and IK1) also appears to attenuate CV sensitivity to low [Na+] in the presence of flecainide.

This mechanistic relationship can be visualized as follows:

G Flecainide Flecainide SC_LoF Sodium Channel Loss of Function (LoF) Flecainide->SC_LoF Hyponatremia Hyponatremia EphapticCoupling Altered Ephaptic Coupling Hyponatremia->EphapticCoupling ConductionSlowing Cardiac Conduction Slowing SC_LoF->ConductionSlowing EphapticCoupling->ConductionSlowing K_Currents Altered Outward K+ Currents K_Currents->ConductionSlowing Toxicity Clinical Toxicity (Wide QRS, Bradycardia) ConductionSlowing->Toxicity

Guinea Pig Langendorff-Perfused Heart Model

The following table outlines the core protocol used in recent research to investigate this phenomenon [1] [2].

Experimental Component Specification Purpose / Note
Model System Langendorff-perfused hearts from Adult Hartley guinea pigs Allows for controlled perfusion and measurement of cardiac conduction.
CV Measurement Optical mapping Precisely quantify conduction velocity (CV).
Flecainide Challenge 0.5 μM Induces sodium channel loss-of-function.
[Na+] Challenge Alternating perfusion with 145 mM (normal) and 120 mM (low) [Na+] Models hyponatremia. CV-[Na+] sensitivity is quantified as % CV slowing.
Key Interventions Ephaptic uncouplers (Mannitol, LQLEED peptide); K+ channel blockers (E4031, BaCl₂) Used to test the contribution of specific mechanisms. Mannitol attenuation supports the ephaptic mechanism.

The experimental workflow integrating these components is detailed below:

G HeartPrep Guinea Pig Langendorff Heart Control Baseline CV Measurement (145 mM [Na+]) HeartPrep->Control FlecainidePerf Perfuse with 0.5 μM Flecainide Control->FlecainidePerf HyponatremiaChallenge Low [Na+] Challenge (120 mM [Na+]) FlecainidePerf->HyponatremiaChallenge MeasureCV Measure CV Slowing (% Change) HyponatremiaChallenge->MeasureCV Interventions Apply Mechanistic Probes MeasureCV->Interventions EphapticUncoup Ephaptic Uncouplers (Mannitol, LQLEED) Interventions->EphapticUncoup K_Blockers K+ Channel Blockers (E4031, BaCl₂) Interventions->K_Blockers

Clinical Protocols & Case Considerations

For researchers, understanding the clinical presentation and management is vital for contextualizing experimental findings.

Case Presentation & Diagnosis
  • Typical Patient Profile: An elderly patient on chronic, well-tolerated flecainide therapy (e.g., 50-100 mg twice daily) who presents with symptomatic bradycardia and profound QRS widening (>190 ms) [3]. A common precipitating factor is the concurrent use of diuretics (e.g., hydrochlorothiazide) leading to hyponatremia and/or acute kidney injury [3] [4].
  • Key Diagnostic Paradox: Toxicity can manifest with serum flecainide levels within the therapeutic range (0.2-1.0 mcg/mL) [3]. Therefore, diagnosis relies on the clinical picture (symptoms, ECG changes, and electrolyte status) rather than drug levels alone.
  • Device Interaction: Be aware that flecainide toxicity can significantly increase pacing thresholds, leading to temporary loss of capture in patients with pacemakers [3].
Acute Correction Protocol

The standard acute management for sodium channel blocker toxicity is intravenous sodium bicarbonate [3] [4] [5].

  • Initial Bolus: A common regimen is 100 mEq of 8.4% sodium bicarbonate via IV push [4].
  • Continuous Infusion: This can be followed by a continuous infusion (e.g., 75 mEq in 0.45% NaCl at 75 mL/hr), titrated until the QRS complex narrows and symptoms resolve [4].
  • Concurrent Measures: Correction of hyponatremia itself with IV fluids (e.g., 0.9% normal saline) is also essential [3]. Always hold nephrotoxic medications and diuretics.

Key Takeaways for Your Technical Support

  • Mechanism is Key: When troubleshooting, remember the core finding—flecainide creates a conditional dependency on normal serum sodium for safe conduction, mediated by ephaptic and potassium channel dynamics [1].
  • ECG over Drug Levels: In both clinical and experimental settings, conduction parameters (QRS width) are a more functional indicator of toxicity than the absolute flecainide concentration [3].
  • Correct Sodium, Not Just pH: While sodium bicarbonate alters pH, the hypertonic sodium load is crucial for overcoming the channel blockade [5] [2].

References

flecainide pacing threshold increase pacemaker management

Author: Smolecule Technical Support Team. Date: February 2026

Flecainide-Induced Pacing Threshold Increases

Study Context Patient Group Baseline Threshold Post-Flecainide Threshold Change & Significance Citation
Acute IV Administration 11 pts with temporary electrodes 0.66 V (at 0.5 ms) 1.44 V (at 0.5 ms) 118% (p < 0.01) [1]
Chronic Oral Therapy 5 pts with programmable pacemakers 0.09 ms (at 2.7 V) 0.28 ms (at 2.7 V) 211% (p < 0.02) [1]
Case Report (Toxicity) 91F, pacemaker-dependent 0.75 V (at 0.5 ms) 5.0 V (at 1.0 ms) >500%; intermittent loss of capture [2]
Case Report (Toxicity) 86M, pacemaker-dependent 1.0 V (at 0.4 ms) 1.75 V (at 0.4 ms) 75%; 2:1 ventricular capture [3]
Case Report (Toxicity) Woman in 80s, AVN ablation -- >5.0 V (at 1.0 ms) Unacceptable for procedure; capture failed [4]

pts = patients; AVN = Atrioventricular Node; IV = Intravenous.


Mechanisms and Clinical Risk Factors

Flecainide is a Class IC antiarrhythmic that slows cardiac conduction by blocking fast sodium channels [3] [5]. In the context of pacing, this pharmacological action has two primary consequences:

  • Increased Myocardial Refractoriness: Flecainide slows the recovery time of sodium channels, prolonging the refractory period of the heart muscle. A pacing spike that falls within this extended refractory period will fail to capture [3] [2].
  • Elevated Capture Threshold: The drug directly increases the amount of energy required to depolarize the myocardium, raising the pacing threshold [1]. This can be profound during toxicity.

The following diagram illustrates the core mechanism leading to capture failure.

G Flecainide Flecainide Administration Na_Block Blocks Myocardial Sodium Channels Flecainide->Na_Block Effect1 Slows Phase 0 Depolarization (Reduced Conduction Velocity) Na_Block->Effect1 Effect2 Prolongs Myocardial Refractory Period Na_Block->Effect2 Consequence Pacing Spike Falls in Refractory Period Effect1->Consequence Effect2->Consequence Outcome Failure to Capture Consequence->Outcome

Certain conditions significantly increase the risk of toxicity and subsequent pacing failure:

  • Renal Impairment: Approximately 80-90% of flecainide is excreted renally. Renal failure dramatically prolongs its half-life, leading to accumulation [3] [5] [2].
  • Drug Interactions: Verapamil and diltiazem can decrease flecainide clearance, increasing plasma levels. Concomitant use of other QRS-prolonging drugs is also risky [4].
  • Structural Heart Disease: Underlying conditions like heart failure, left ventricular hypertrophy, or coronary artery disease are key risk factors for pro-arrhythmic effects and toxicity [3] [6].
  • Electrolyte Imbalances: Hyponatremia, hypokalemia, and hypomagnesemia can precipitate or exacerbate toxicity [5].

Management and Troubleshooting Guide

Recognition & Diagnosis

Suspect flecainide toxicity in any paced patient on the drug who presents with:

  • ECG Findings: Widened QRS complex (often >200 ms in toxicity), prolonged PR and QT intervals, and a change in paced QRS morphology or axis [3] [4] [2].
  • Pacemaker Interrogation: A sudden, significant increase in ventricular capture threshold, often with capture latency (a visible delay between the pacing spike and the QRS complex) [2].
  • Clinical Symptoms: Syncope, pre-syncope, dizziness, or signs of cardiogenic shock. Non-cardiac symptoms like nausea, visual disturbances, or seizures may also occur [5] [2].
Acute Management Protocol

The following workflow outlines the critical steps for managing a suspected case of flecainide toxicity with pacemaker involvement.

G Start Suspect Flecainide Toxicity Step1 1. Immediate Pacemaker Interrogation • Check and INCREASE Pacing Output • Ensure consistent capture with safety margin Start->Step1 Step2 2. Administer Sodium Bicarbonate • IV Bolus followed by infusion Step1->Step2 Step3 3. Discontinue Flecainide • Stop other contributing medications (e.g., Verapamil) Step2->Step3 Step4 4. Supportive & Adjunct Therapies • Correct electrolyte imbalances • Consider IV Lipid Emulsion (IFE) • Mechanical circulatory support if needed Step3->Step4 Monitor Monitor for Improvement: • Narrowing of QRS complex • Normalization of capture threshold • Clinical stabilization Step4->Monitor

Key Actions Explained:

  • Increase Pacing Output: This is the first and most critical step to ensure reliable capture. Temporarily program the pacemaker to high-output settings (e.g., 4-5 V) to overcome the elevated threshold, even if it reduces battery life [3] [4]. This addresses the symptom while other treatments address the cause.
  • Administer Sodium Bicarbonate: This is the primary pharmacological antidote. It works by increasing extracellular sodium, which competitively antagonizes the sodium channel blockade, and through alkalosis, which helps dissociate flecainide from the channels [3] [5] [2].
  • Discontinue Flecainide: Immediately stop the drug and any interacting medications [4].
  • Employ Advanced Support: In refractory cases, Intravenous Lipid Emulsion (IFE) can be used to sequester the lipophilic flecainide molecule. For patients in cardiogenic shock, mechanical circulatory support (ECMO) can be lifesaving while the drug is cleared from the body [3] [4].
Preventive Strategies for Researchers & Clinicians
  • Pre-Study Screening: Exclude patients with significant structural heart disease, advanced renal impairment, or known conduction system disease from studies involving flecainide, in line with its FDA black box warning [5] [6].
  • Dose Adjustment: In patients with renal impairment, significantly reduce the dose (e.g., initial maximum of 100 mg daily if CrCl <35 mL/min) and monitor drug levels [2].
  • Protocol-Mandated Monitoring: For clinical trials, build in regular ECG monitoring (for QRS width), periodic pacemaker interrogations to check thresholds, and monitoring of renal function and electrolytes [6].
  • Avoid High-Risk Combinations: Avoid concurrent use of verapamil, diltiazem, or other drugs that can increase flecainide levels or exacerbate conduction abnormalities [4].

References

flecainide overdose lipid emulsion therapy protocol

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: How Lipid Emulsion Works

The efficacy of ILE in treating lipophilic drug overdose is attributed to a multimodal mechanism of action, which extends beyond a single pathway. The table below summarizes the primary proposed mechanisms.

Mechanism Description Key Supporting Evidence
Lipid Sink / Scavenging [1] [2] ILE creates a discrete lipid phase in the bloodstream. Lipophilic drugs partition into this phase, reducing their free concentration at target sites (e.g., cardiac sodium channels). In vitro studies confirm ILE can reduce free drug concentration in aqueous phase; correlation with high LogP/cLogD7.4 [3] [2].
Cardiotonic Effects [1] [4] ILE is proposed to enhance cardiac contractility by providing fatty acids to the myocardium as an energy substrate, counteracting the toxic metabolic inhibition caused by drugs like flecainide. Animal models show improved cardiac output and blood pressure, sometimes before significant drug scavenging occurs [1].
Post-conditioning & Cytoprotection [1] [4] ILE may activate cellular survival pathways and mitigate reperfusion injury, similar to mechanisms observed in cardiac ischemia, offering protection to poisoned myocardium. Laboratory research suggests ILE influences cAMP, ATP, and AMPK pathways, protecting cardiomyocytes [4].

The following diagram illustrates the logical relationship and synergy between these core mechanisms.

G Start Flecainide Overdose ILE Administration of Intravenous Lipid Emulsion (ILE) Start->ILE Mechanism1 Pharmacokinetic: Lipid Sink Effect ILE->Mechanism1 Mechanism2 Pharmacodynamic: Cardiotonic & Metabolic Support ILE->Mechanism2 Mechanism3 Pharmacodynamic: Cellular Post-conditioning ILE->Mechanism3 Effect1 Sequesters flecainide from plasma Mechanism1->Effect1 Partitions lipophilic drug Effect2 Improves cardiac contractility & output Mechanism2->Effect2 Provides fatty acids as fuel Effect3 Activates cellular survival pathways Mechanism3->Effect3 Inhibits mitochondrial permeability transition Outcome Reversal of Cardiotoxicity (Hemodynamic Stabilization, Narrowed QRS) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Clinical & Experimental Dosing Protocol

The dosing regimen for ILE is standardized, primarily based on guidelines from professional societies like the American Society of Regional Anesthesia (ASRA). The following table outlines the widely accepted protocol [1] [5] [6].

Step Dosage (20% Lipid Emulsion) Administration Details Maximum Recommended Dose
Bolus 1.5 mL/kg Push over 2-3 minutes [5]. For a 70 kg patient, this is approximately 100 mL [1]. A cumulative bolus dose of ~3 mL/kg is suggested if instability persists [1].
Infusion 0.25 mL/kg/min Start immediately after the bolus. For a 70 kg patient, infuse at ~17.5 mL/min [1].
Continued Instability Repeat bolus and increase infusion rate. If cardiovascular collapse continues, the same bolus can be repeated and the infusion rate doubled to 0.5 mL/kg/min [1]. Total dose should not exceed ~12 mL/kg over the first 30 minutes [1].

Key Administration Notes:

  • Formulation: 20% lipid emulsion is the recommended concentration. Propofol is not a substitute, as its lipid content (10%) is too low and the drug itself has cardio-depressant properties [1].
  • IV Access: It is best practice to use a dedicated IV line. Calcium salts and glucagon should not be administered simultaneously in the same line [6].
  • Timing: ILE is considered a rescue therapy for life-threatening toxicity (e.g., cardiac arrest, profound hemodynamic instability) refractory to standard treatments like sodium bicarbonate [7] [5].

Efficacy Evidence & Experimental Data

The evidence for ILE in flecainide overdose comes primarily from case reports and animal studies. Researchers should critically evaluate the following data points.

Supporting Clinical Evidence:

  • Case Report (2015): A 13-year-old with severe flecainide and bisoprolol overdose suffered VF arrest. After ILE administration, severe cardiovascular instability continued for 8 hours before eventual stabilization. The authors noted the elimination half-life of flecainide (32 hours) was not significantly altered, suggesting the benefit may not be solely due to enhanced elimination [7].
  • Case Report (EMRA, 2019): A 30-year-old in cardiac arrest from suspected flecainide overdose, refractory to standard ACLS, achieved sinus rhythm after two 1.5 mL/kg ILE boluses. The measured flecainide level was 2.01 mcg/mL (double the upper limit) [5].

Contradictory Experimental Evidence:

  • An animal study (Cave et al., 2013) directly compared ILE with hypertonic sodium bicarbonate in a rabbit model of intravenous flecainide toxicity. The study failed to demonstrate the efficacy of ILE in this setting when compared to bicarbonate [7].

Critical Considerations for Researchers

Category Key Consideration Rationale / Implication for Research
Evidence Quality Primarily based on case reports and animal studies [7] [8]. Causality cannot be presumed. Positive outcomes occur alongside other treatments (fluids, bicarbonate, vasopressors). Rigorous controlled studies are lacking [7].
Toxicokinetics ILE may not significantly alter flecainide's elimination half-life [7]. The "lipid sink" may primarily redistribute the drug rather than enhance its clearance. Measuring free vs. total drug concentrations is critical in experiments [7].
Adverse Effects Potential for acute pancreatitis, ARDS, lipid overload syndrome, interference with laboratory analyses, and clotting in ECMO circuits [1] [8] [5]. Risk-benefit analysis is essential. Doses should stay within recommended limits (≤12 mL/kg). In models using ECMO, ILE can cause circuit clotting [5] [6].
Drug Characteristics Best suited for lipophilic drugs. Flecainide is lipophilic, making it a candidate. The octanol/water partition coefficient (LogP) is a key physicochemical property to screen for ILE efficacy [3] [2].

Frequently Asked Questions (FAQs)

Q1: When should I consider using ILE in a flecainide overdose model? > Use ILE as a rescue intervention in models demonstrating severe, life-threatening cardiotoxicity (e.g., cardiac arrest, malignant arrhythmias, profound shock) that is refractory to first-line treatments such as sodium bicarbonate and vasopressor support [7] [5].

Q2: What is the most critical contraindication for ILE? > ILE is contraindicated in patients with a known allergy to egg, soy, or safflower oil, as these are common components of the emulsion [6]. It should be used with caution in settings of disordered fat metabolism [6].

Q3: Does ILE interfere with other resuscitation measures like Extracorporeal Membrane Oxygenation (ECMO)? > Yes. ILE is associated with fat deposition and can cause clotting in ECMO circuits, potentially leading to machine failure. This is a vital consideration for experimental designs involving mechanical circulatory support [1] [5].

Q4: How does renal impairment affect flecainide toxicity risk? > Chronic kidney disease (CKD) is a significant risk factor for flecainide toxicity. Impaired renal function reduces flecainide clearance, leading to elevated serum levels and a prolonged half-life (documented up to 56.8 hours in a patient with stage 4 CKD), even on a standard dose [9] [10]. This must be factored into animal or pharmacokinetic models.

References

flecainide safety profile comparison class IC antiarrhythmics

Author: Smolecule Technical Support Team. Date: February 2026

Flecainide Safety Profile at a Glance

Feature Flecainide (Class IC) Class IA (e.g., Quinidine) Class IB (e.g., Mexiletine)
Primary Safety Concern Proarrhythmia (ventricular tachycardia), conduction block [1] [2] Proarrhythmia (Torsades de Pointes), Cinchonism (quinidine) [3] Central nervous system effects, less proarrhythmic risk [3]
Key Contraindications Structural/ischemic heart disease (post-MI, CHF, LV dysfunction) [2] [4] Torsades de Pointes history, Lupus (procainamide), Decompensated HF (disopyramide) [3] Fewer absolute contraindications; caution with severe bradycardia [3]
Effect on ECG ↑ QRS duration, mild ↑ QT interval (due to QRS widening) [2] [3] ↑ QT interval, ↑ QRS duration [3] Minimal change on surface ECG [3]
Common Non-Cardiac AEs Dizziness, blurred vision, difficulty focusing [1] [5] Diarrhea, nausea, cinchonism (quinidine); Lupus-like syndrome (procainamide) [3] Lightheadedness, tremor, nausea [3]
Inotropic Effect Negative inotrope [2] Negative inotrope (disopyramide is strong) [3] Minimal effect [3]

Detailed Safety and Clinical Evidence

Critical Safety Considerations for Flecainide
  • Patient Selection is Paramount: The safety of flecainide is almost exclusively tied to its use in patients without structural heart disease [1] [5] [4]. Its use is contraindicated in patients with coronary artery disease, prior myocardial infarction (MI), congestive heart failure (CHF), or significant left ventricular hypertrophy [2] [4]. This restriction originates from the landmark Cardiac Arrhythmia Suppression Trial (CAST), which found increased mortality and non-fatal cardiac arrest in post-MI patients with ventricular ectopy treated with flecainide compared to placebo [1] [2] [4].
  • Proarrhythmic Potential: Flecainide can cause life-threatening ventricular arrhythmias, particularly in susceptible populations [2]. It can also organize atrial fibrillation (AF) into atrial flutter with 1:1 atrioventricular conduction, leading to a very rapid ventricular rate [2]. Concomitant use of AV nodal blocking agents (e.g., beta-blockers, calcium channel blockers) is often recommended to mitigate this risk [2].
  • Other Considerations: Flecainide has a negative inotropic effect and can worsen heart failure [2]. It is metabolized by the CYP2D6 system and excreted renally, requiring caution and possible dose adjustment in patients with renal impairment or those taking interacting medications [1] [2] [6].
Efficacy and Safety Data from Key Studies

The safety profile of flecainide is supported by clinical trials demonstrating its efficacy in appropriate patient populations.

  • Pharmacological Cardioversion of AF: A prospective, randomized, multicenter trial compared intravenous flecainide versus intravenous sotalol for immediate cardioversion of AF. The study found that 52% of patients (28/54) converted to sinus rhythm with flecainide, compared to only 23% (12/52) with sotalol within 2 hours, with no significant difference in adverse effects between the groups [7].
  • "Pill-in-the-Pocket" Approach: A 2004 study established that a single, oral loading dose of flecainide (200-300 mg) could be safely self-administered by outpatients to terminate recent-onset AF episodes. This strategy was successful in 94% of cases and significantly reduced emergency department visits and hospitalizations over a two-year follow-up period [2].
  • Maintenance of Sinus Rhythm: In the PITAGORA trial, which involved patients with AF and a pacemaker due to sinus node disease, flecainide was found to be non-inferior to amiodarone in preventing AF recurrences [2].
Flecainide vs. Propafenone (Class IC Comparison)

While both are Class IC antiarrhythmics with similar indications and contraindications, key differences exist:

  • Flecainide: A pure sodium channel blocker. It also inhibits potassium channels (IKr) and ryanodine receptors, the latter justifying its use in Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) [2] [4].
  • Propafenone: In addition to sodium channel blockade, it possesses additional beta-blocking properties, which can help control ventricular rate but may also cause bronchospasm or bradycardia [3] [4].

Mechanism of Action and Toxicity Pathways

Flecainide's efficacy and safety are directly linked to its complex electropharmacological actions, which are illustrated in the pathway below.

G cluster_cardiac_cell Cardiac Myocyte Flecainide Flecainide Na_Channel Fast Sodium Channel (Activated) Flecainide->Na_Channel Blocks K_Channel Potassium Channel (IKr) Flecainide->K_Channel Inhibits RyR_Channel Ryanodine Receptor (RyR) Flecainide->RyR_Channel Blocks Na_Channel->Flecainide AP_Depol Slowed Phase 0 Depolarization Na_Channel->AP_Depol K_Channel->Flecainide AP_Repol Prolonged Repolarization K_Channel->AP_Repol RyR_Channel->Flecainide Calcium_Release Reduced Calcium Release RyR_Channel->Calcium_Release SR Sarcoplasmic Reticulum DADs Reduced Delayed Afterdepolarizations (DADs) Calcium_Release->DADs Conduction_Velocity Decreased Conduction Velocity AP_Depol->Conduction_Velocity Refractory_Period Increased Refractory Period AP_Repol->Refractory_Period Arrhythmia_Termination Termination of Re-entrant Arrhythmias Conduction_Velocity->Arrhythmia_Termination Refractory_Period->Arrhythmia_Termination

Diagram Title: Flecainide's Multi-Target Antiarrhythmic and Proarrhythmic Pathways

The diagram shows that flecainide's primary antiarrhythmic effect comes from blocking sodium channels, which slows electrical conduction in the heart, helping to terminate re-entrant circuits [3] [4]. However, this same action is responsible for its proarrhythmic risk, as excessive slowing of conduction can promote re-entry in vulnerable tissue [1] [2]. Its blockade of potassium channels prolongs repolarization, and its unique inhibition of ryanodine receptors reduces abnormal calcium release, which is particularly beneficial in conditions like CPVT [2] [4].

Conclusion

For researchers and drug developers, the key takeaway is that flecainide's safety is not an intrinsic property but a function of its use in a well-defined patient population. Its profile is favorable when restricted to individuals without structural heart disease, offering effective rhythm control for supraventricular arrhythmias with a low burden of non-cardiac side effects. The major developmental and clinical challenge remains mitigating the proarrhythmic risk, which is starkly highlighted by the CAST trial findings. Future drug development in this class may focus on agents that maintain flecainide's efficacy while dissociating it from the sodium channel blockade effects that drive toxicity in ischemic or compromised myocardium.

References

flecainide mortality risk CAST study post-myocardial infarction

Author: Smolecule Technical Support Team. Date: February 2026

Key Studies on Flecainide and Mortality

The table below summarizes the core findings from the pivotal CAST trial and more recent research that provides a contemporary perspective.

Study / Source Study Design & Population Key Findings on Mortality & Risk

| CAST (1989) [1] [2] | Design: RCT Population: Post-MI patients with asymptomatic ventricular ectopy and reduced LVEF. | • Arrhythmic Death: 4.5% (encainide/flecainide) vs. 1.2% (placebo); Relative Risk (RR) 3.6 [1]. • All-Cause Mortality: 7.7% (encainide/flecainide) vs. 3.0% (placebo); RR 2.5 [1]. | | Contemporary Reappraisal (2025) [3] [4] | Design: Observational Analysis Population: AF patients with stable CAD (no recent MI, no active ischemia). | • All-Cause Mortality: 9.1% (flecainide) vs. 19.3% (Class III AADs) over 3 years [4]. • Associated with a decreased risk of death, heart failure hospitalization, and ventricular tachycardia [3] [5]. | | Flecainide in SHD (2025) [6] | Design: Retrospective Cohort Population: Patients with various Structural Heart Diseases (SHD), including CAD, taking flecainide. | • Incidence of VT/VF: 4.7% (SHD group) vs. 1.1% (non-SHD group); difference was not statistically significant in multivariate analysis [6]. • No deaths due to ventricular arrhythmia were reported [6]. |

Experimental Protocols from Key Studies

For research and development purposes, understanding the methodologies of these studies is critical.

The CAST Study Protocol [1]
  • Objective: To test the hypothesis that suppressing asymptomatic ventricular arrhythmias post-MI reduces death from arrhythmia.
  • Population: Survivors of myocardial infarction (6 days to 2 years post-MI) with ≥6 ventricular premature beats per hour on Holter monitoring, and with left ventricular ejection fraction ≤40% in most cases.
  • Intervention: Patients whose arrhythmias were suppressed by encainide, flecainide, or moricizine in an open-label phase were then randomly assigned to receive active drug or placebo.
  • Primary Endpoints: Arrhythmic death and all-cause mortality.
  • Follow-up: Average of 10 months.
Contemporary Observational Study Protocol [5] [4]
  • Objective: To evaluate long-term outcomes of flecainide in patients with atrial fibrillation and stable coronary artery disease.
  • Population: Patients ≥18 years with a diagnosis of AF and CAD, but without evidence of recent MI (within 1 year) or overt heart failure.
  • Comparator: Patients treated with flecainide were compared to those treated with Class III antiarrhythmic drugs (e.g., amiodarone, sotalol).
  • Primary Endpoints: A composite of death, heart failure hospitalization, or ventricular tachycardia.
  • Follow-up: 3 years.

Clinical Decision Pathway for Flecainide Use

The following diagram synthesizes the current evidence and clinical guidance for considering flecainide therapy, highlighting the critical patient selection criteria.

Start Patient Requires Antiarrhythmic Therapy CheckLVEF LVEF Severely Reduced? (e.g., <40%) Start->CheckLVEF CheckIschemia Active or Recent Ischemia? (Recent MI, Unstable CAD) CheckLVEF->CheckIschemia No Contraindicated Flecainide CONTRAINDICATED High Proarrhythmic Risk CheckLVEF->Contraindicated Yes CheckCAD Stable CAD? CheckIschemia->CheckCAD No CheckIschemia->Contraindicated Yes ConsiderFlecainide Consider Flecainide with Monitoring CheckCAD->ConsiderFlecainide Yes (Stable/Revascularized) StructNormal Structurally Normal Heart CheckCAD->StructNormal No StructNormal->ConsiderFlecainide No

Interpretation and Key Takeaways for Researchers

  • The CAST Legacy is Contextual: The proarrhythmic risk identified by CAST is strongly linked to the presence of an active ischemic substrate and significant myocardial scar [3] [4]. The risk may not apply to patients with stable, revascularized CAD and no heart failure.
  • A Shift Towards Precision Medicine: Contemporary evidence supports a more nuanced approach. Flecainide may be a safe and effective option for rhythm control in patients with stable CAD and preserved ejection fraction [5] [4]. This is already reflected in some modern trial protocols, like EAST-AFNET 4 [4].
  • Ongoing Evidence Gap: Despite promising real-world data, the highest level of evidence—a prospective, randomized controlled trial specifically in this population—is still needed to formally update guidelines [6] [3] [4].

References

flecainide long-term efficacy maintaining sinus rhythm

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Data from Clinical Studies

The table below consolidates key quantitative findings on flecainide's performance from recent research.

Study / Population Key Efficacy Findings Key Safety Findings Comparative Data
EAST-AFNET 4 (2024): Broad AF Population [1] Primary efficacy outcome (CV death, stroke, hospitalization for HF/ACS): 3.0/100 patient-years with SCB (flecainide/propafenone). Sinus rhythm at 2 years: 88%. [1] Primary safety outcome (death, stroke, SAE): 2.9/100 patient-years with SCB. Appeared safe in selected patients with stable CV disease. [1] Efficacy outcome was lower than in patients never on SCB (4.9/100 patient-years). Safety outcome was numerically lower than SCB-naive patients (4.2/100 patient-years). [1]
Stable Coronary Artery Disease (2022) [2] At 3 years, mortality: 9.1%; MACE: 22.9% (significantly lower than Class III AADs). [2] HF hospitalization: 12.5%; Ventricular Tachycardia: 5.8% (significantly lower than Class III AADs). [2] Propensity-matched comparison showed flecainide had a more favorable safety profile than Class III AADs. [2]
Arrhythmogenic Right Ventricular Cardiomyopathy (ARVC) [3] Significant reductions in PVC burden and sustained VA rates. No arrhythmic sudden cardiac death reported; overall mortality 1.6%. [3] Real-world data supporting its efficacy and tolerability in a high-risk population. [3]
Chronic AF/Flutter (1989) [4] Prolonged arrhythmia-free episodes and improved exercise tolerance. Caution advised in patients prone to proarrhythmia. No significant difference in arrhythmia-free survival vs. placebo in a small, early study. [4]

Experimental Protocols and Methodologies

For researchers, the experimental designs from the key studies are detailed below.

  • EAST-AFNET 4 Trial Design [1]

    • Aim: To assess the safety and efficacy of Early Rhythm Control (ERC), often delivered with Sodium Channel Blockers (SCBs) like flecainide and propafenone.
    • Population: 2,789 patients with early AF (diagnosed ≤1 year) and additional stroke risk factors. The SCB subgroup analysis included 689 patients.
    • Protocol: SCBs were discouraged in patients with reduced left ventricular ejection fraction. Therapy was suggested to be stopped if QRS complex prolonged by >25%.
    • Outcomes: Primary efficacy outcome was a composite of cardiovascular death, stroke, hospitalization for heart failure, or acute coronary syndrome. Primary safety outcome was a composite of death, stroke, or serious adverse events from rhythm control therapy.
    • Analysis: Event rates were compared between patients who ever received SCBs and those who never did (SCBnever).
  • Long-term Outcomes in Stable CAD (2022) Methodology [2]

    • Aim: To compare the long-term safety of flecainide versus Class III AADs in AF patients with stable Coronary Artery Disease (CAD).
    • Population: 24,315 patients initiated on AADs. Two sub-populations were analyzed: a propensity-matched cohort (flecainide n=1,114 vs. Class III AAD n=1,114) and a cohort with a history of percutaneous coronary intervention or coronary artery bypass graft.
    • Outcomes: Assessed at 3 years, including all-cause mortality, heart failure hospitalization, ventricular tachycardia, and Major Adverse Cardiovascular Events (MACE).
    • Statistical Analysis: Used propensity score matching to balance baseline characteristics between the flecainide and Class III AAD groups, with outcomes compared using standard statistical tests.

Molecular Mechanism of Action

Flecainide's efficacy is primarily attributed to its class Ic antiarrhythmic action as a potent sodium channel blocker. Recent research reveals a more complex, dual-effect mechanism on the cardiac ryanodine receptor (RyR2), which is significant for managing conditions like Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) and AF.

The following diagram illustrates flecainide's dual-pathway mechanism for maintaining sinus rhythm and preventing arrhythmias.

G cluster_primary Primary (NaV1.5) Blocking Action cluster_ryr2 Dual RyR2 Receptor Action Flecainide Flecainide NaV_Block Blocks Cardiac Sodium Channels (NaV1.5) Flecainide->NaV_Block RyR2 Binds to Cardiac Ryanodine Receptor (RyR2) Flecainide->RyR2 AP_Slow Slows Action Potential Conduction Velocity NaV_Block->AP_Slow Substrate Reduces Re-entrant Arrhythmia Substrate AP_Slow->Substrate Maintain_SR Helps Maintain Sinus Rhythm Substrate->Maintain_SR Low_Po Low-Activity RyR2 (Pre-Diastolic Leak) RyR2->Low_Po High_Po High-Activity RyR2 (Diastolic Leak Present) RyR2->High_Po Paradoxical_Act Paradoxical Increase in Open Probability Low_Po->Paradoxical_Act Inhibition Inhibition of Channel Activity High_Po->Inhibition Reduced_DAD Reduces Diastolic Ca²⁺ Leak & Delayed Afterdepolarizations Paradoxical_Act->Reduced_DAD Inhibition->Reduced_DAD

Key Clinical and Research Implications

  • Patient Selection is Critical: Evidence strongly supports the long-term use of flecainide for maintaining sinus rhythm in patients with AF who have no significant structural heart disease [1] [2]. Its use can be extended to selected patients with stable cardiovascular conditions like coronary artery disease and heart failure under careful monitoring [1].
  • Safety Profile in Special Populations: Real-world data suggests a favorable safety and efficacy profile for flecainide even in patients with Arrhythmogenic Right Ventricular Cardiomyopathy (ARVC), a condition often involving ventricular arrhythmias [3]. This indicates a potential for repurposing the drug in rare diseases.
  • Complex Molecular Actions: The dual effect on RyR2 channels—both activating low-activity channels and inhibiting overactive ones—provides a nuanced understanding of its antiarrhythmic mechanism beyond sodium channel blockade. This is crucial for explaining its efficacy in CPVT and certain cases of AF [5].

References

flecainide cost-effectiveness versus catheter ablation

Author: Smolecule Technical Support Team. Date: February 2026

Flecainide vs. Catheter Ablation: Comparison Overview

Aspect Flecainide Catheter Ablation
Primary Role Rhythm-control antiarrhythmic drug (AAD) [1] Interventional procedure for rhythm control [2]
Key Indications Paroxysmal Supraventricular Tachycardia (PSVT), Paroxysmal AF in patients without structural heart disease [1] Symptomatic AF, both paroxysmal and persistent, often after AAD failure or as first-line therapy [2]
Efficacy (AF Recurrence) Inferior to catheter ablation as first-line therapy for paroxysmal AF [2] Superior to AADs for reducing long-term arrhythmia recurrences in symptomatic paroxysmal AF [2]
Cost-Effectiveness (General) $834/QALY (in Korea, for AF rhythm control) [3] Varies by technology; Pulsed Field Ablation (PFA) may be cost-saving compared to conventional thermal ablation [4]

| Key Considerations | - Negative inotropic effect; caution in heart failure [5] [1]

  • Proarrhythmic risk post-MI; contraindicated in structural heart disease [1]
  • "Pill-in-the-pocket" strategy can reduce hospital visits [1] | - Superior for maintaining sinus rhythm [2]
  • Carries risk of periprocedural complications (e.g., cardiac tamponade, phrenic nerve palsy) [2]
  • Evolving technologies (e.g., PFA) may improve safety and cost profiles [4] |

> Important Note on Cost Data: The provided cost figures are from different healthcare systems and studies. The cost-effectiveness of flecainide is from a Korean analysis [3], while data for ablation discusses newer technologies [4]. A direct, like-for-like cost-per-QALY comparison in the same population was not found.

Methodological Insights from Key Studies

For researchers, understanding the experimental design behind the data is crucial. Here are the methodologies from pivotal studies.

  • First-Line Ablation vs. AADs (Meta-analysis) [2]

    • Objective: To compare the efficacy and safety of catheter ablation versus antiarrhythmic drugs (AADs) as a first-line rhythm control strategy in patients with symptomatic paroxysmal AF.
    • Methods: A systematic review and meta-analysis of six randomized controlled trials (RCTs) was conducted. A random-effects model was used to analyze binary outcome events. The primary outcomes were the recurrence of any atrial tachyarrhythmias and symptomatic atrial tachyarrhythmias.
    • Key Findings: Ablation was associated with a significantly lower risk of recurrence of any atrial tachyarrhythmia (Relative Risk [RR] 0.58) and symptomatic atrial tachyarrhythmia (RR 0.46) compared to AADs.
  • Flecainide for Ventricular Arrhythmias (Case Report) [6]

    • Objective: To report on the efficacy of low-dose flecainide as an add-on therapy to a beta-blocker in a juvenile athlete with a high burden of idiopathic PVCs and PVC-induced cardiomyopathy.
    • Methods: A single-case study where a 6-year-old athlete with a 40% PVC burden and reduced ejection fraction (43%) was treated. After beta-blocker monotherapy failed, low-dose flecainide (25 mg twice daily) was added.
    • Key Findings: The combination therapy resulted in the complete suppression of PVCs and normalization of left ventricular systolic function, which was sustained over a 6-year follow-up.
  • Cost-Effectiveness of AADs (Retrospective Database Study) [3]

    • Objective: To compare the cost-effectiveness of various rate- and rhythm-control drugs for AF in a real-world cohort.
    • Methods: A Markov model was built using data from the Korean National Health Insurance Service database. Cost-effective therapies were selected using the cost-effectiveness ratio, calculated by net cost and quality-adjusted life years (QALYs).
    • Key Findings: Among rhythm-control drugs, flecainide had a cost of $834 per QALY, which was below the cost-effectiveness threshold.

Clinical and Economic Decision Pathways

The choice between flecainide and catheter ablation is not solely based on a single metric but involves a complex clinical and economic decision process. The following diagram outlines the key decision points and their outcomes based on current evidence.

G cluster_case Specific Case: Juvenile Athlete with PVC-induced Cardiomyopathy Start Patient with Symptomatic Atrial Fibrillation SC Stable, No Structural Heart Disease? Start->SC FU First-line Therapy: Flecainide SC->FU Yes FA First-line Therapy: Catheter Ablation SC->FA Preferred for symptomatic AF OC1 Outcome: Effective Rhythm Control FU->OC1 EC1 Economic Profile: Lower drug cost, 'Pill-in-pocket' may reduce hospitalizations FU->EC1 OC2 Outcome: Superior Rhythm Control FA->OC2 OC4 Outcome: High Procedural Success; Risk of Complications FA->OC4 EC2 Economic Profile: Higher upfront cost, potential long-term cost-saving (e.g., PFA) FA->EC2 OC3 Outcome: PVC Suppression & LV Function Recovery EC3 Economic Profile: Cost-effective add-on therapy ($834/QALY in one analysis) C1 Add-on Therapy: Low-dose Flecainide + Beta-Blocker C1->OC3 C1->EC3

Key Insights for Researchers

  • Context is Crucial: The case report on flecainide highlights its high efficacy in a specific, narrow patient population (idiopathic PVCs, no structural disease) [6]. This underscores that cost-effectiveness and efficacy outcomes cannot be generalized without considering patient selection.
  • Ablation is Evolving: The cost profile of catheter ablation is not static. The emergence of Pulsed Field Ablation (PFA) suggests a trend toward improved safety and potentially better cost-effectiveness compared to older thermal ablation techniques, which could widen its application [4].
  • Mind the Evidence Gap: The "pill-in-the-pocket" strategy for flecainide is noted to reduce hospitalizations [1], but a systematic review found insufficient evidence for its widespread recommendation, indicating an area needing further high-quality study [7].

References

flecainide therapeutic drug monitoring versus clinical assessment

Author: Smolecule Technical Support Team. Date: February 2026

Flecainide as a Narrow Therapeutic Index Drug

Flecainide exhibits classic NTI characteristics: a steep dose-response relationship for both efficacy and toxicity, meaning small changes in plasma concentration can lead to serious therapeutic failure or adverse events [1] [2]. Key evidence for its NTI status includes:

  • Proarrhythmic Potential: Flecainide can cause life-threatening wide-complex tachycardia at toxic levels [3].
  • Defined Therapeutic Range: The putative therapeutic range is 0.2–1.0 µg/mL (or 100–1500 µg/L, depending on the assay) [4] [3]. Dosing decisions, especially in complex cases like fetal tachycardia, are guided by plasma concentrations [3].
  • Significant Variability: Flecainide metabolism via CYP2D6 is subject to pharmacogenetic polymorphisms, leading to high interindividual variability in drug exposure [1] [3].

The relationship between monitoring strategies and patient outcomes can be summarized as follows:

Comparison of Monitoring Strategies

The table below objectively compares the performance of TDM and clinical assessment across key parameters.

Feature Therapeutic Drug Monitoring (TDM) Clinical Assessment
Primary Objective Optimize dosage by measuring drug concentration in plasma to ensure levels are within the therapeutic window [4] [3]. Evaluate the drug's effect on the patient's clinical rhythm status and symptoms [5].
Measured Parameter Quantitative plasma/serum flecainide concentration [4] [6]. Electrocardiogram (ECG) parameters (QRS duration, PR interval, QT interval, heart rhythm) and symptom report (e.g., palpitations, syncope) [5] [3].

| Key Strengths | - Provides objective, quantitative data for dose individualization [4].

  • Particularly useful when PK is unpredictable (e.g., in pregnancy, neonates, CYP2D6 polymorphism) [3].
  • Can help diagnose toxicity, especially with non-diagnostic ECG [3]. | - Directly measures the pharmacodynamic (PD) effect of the drug [3].
  • Critical for diagnosing arrhythmia recurrence and proarrhythmic events.
  • Widely available and non-invasive. | | Key Limitations | - Does not directly assess therapeutic efficacy or PD effects [1].
  • Requires specialized, often costly, analytical equipment and expertise [4].
  • A concentration within the therapeutic range does not guarantee safety [1]. | - ECG changes (e.g., QRS widening) may not be present in all cases of toxicity [3].
  • Symptoms can be intermittent and non-specific.
  • Less effective for preemptive dose adjustment before toxicity manifests. | | Supporting Experimental Data | - Assay Validation: Methods like LC-TOF/MS show linearity from 100-1500 µg/L, with precision <4.6% and high accuracy, enabling reliable quantification [4] [6].
  • Clinical Correlation: Case reports link concentrations to efficacy and toxicity, guiding dosing in complex scenarios like fetal SVT [3]. | - Clinical Trials: Drug efficacy is established by demonstrating suppression of arrhythmias on ECG monitoring [1].
  • Toxicity Evidence: Toxicity manifests on ECG as widened QRS complex and proarrhythmia, which can be reversed with sodium bicarbonate [3]. |

Experimental Protocols for Key Methodologies

For researchers, the technical details of the primary methods are crucial.

Protocol: Quantitation of Flecainide using LC-TOF/MS

This protocol is adapted from a validated method for rapid TDM [4].

  • Sample Preparation: Perform a simple protein precipitation. Mix 50 µL of human plasma or serum with an internal standard (e.g., flecainide-D4) and deproteinating agents (zinc sulfate and methanol). Centrifuge to obtain a clear supernatant [4].
  • Chromatography:
    • Column: Use a short analytical column (e.g., 30 mm).
    • Elution: Employ a rapid gradient elution to separate flecainide from matrix components. The total chromatographic run time is approximately 1.2 minutes [4].
  • Detection:
    • Technique: Time-of-Flight Mass Spectrometry (TOF/MS).
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Quantification: Extract flecainide and the internal standard from the total ion chromatogram using a narrow mass extraction window (e.g., ±5 ppm based on the theoretical m/z of the protonated ions) [4] [6].
  • Validation Parameters: The assay should be validated for linearity over the therapeutic range (100–1500 µg/L), within- and between-assay precision (<15% RSD), accuracy (85–115%), and matrix effects [4].

The workflow for this protocol is as follows:

G A Plasma/Serum Sample (50 µL) B Add Internal Standard (Flecainide-D4) A->B C Deproteination (Zinc Sulfate & Methanol) B->C D Centrifuge C->D E Collect Supernatant D->E F LC-TOF/MS Analysis E->F G Data Analysis & Quantification F->G

Protocol: Clinical Efficacy and Safety Assessment via ECG

This outlines the standard methodology for clinical assessment of flecainide's effects.

  • 12-Lead Resting ECG:
    • Procedure: Record a standard 10-second 12-lead ECG in a resting state.
    • Parameters to Measure: Precisely measure the QRS duration, PR interval, and QT interval (corrected for heart rate, QTc). Analyze the heart rhythm for stability and absence of proarrhythmia [5] [3].
    • Significance: Flecainide exerts a use-dependent block of sodium channels, which manifests as dose- and heart rate-dependent QRS widening on the ECG. A >20-25% increase in QRS duration from baseline is a key indicator of potential toxicity [3].
  • Extended Ambulatory Rhythm Monitoring:
    • Tools: Use Holter monitors (24-72 hours), event recorders, or implantable cardiac monitors (ICMs) for longer surveillance [7].
    • Application: These tools are essential for capturing intermittent arrhythmias, assessing overall arrhythmia burden, and correlating symptoms with the heart rhythm in a real-world setting [7].

Conclusion and Strategic Application

For drug development and clinical research, integrating TDM and clinical assessment is paramount. The following table provides guidance on their strategic application.

Scenario Recommended Monitoring Strategy & Rationale
Dose Initiation & Titration Use TDM and Clinical Assessment together. TDM guides dose adjustments to reach the target range, while clinical ECG assessment ensures the dose is pharmacodynamically safe and effective [1] [3].
Suspected Toxicity Use Clinical Assessment first, supplemented by TDM. An ECG is immediate and critical to identify life-threatening QRS widening or arrhythmia. TDM can later confirm supratherapeutic exposure [3].
Special Populations Heavily weight TDM. In patients with variable pharmacokinetics (e.g., pregnant women, neonates, patients with renal impairment, or suspected CYP2D6 poor metabolizers), TDM is essential for dose individualization to avoid under-dosing or toxicity [3].
Long-Term Efficacy Monitoring Use Clinical Assessment primarily. Ambulatory ECG monitors (e.g., Holter, ICMs) are the gold standard for verifying continued arrhythmia suppression and assessing AF burden in a patient's daily life [7].

References

flecainide pharmacogenomic variability CYP2D6 metabolizer status

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Outcomes and Pharmacokinetic Data

The following tables consolidate quantitative findings from key studies on CYP2D6 and flecainide.

Table 1: Clinical Efficacy and Toxicity Outcomes by CYP2D6 Phenotype

CYP2D6 Phenotype Prevalence in Cohort Study [1] 6-Month Toxicity/Recurrence Rate [1] 12-Month Outcome [1] Reported Adverse Effects [2]
Normal Metabolizer (NM) 50% 28.9% No significant difference from IMs (P=0.57) 4.8%
Intermediate Metabolizer (IM) 36.5% 29.0% No significant difference from NMs (P=0.57) -
Poor Metabolizer (PM) 6.7% Lower rate (P=0.1) Significantly better (P=0.04) 21.1%

Table 2: Effect of CYP2D6 Genotype on Flecainide Pharmacokinetics [3]

CYP2D6 Genotype Relative Clearance (CL/F) Ratio Estimated CL/F in Males <70 yrs (L/h/kg)
EM/EM (Extensive Metabolizer) 1.00 0.37 ± 0.08
EM/IM 0.89 -
EM/PM 0.84 -
IM/IM 0.79 0.25 ± 0.05
IM/PM 0.73 -

Detailed Experimental Methodologies

For your guide's reproducibility, here are the methodologies from the cited studies.

1. Cohort Study on Efficacy and Toxicity [1]

  • Study Design: Retrospective cohort study.
  • Participants: 104 atrial fibrillation patients prescribed flecainide between 2017 and 2021.
  • Genetic Analysis: CYP2D6 genotyping was performed, and patient phenotypes were classified using the current standardized system (e.g., NM, IM, PM).
  • Outcomes Measured:
    • Primary Outcome: A composite of toxicity or arrhythmia recurrence within 6 months.
    • Secondary Outcomes: The same composite outcome assessed over 12 months.
  • Statistical Analysis: Comparisons between NMs and IMs were performed using appropriate statistical tests (e.g., P-value calculation), with multivariate analysis to control for confounding variables.

2. Population Pharmacokinetic Study [3]

  • Study Design: Population pharmacokinetic analysis of data from routine therapeutic drug monitoring.
  • Participants: 58 Japanese patients with supraventricular tachyarrhythmia and normal renal/hepatic function.
  • Genotyping: CYP2D6 alleles were identified using allele-specific PCR and stepdown PCR, classifying patients as EM, IM, or PM.
  • Drug Concentration Measurement: Serum flecainide concentrations were determined using high-performance liquid chromatography (HPLC).
  • PK Modeling: A one-compartment model with first-order absorption was used to estimate oral clearance (CL/F). The analysis evaluated the influence of covariates like body weight, age, sex, serum creatinine, and CYP2D6 genotype.

3. Phenotype Study using Dextromethorphan [2]

  • Phenotyping Method: The metabolic ratio between dextromethorphan and its metabolite, dextrorphan, was used to determine the CYP2D6 phenotype.
  • Participants: 40 patients (18 men, 22 women) with atrial fibrillation.
  • Procedure: In 9 patients, the metabolic ratio was determined both before and during antiarrhythmic treatment with flecainide or propafenone.
  • Outcomes: Treatment efficacy and the occurrence of adverse effects were recorded and compared between poor metabolizers (PMs) and extensive metabolizers (EMs).

Flecainide's Pharmacodynamic Pathways

Flecainide's primary mechanism involves sodium channel blockade, but it also affects other pathways. The following diagram illustrates these key mechanisms.

G cluster_primary Primary Mechanism cluster_secondary Secondary Mechanisms Flecainide Flecainide Nav1_5 Voltage-Gated Sodium Channel (Nav1.5) Flecainide->Nav1_5 RyR2 Ryanodine Receptor 2 (RyR2) Flecainide->RyR2 IKr Delayed Rectifying Potassium Channel (IKr) Flecainide->IKr Action_Potential Slowed Atrial & Ventricular Conduction Nav1_5->Action_Potential Effect1 Suppression of Tachyarrhythmias Action_Potential->Effect1 Effect2 Reduced Calcium Leak (CPVT Treatment) RyR2->Effect2 Effect3 Prolonged Refractory Period IKr->Effect3

Interpretation and Research Implications

  • Challenge to Current Dosing Guidelines: The 2025 cohort study [1] directly challenges the standard recommendation for a 25% dose reduction in IMs, finding no difference in outcomes between NMs and IMs. The authors hypothesize that standard dosing may be subtherapeutic for all except PMs.
  • Contradictory Findings on PMs: While older, smaller studies suggested a trend toward more adverse effects in PMs [2], the larger, more recent cohort study found PMs to have significantly better long-term outcomes [1]. This highlights an area requiring further investigation.
  • Utility in Complex Cases: A 2023 case report [4] demonstrated that pharmacogenetic testing was a valuable tool for guiding therapy reintroduction in a newborn with flecainide toxicity and medically resistant arrhythmia, showcasing its practical clinical application in precision medicine.

References

flecainide structural heart disease contraindications validation

Author: Smolecule Technical Support Team. Date: February 2026

Established Contraindications & The CAST Trial Legacy

Flecainide, a Class IC antiarrhythmic, is traditionally contraindicated in patients with structural heart disease [1] [2] [3]. This restriction is primarily based on the findings of the Cardiac Arrhythmia Suppression Trial (CAST).

  • CAST Trial Findings: The CAST study investigated using flecainide to suppress ventricular ectopy in post-myocardial infarction (MI) patients. It was terminated early because it showed flecainide was associated with increased mortality and non-fatal cardiac arrest compared to placebo [1] [2] [4].
  • Mechanism of Harm: In the context of ischemia and scarred myocardium, flecainide's potent sodium channel blockade can be proarrhythmic, potentially promoting lethal ventricular arrhythmias [2].
  • Specific Contraindicated Conditions include [1] [2] [3]:
    • Coronary artery disease (CAD) / prior Myocardial Infarction (MI)
    • Heart failure (Congestive heart failure, reduced LVEF)
    • Left Ventricular Hypertrophy (LVH)
    • Hypertrophic cardiomyopathy (HCM)

Emerging Evidence & Contemporary Reappraisal

Recent observational studies suggest that the absolute contraindication may be overly broad and that flecainide could be safe in certain non-ischemic structural heart diseases [5] [6] [7].

The table below summarizes a key 2025 retrospective cohort study that directly investigated this issue.

Study Characteristic Structural Heart Disease (SHD) Group (n=47) Non-Structural Heart Disease (Non-SHD) Group (n=289)
Study Design Retrospective cohort study [5] [7]
Primary Outcome Incidence of VT/VF at 1-year follow-up [5] [7]
Most Common SHD Types LVH (28%), impaired LVEF (25%), Coronary Artery Disease (5 patients) [5] [7] Not applicable
VT/VF Events 2 patients (4.2%) 3 patients (1.0%)
Statistical Outcome No statistically significant increased risk of VT/VF associated with SHD (OR = 4.8, p = 0.139) [5] [7]
Conclusion Flecainide use in selected SHD patients was not associated with increased mortality or a significantly higher incidence of ventricular arrhythmias in this study [5] [7]

This emerging evidence argues that the CAST findings were overgeneralized and that the risk profile of flecainide may not be uniform across all types of structural heart disease [6].

Mechanisms of Action and Proarrhythmic Potential

Understanding flecainide's mechanism is key to interpreting its risks. The diagram below illustrates its primary cellular actions and the potential pathways to proarrhythmic effects, particularly in a susceptible myocardium.

G Flecainide Flecainide Na_Block Blocks Cardiac Na+ Channels Flecainide->Na_Block RyR_Block Inhibits Ryanodine Receptors (RyR) Flecainide->RyR_Block AP_Depress Depresses Phase 0 Depolarization Na_Block->AP_Depress Ca_Release_Reduce Reduces Ca2+ Release from Sarcoplasmic Reticulum RyR_Block->Ca_Release_Reduce Conduction_Slow Slows Cardiac Conduction Velocity AP_Depress->Conduction_Slow Proarrhythmia Proarrhythmic Effect Conduction_Slow->Proarrhythmia Ca_Release_Reduce->Proarrhythmia VT_VF Ventricular Tachycardia/Fibrillation (VT/VF) Proarrhythmia->VT_VF In susceptible myocardium (e.g., ischemia, fibrosis) AF_1to1_Flutter AFib to 1:1 Atrial Flutter Conversion Proarrhythmia->AF_1to1_Flutter Due to slowed atrial conduction

The diagram shows that flecainide's potent sodium channel blockade slows electrical conduction through the heart. In a diseased heart with areas of ischemia or fibrosis, this can create a substrate for re-entrant ventricular arrhythmias (VT/VF). Furthermore, by slowing atrial conduction, it can paradoxically convert atrial fibrillation (AFib) into an organized atrial flutter with a very rapid ventricular response [1] [2] [3].

Clinical Protocols from Key Studies

For researchers, the methodology of contemporary studies provides a template for future investigation.

  • Study Design for Safety Validation: The 2025 study by et al. was a retrospective cohort study [5] [7].
  • Participant Selection: Included patients who received at least one dose of flecainide. Key exclusion criteria were: age <15 years, no baseline echocardiogram, and loss to follow-up before 1 year [7].
  • SHD Definition & Outcomes: Structural heart disease was rigorously defined by echocardiogram or other cardiac imaging and included parameters like LVEF <50%, LV wall thickness ≥14 mm, and significant coronary artery disease [7]. The primary outcome was the incidence of VT/VF at 1-year follow-up [5] [7].
  • Data Analysis: Used multivariate logistic regression to calculate the odds ratio (OR) for VT/VF in the SHD group compared to the non-SHD group, adjusting for potential confounders [7].

Conclusion & Research Outlook

The prevailing guideline-based contraindication of flecainide in SHD is rooted in the CAST trial's findings in post-MI patients. However, contemporary evidence suggests a more nuanced reality:

  • High Risk: Flecainide remains contraindicated in patients with ischemic heart disease (CAD, post-MI), as the proarrhythmic risk is well-established [6].
  • Emerging Safety Profile: For select patients with non-ischemic structural heart disease (e.g., certain cardiomyopathies, arrhythmogenic right ventricular cardiomyopathy), recent observational data indicate that the risk of ventricular arrhythmias may not be significantly elevated [5] [6] [7].

This field requires more robust, prospective, randomized controlled trials (RCTs) to definitively confirm the safety of flecainide in specific non-ischemic SHD populations and to refine clinical guidelines [5] [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

474.15894084 Da

Monoisotopic Mass

474.15894084 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M8U465Q1WQ

Related CAS

54143-55-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (95.56%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Flecainide is an oral antiarrhythmic agent that has been in use for several decades. Long term flecainide therapy is associated with a low rate of serum enzyme elevations and is a very rare cause of clinically apparent acute liver injury.

Drug Classes

Antiarrhythmic Agents

Pharmacology

Flecainide Acetate is the acetate salt form of flecainide, a synthetic agent derived from trifluoroethoxy-benzamide exhibiting antiarrhythmic and local anesthetic activity. As a class Ic antiarrhythmic that blocks sodium channels, flecainide depresses polarization phase 0 and decreases the induction velocity of the His-Purkinje system. It also decreases phase 4 slope and increases the depolarization threshold.

MeSH Pharmacological Classification

Anti-Arrhythmia Agents

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

54143-56-5

Wikipedia

Flecainide acetate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Benoit A, Paolucci M, Stefan L, Vanderperren O, Hoffer E. [A CASE OF FLECAINIDE INTOXICATION]. Rev Med Liege. 2015 Sep;70(9):442-5. Review. French. PubMed PMID: 26638444.
2: Tamargo J, Le Heuzey JY, Mabo P. Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide. Eur J Clin Pharmacol. 2015 May;71(5):549-67. doi: 10.1007/s00228-015-1832-0. Epub 2015 Apr 15. Review. PubMed PMID: 25870032; PubMed Central PMCID: PMC4412688.
3: Andrikopoulos GK, Pastromas S, Tzeis S. Flecainide: Current status and perspectives in arrhythmia management. World J Cardiol. 2015 Feb 26;7(2):76-85. doi: 10.4330/wjc.v7.i2.76. Review. PubMed PMID: 25717355; PubMed Central PMCID: PMC4325304.
4: Apostolakis S, Oeff M, Tebbe U, Fabritz L, Breithardt G, Kirchhof P. Flecainide acetate for the treatment of atrial and ventricular arrhythmias. Expert Opin Pharmacother. 2013 Feb;14(3):347-57. doi: 10.1517/14656566.2013.759212. Epub 2013 Jan 7. Review. PubMed PMID: 23294160.
5: Liu N, Napolitano C, Venetucci LA, Priori SG. Flecainide and antiarrhythmic effects in a mouse model of catecholaminergic polymorphic ventricular tachycardia. Trends Cardiovasc Med. 2012 Feb;22(2):35-9. doi: 10.1016/j.tcm.2012.06.008. Epub 2012 Aug 4. Review. PubMed PMID: 22867967.
6: Tamargo J, Capucci A, Mabo P. Safety of flecainide. Drug Saf. 2012 Apr 1;35(4):273-89. doi: 10.2165/11599950-000000000-00000. Review. PubMed PMID: 22435343.
7: Pott C, Dechering DG, Reinke F, Muszynski A, Zellerhoff S, Bittner A, Köbe J, Wasmer K, Schulze-Bahr E, Mönnig G, Kotthoff S, Eckardt L. Successful treatment of catecholaminergic polymorphic ventricular tachycardia with flecainide: a case report and review of the current literature. Europace. 2011 Jun;13(6):897-901. doi: 10.1093/europace/euq517. Epub 2011 Feb 2. Review. PubMed PMID: 21292648.
8: Aliot E, Capucci A, Crijns HJ, Goette A, Tamargo J. Twenty-five years in the making: flecainide is safe and effective for the management of atrial fibrillation. Europace. 2011 Feb;13(2):161-73. doi: 10.1093/europace/euq382. Epub 2010 Dec 7. Review. PubMed PMID: 21138930; PubMed Central PMCID: PMC3024037.
9: Camm AJ, Savelieva I. Some patients with paroxysmal atrial fibrillation should carry flecainide or propafenone to self treat. BMJ. 2007 Mar 24;334(7594):637. Review. PubMed PMID: 17379911; PubMed Central PMCID: PMC1832060.
10: Argall J, Crawford I. Best evidence topic report. Amiodarone or flecainide for cardioversion in acute onset atrial fibrillation. Emerg Med J. 2004 Mar;21(2):199. Review. PubMed PMID: 14988348; PubMed Central PMCID: PMC1726303.
11: Khan IA. Oral loading single dose flecainide for pharmacological cardioversion of recent-onset atrial fibrillation. Int J Cardiol. 2003 Feb;87(2-3):121-8. Review. PubMed PMID: 12559528.
12: Robain A, Perchet H, Fuhrman C. Flecainide-associated pneumonitis with acute respiratory failure in a patient with the LEOPARD syndrome. Acta Cardiol. 2000 Feb;55(1):45-7. Review. PubMed PMID: 10707759.
13: Maury P, Vuille C, Metzger J, Veragut B, Schoenenberger I, Elamly A, Chevrolet JC. [Severe flecainide acetate poisoning. Apropos of a case]. Arch Mal Coeur Vaiss. 1999 Feb;92(2):273-7. Review. French. PubMed PMID: 10078349.
14: Bordier P, Garrigue S, Clémenty J. [Flecainide acetate]. Ann Cardiol Angeiol (Paris). 1996 May;45(5):263-79. Review. French. PubMed PMID: 8763646.
15: Paperini L, Davini A, Lattanzi F, Topi A, Reisenhofer B, Squarcini G, Paci A, Topi PL. [Propafenone and flecainide in the therapy of ventricular arrhythmias]. Minerva Cardioangiol. 1995 Oct;43(10):449-57. Review. Italian. PubMed PMID: 8819814.
16: Falk RH, Fogel RI. Flecainide. J Cardiovasc Electrophysiol. 1994 Nov;5(11):964-81. Review. PubMed PMID: 7889236.
17: Randazzo DN, Schweitzer P, Stein E, Banas JS Jr, Winters SL. Flecainide induced atrial tachycardia with 1:1 ventricular conduction during exercise testing. Pacing Clin Electrophysiol. 1994 Sep;17(9):1509-14. Review. PubMed PMID: 7991422.
18: Malik R, Ellenbogen KA, Stambler BS, Wood MA. Flecainide: its value and danger. Heart Dis Stroke. 1994 Mar-Apr;3(2):85-9. Review. PubMed PMID: 8199770.
19: Perry JC, Garson A Jr. Flecainide acetate for treatment of tachyarrhythmias in children: review of world literature on efficacy, safety, and dosing. Am Heart J. 1992 Dec;124(6):1614-21. Review. PubMed PMID: 1462922.
20: Crozier I. Flecainide in the Wolff-Parkinson-White syndrome. Am J Cardiol. 1992 Aug 20;70(5):26A-32A. Review. PubMed PMID: 1509995.

Explore Compound Types